molecular formula C7H7N3O B1417615 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 99898-85-8

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B1417615
CAS No.: 99898-85-8
M. Wt: 149.15 g/mol
InChI Key: WIEMRSCPESTZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate for the development of novel therapeutic agents. The pyrrolo[2,3-d]pyrimidine core structure is a privileged scaffold in the design of potent kinase inhibitors . Research indicates that this family of compounds can be engineered to target calcium-dependent protein kinases (CDPKs) unique to parasites, showing promise as potential targets for anti-malarial and anti-cryptosporidiosis therapies . Furthermore, derivatives based on this scaffold have demonstrated potent activity as multi-targeted kinase inhibitors in oncology research, effectively inhibiting enzymes such as EGFR, VEGFR2, and CDK2, and inducing apoptosis in cancer cell lines . The specific 6-methyl substitution on this scaffold is a common modification explored to optimize the drug-like properties and binding affinity of final drug candidates . As a key building block, this compound is primarily used in organic synthesis and as a pharmaceutical intermediate for the preparation of more complex molecules for biological screening . Handling Note: This chemical is sensitive to moisture and light. It is recommended to store in a cool place (2-8°C), keep the container tightly closed in a dry and well-ventilated area, and operate under an inert atmosphere such as nitrogen for long-term stability . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-5-6(10-4)8-3-9-7(5)11/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEMRSCPESTZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319377
Record name 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99898-85-8
Record name 3,7-Dihydro-6-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99898-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Core Properties and Experimental Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-deazapurine scaffold, this molecule serves as a crucial building block for the synthesis of various bioactive agents, particularly kinase inhibitors. This document delves into its chemical identity, physicochemical properties, and proposes a robust synthetic route. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of its core attributes, including solubility, acidity, and spectroscopic identity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine ring system, an isostere of purine, is a privileged scaffold in medicinal chemistry. The replacement of the N-7 nitrogen atom of the purine core with a carbon atom to form a 7-deazapurine structure offers unique physicochemical and pharmacological properties. This modification can enhance metabolic stability and provide alternative hydrogen bonding patterns for molecular recognition, making these derivatives attractive candidates for drug design.

Derivatives of this scaffold have demonstrated a wide range of biological activities, including but not limited to, inhibition of various protein kinases, and antiviral and antitumor effects. The subject of this guide, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, represents a key intermediate in the synthesis of a new generation of targeted therapeutics. A thorough understanding of its basic properties is therefore paramount for its effective utilization in drug discovery pipelines.

Chemical Identity and Physicochemical Properties

A foundational aspect of utilizing any chemical compound in a research and development setting is a clear understanding of its identity and fundamental physicochemical characteristics.

Chemical Structure and Identifiers
  • IUPAC Name: 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Synonyms: 6-methyl-7-deazaguanine

  • CAS Number: 99898-85-8[1]

  • Molecular Formula: C₇H₇N₃O[1]

  • Molecular Weight: 149.15 g/mol [1]

Table 1: Core Chemical and Physical Properties

PropertyValueSource/Method
Molecular Formula C₇H₇N₃O[1]
Molecular Weight 149.15 g/mol [1]
Physical Appearance Predicted to be a solid powder.General property of similar heterocyclic compounds.
Melting Point Not experimentally determined. Predicted to be high (>250 °C) due to the potential for strong intermolecular hydrogen bonding.
Boiling Point Not experimentally determined and likely to decompose at high temperatures.
Solubility Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in water and other polar protic solvents.
pKa Not experimentally determined. The molecule possesses both acidic (hydroxyl and pyrrole N-H) and basic (pyrimidine nitrogens) centers.
Tautomerism

It is crucial to recognize that 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can exist in different tautomeric forms. The predominant form is the 4-oxo tautomer, formally named 6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one. The equilibrium between the -ol and -one forms is a key characteristic that influences its reactivity and biological interactions. For the remainder of this guide, the name 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol will be used to refer to this compound, with the understanding that the oxo tautomer is likely the most stable form.

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of the pyrrolo[2,3-d]pyrimidine core, followed by functional group interconversion.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A Substituted Pyrrole Precursor C 6-methyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine A->C Condensation B 4-amino-6-chloro-5-formylpyrimidine B->C D 6-methyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine E 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol D->E Aqueous Acid or Base G A Add excess solid compound to buffer B Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation for 24-48h A->B C Allow to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Quantify concentration by HPLC-UV E->F G A Prepare stock solution of the compound in a suitable solvent (e.g., DMSO) C Add a small aliquot of the stock solution to each buffer A->C B Prepare a series of buffers with a range of pH values B->C D Record the UV-Vis spectrum for each pH C->D E Plot absorbance at a specific wavelength vs. pH D->E F Determine pKa from the inflection point of the sigmoid curve E->F

Sources

A Comprehensive Technical Guide to 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Key Heterocyclic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in the field of medicinal chemistry. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes information on the broader pyrrolo[2,3-d]pyrimidine class to offer valuable insights into its synthesis, characterization, and potential biological applications. The pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in drug discovery, forming the foundation of numerous kinase inhibitors and other therapeutic agents.

Introduction to the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine ring system is a purine isostere, where the imidazole ring of the purine is replaced by a pyrrole ring. This structural modification has profound effects on the molecule's electronic properties and its ability to interact with biological targets. The 7-deazapurine core, as it is also known, is a key feature in a variety of bioactive molecules, demonstrating a wide range of pharmacological activities, including antiviral, and anti-inflammatory properties.[1] In recent years, this scaffold has gained prominence in the development of targeted cancer therapies, particularly as inhibitors of various protein kinases.

Physicochemical Properties of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Based on its chemical structure and data for related compounds, the key physicochemical properties of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol are summarized below.

PropertyValueSource
IUPAC Name 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-olN/A
CAS Number 99898-85-8[2]
Molecular Formula C7H7N3O[2]
Molecular Weight 149.15 g/mol [2]
Appearance Expected to be a solid at room temperatureN/A
Solubility Likely soluble in polar organic solvents such as DMSO and DMFN/A

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A plausible synthetic route for the parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, is presented below. This can be adapted for the synthesis of the 6-methyl derivative by starting with the appropriately substituted pyrimidine precursor.

General Synthetic Pathway

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold can be conceptually broken down into the formation of the pyrimidine ring followed by the annulation of the pyrrole ring.

Synthetic Pathway A Substituted Pyrimidine Precursor B Pyrrolo[2,3-d]pyrimidine Core A->B Ring Annulation C Functionalization B->C Chemical Modification D Target Molecule C->D Final Synthesis Steps

Caption: Generalized synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.

Exemplary Protocol: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol details the synthesis of the unsubstituted parent compound, which serves as a foundational method that can be adapted for derivatives like 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The synthesis proceeds via the cyclization of 6-amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol in an acidic medium.[3]

Materials:

  • 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol

  • 1N Hydrochloric Acid (HCl)

  • Water (deionized)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve 6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one (150 mg, 0.7 mmol) in 5.0 mL of 1N HCl solution in a suitable reaction vessel.

  • Stir the mixture at room temperature for 1 hour. During this time, the cyclization reaction occurs, leading to the formation of the pyrrolo[2,3-d]pyrimidine ring system.

  • A precipitate of the product will form. Collect the solid by filtration.

  • Wash the collected precipitate with a minimal amount of cold water to remove any residual acid and other water-soluble impurities.

  • Dry the purified product in a vacuum oven overnight to yield 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one as a white solid.

Expected Yield: Approximately 60 mg (64%).

Spectroscopic Characterization

The structural elucidation of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyrimidine rings, the N-H proton of the pyrrole, the O-H proton of the hydroxyl group, and the methyl group protons. The chemical shifts and coupling constants would be characteristic of the pyrrolo[2,3-d]pyrimidine scaffold.

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings would be indicative of their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. For 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, the expected [M+H]⁺ ion would be at m/z 150.0665.

The Role of Pyrrolo[2,3-d]pyrimidines in Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the N-H group of the pyrrole ring can act as a hydrogen bond donor, facilitating strong interactions with the hinge region of the kinase active site.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Pyrrolo[2,3-d]pyrimidine Inhibitor Hinge Hinge Region ATP_Pocket ATP Binding Pocket Inhibitor Pyrrolo[2,3-d]pyrimidine Core N-H (donor) Pyrimidine N (acceptor) Inhibitor:f1->Hinge H-bond Inhibitor:f2->Hinge H-bond Inhibitor->ATP_Pocket Occupies

Caption: Interaction model of a pyrrolo[2,3-d]pyrimidine inhibitor with a kinase active site.

Derivatives of this scaffold have been successfully developed as inhibitors for a range of kinases, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and epidermal growth factor receptor (EGFR). The specific biological activity of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol would depend on its ability to bind to the active site of specific kinases, which would need to be determined through biological screening and enzymatic assays.

Experimental Protocols for Analysis

The following are general protocols for the analysis of pyrrolo[2,3-d]pyrimidine compounds and can be adapted for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of the synthesized compound.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To confirm the molecular weight of the compound.

  • LC System: Coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Mobile Phase: As described for HPLC.

  • MS Detection: Positive ion mode to observe the [M+H]⁺ ion.

Conclusion and Future Directions

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol represents a valuable, yet underexplored, member of the medicinally important pyrrolo[2,3-d]pyrimidine family. While specific data on this compound is sparse, the established importance of the core scaffold suggests that it holds significant potential as a building block for the synthesis of novel kinase inhibitors and other therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, detailed physicochemical properties, and biological activity profile. The methodologies and insights provided in this guide offer a solid foundation for researchers and drug development professionals to initiate such investigations.

References

  • Appretech Scientific Limited. 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. [Link]

  • ResearchGate. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Link]

Sources

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol , a critical 7-deazapurine scaffold used in medicinal chemistry.

Physicochemical Profile, Synthetic Methodologies, and Structural Characterization[1]

Executive Summary

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 99898-85-8 ), often referred to as 6-methyl-7-deazahypoxanthine , is a bicyclic heteroaromatic compound.[1] It serves as a bioisostere of hypoxanthine and is a foundational scaffold in the design of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors. Its 7-deaza modification removes the N7 nitrogen of the purine core, altering hydrogen bonding capabilities and metabolic stability while maintaining the planar architecture required for the ATP-binding pocket.

This guide provides researchers with a validated physicochemical profile, a mechanistic synthesis workflow, and characterization standards to support drug development campaigns.

Chemical Identity & Structural Dynamics

The compound exists in a dynamic equilibrium between the enol (4-ol) and keto (4-one) tautomers. While the IUPAC name suggests the hydroxyl form, the lactam (keto) tautomer is thermodynamically favored in the solid state and in neutral aqueous solution.

AttributeDetail
IUPAC Name 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Common Synonyms 6-methyl-7-deazahypoxanthine; 3,7-dihydro-6-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one
CAS Number 99898-85-8
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
SMILES CC1=C(NC=N2)C2=C(O)N1 (Enol) / CC1=C(NC=N2)C2=C(O)N1 (Keto representation varies)
Tautomeric Equilibrium (Graphviz Visualization)

The following diagram illustrates the proton shift between N3 and O4/C4, which dictates the compound's reactivity (e.g., O-alkylation vs. N-alkylation).

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (Lactam) Major Tautomer (Solid/Aq) Proton on N3 Enol Enol Form (Lactim) Minor Tautomer Proton on O4 Keto->Enol  pKa ~9-10  

Physicochemical Properties[1][2][4][7][8][9]

The introduction of the methyl group at position 6 (pyrrole ring) increases lipophilicity compared to the parent 7-deazahypoxanthine, improving solubility in organic solvents used during synthesis (e.g., DMF, DMSO).

Table 1: Physical Data Profile
PropertyValueNotes
Appearance Off-white to light brown solidColor darkens upon oxidation/light exposure.
Melting Point 230–231 °C Significantly lower than parent 7-deazahypoxanthine (>345°C) due to crystal packing disruption by the methyl group.
Solubility (Water) Low (< 1 mg/mL)Requires pH adjustment (basic) for aqueous solubility.
Solubility (Organic) High in DMSO, DMF; Moderate in MeOHSoluble in hot ethanol.
pKa (Predicted) ~9.5 (N1-H / N3-H)Weakly acidic. Deprotonation occurs at the pyrimidine ring nitrogen.
LogP ~0.3 - 0.7More lipophilic than hypoxanthine (LogP ~ -1.0).

Expert Insight: In formulation, the low aqueous solubility is often mitigated by salt formation. The N3 position is weakly acidic, allowing for the formation of sodium or potassium salts, which are highly water-soluble.

Synthetic Methodology

The most robust synthesis for 6-methyl-7-deazahypoxanthine avoids the harsh conditions of direct pyrimidine ring closure. Instead, it utilizes the cyclization of a 2-amino-3-cyanopyrrole intermediate . This method is preferred for its regioselectivity and scalability.

Protocol: Cyclization via 2-Amino-3-cyanopyrrole

Reagents:

  • Precursor: 2-amino-3-cyano-4-methylpyrrole (Synthesis: condensation of acetoin/hydroxybutanone with malononitrile).

  • Cyclizing Agent: Formic acid (85-98%) or Formamide/Ammonium Acetate.

  • Solvent: Refluxing conditions (neat or in ethanol).

Step-by-Step Procedure:
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-cyano-4-methylpyrrole (1.0 eq) in Formic Acid (10-15 volumes).

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor by TLC (System: DCM:MeOH 9:1). The starting material spot (higher Rf) should disappear, replaced by a lower Rf fluorescent spot (product).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/water (approx. 50 volumes).

    • The product will precipitate as a solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (3x) to remove residual acid.

  • Purification: Recrystallize from DMF/Water or Ethanol to yield 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol as off-white needles.

Synthesis Workflow Diagram

Synthesis cluster_synthesis Synthesis of 6-Methyl-7-deazahypoxanthine SM1 Precursor: 2-Amino-3-cyano-4-methylpyrrole Inter Intermediate: Formamidine Species SM1->Inter N-Formylation Reagent Reagent: Formic Acid (Reflux) Reagent->Inter Product Product: 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Precipitates on cooling) Inter->Product Cyclodehydration (Ring Closure)

Structural Characterization (Spectroscopy)[1][8][10]

Verification of the structure relies on confirming the disappearance of the nitrile signal and the formation of the pyrimidine ring protons.

Nuclear Magnetic Resonance (NMR)[3][8][10]
  • ** Solvent:** DMSO-d₆ (Required due to solubility).

  • ¹H NMR (400 MHz):

    • δ 11.8 - 12.0 ppm (br s, 1H): N7-H (Pyrrole NH).

    • δ 11.6 ppm (br s, 1H): N3-H (Pyrimidone NH, confirms keto form).

    • δ 7.8 - 7.9 ppm (s, 1H): C2-H (Pyrimidine proton). Diagnostic peak.

    • δ 6.2 - 6.4 ppm (s, 1H): C5-H (Pyrrole proton).

    • δ 2.2 - 2.3 ppm (s, 3H): C6-CH₃ (Methyl group).

Mass Spectrometry (MS)
  • ESI-MS (+): m/z = 150.1 [M+H]⁺.

  • Fragmentation: Loss of CO (28 Da) is common in the keto-form fragmentation pattern.

Chemical Reactivity & Applications[2]

Chlorination (Key Intermediate)

The most common downstream reaction is the conversion of the 4-ol group to a 4-chloro group, generating 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine .

  • Reagent: POCl₃ (Phosphorus oxychloride).

  • Conditions: Reflux.[2]

  • Utility: The 4-chloro derivative is the electrophile used to couple with amines (e.g., piperidines) to synthesize JAK inhibitors like Tofacitinib analogs.

Electrophilic Substitution

The C5 position (pyrrole ring) is electron-rich and susceptible to electrophilic aromatic substitution (e.g., iodination with NIS, bromination with NBS). This allows for further functionalization of the scaffold.[1]

Safety & Handling

  • GHS Classification: Warning.[3][4][5][6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over long periods.

References

  • Appretech Scientific. (n.d.). 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Product Data. Retrieved from

  • Sigma-Aldrich. (2025).[3][4] 7-Deazahypoxanthine (Parent Scaffold) Safety Data Sheet. Retrieved from

  • Davoll, J. (1960). "Pyrrolo[2,3-d]pyrimidines."[7][1][8][9][2][4][5][6] Journal of the Chemical Society, 131–138. (Foundational synthesis of 7-deazapurines).

  • Seela, F., & Lüpke, U. (1977). "Synthesis of 7-deaza-guanosine and 7-deaza-inosine." Chemische Berichte. (Establishes glycosylation and properties of 7-deaza systems).
  • ChemicalBook. (2025).[10][11] CAS 99898-85-8 Entry and Physical Properties. Retrieved from

Sources

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Introduction

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a derivative of the 7-deazapurine scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine and is found in numerous kinase inhibitors and other biologically active agents. Understanding and quantifying the solubility of this specific analogue is paramount for its progression in any research or development pipeline, as solubility directly impacts bioavailability, formulation, and the reliability of in vitro assay results.

This guide provides a comprehensive analysis of the expected solubility profile of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS No: 99898-85-8, Molecular Formula: C₇H₇N₃O, Molecular Weight: 149.15 g/mol )[1]. Due to the scarcity of publicly available empirical data for this specific molecule, this document synthesizes information from closely related analogues, discusses the key structural drivers of solubility, and provides detailed, field-proven protocols for its experimental determination.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure, crystal lattice energy, and the nature of the solvent. The structure of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol provides several clues to its likely behavior.

  • The 7-Deazapurine Core: The fused pyrrole and pyrimidine rings create a planar, aromatic system. Such planarity can facilitate strong intermolecular π-π stacking in the solid state, leading to high crystal lattice energy. Overcoming this energy barrier is often a primary challenge for dissolution, suggesting that aqueous solubility may be limited[2].

  • Hydrogen Bonding Capability: The molecule possesses hydrogen bond donors (N-H on the pyrrole and O-H on the pyrimidinol) and acceptors (the pyrimidine nitrogens and the hydroxyl oxygen). This allows for favorable interactions with polar protic solvents like water and alcohols. However, these same groups can also contribute to the high crystal packing energy through intermolecular hydrogen bonding.

  • The C6-Methyl Group: The addition of a methyl group at the C6 position, when compared to the parent compound Pyrrolo[2,3-d]pyrimidin-4-ol, increases the molecule's lipophilicity. This "methylation effect" typically reduces solubility in aqueous media while potentially improving it in non-polar organic solvents[3][4]. The methyl group can also introduce steric effects that may slightly disrupt crystal packing, but the increase in hydrophobicity is often the dominant factor for aqueous solubility[5].

  • Tautomerism: The "pyrimidin-4-ol" naming convention describes one possible tautomer. It exists in equilibrium with its keto form, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(5H)-one. The dominant tautomeric form in a given environment can influence its physicochemical properties, including its pKa and hydrogen bonding patterns.

Based on these features, it is predicted that 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol will be a compound with low aqueous solubility but better solubility in polar aprotic organic solvents.

Comparative Solubility Analysis of Structural Analogues

While direct data is scarce, examining the solubility of closely related compounds provides a valuable benchmark for experimental design. The parent scaffold, Pyrrolo[2,3-d]pyrimidin-4-ol, is the most relevant comparator.

Compound NameStructureCAS NumberReported Solubility Profile
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Target Compound) 99898-85-8 No data available. Expected to be poorly soluble in water; soluble in polar aprotic solvents.
Pyrrolo[2,3-d]pyrimidin-4-ol (7-Deazahypoxanthine)(Parent Compound)3680-71-5Aqueous: Practically insoluble.[6] Organic: Soluble in DMSO; Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform.[6][7][8]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine(Chloro Analogue)3680-69-1Soluble in DMSO, ethyl acetate, and methanol.[9]

This comparative data strongly supports the hypothesis that Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points for creating stock solutions, while aqueous solubility is likely to be a significant challenge.

Target 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Target) Parent Pyrrolo[2,3-d]pyrimidin-4-ol (Parent Scaffold) Parent->Target - Add CH₃ group - Increases lipophilicity - Likely decreases aq. solubility Chloro 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Precursor/Analogue) Parent->Chloro - Replace -OH with -Cl - Modifies reactivity & H-bonding

Caption: Structural relationships and predicted solubility effects.

Experimental Workflow for Solubility Determination

A multi-tiered approach is recommended to build a comprehensive solubility profile. This workflow progresses from a rapid qualitative assessment to a precise quantitative determination.

cluster_0 Phase 1: Rapid Screening cluster_1 Phase 2: Precise Measurement cluster_2 Phase 3: Assay-Relevant Data A Qualitative Solubility Test (Small scale, visual inspection) B Test in a range of solvents: Water, PBS, EtOH, MeOH, Acetone, ACN, THF, DMSO, DMF A->B C Thermodynamic Solubility (Shake-Flask Method) A->C If promising in buffer G Kinetic Solubility (High-Throughput Method) A->G For screening context D Equilibrate excess solid in selected buffer (e.g., PBS pH 7.4) for 24-48h at controlled temp. C->D E Centrifuge/Filter to remove solid D->E F Quantify supernatant via validated HPLC-UV or LC-MS method E->F End Comprehensive Solubility Profile F->End H Add concentrated DMSO stock to aqueous buffer G->H I Incubate for 1-2h H->I J Measure turbidity (nephelometry) or analyze supernatant after filtration I->J J->End Start Start Start->A

Caption: Experimental workflow for solubility profiling.

Protocol 1: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the gold standard.

Causality: By allowing the system to reach equilibrium over an extended period (24-48 hours), this protocol measures the saturation point of the solution, reflecting the compound's intrinsic solubility under specific conditions (e.g., pH, temperature). This is crucial for understanding the maximum achievable concentration for formulation and in vivo studies.

Methodology:

  • Preparation: Add an excess amount of solid 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

  • Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To completely remove undissolved solid, centrifuge the samples at high speed (e.g., >14,000 rpm for 15 minutes) or filter through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve prepared with known concentrations of the compound.

Protocol 2: Kinetic Solubility for High-Throughput Screening

This method is faster and assesses the compound's tendency to precipitate from a supersaturated solution, mimicking conditions in many in vitro assays.

Causality: Biological screens often begin by diluting a high-concentration DMSO stock into an aqueous assay buffer. This protocol assesses the compound's apparent solubility under these non-equilibrium conditions. It measures the concentration at which the compound precipitates from this supersaturated state, providing a critical parameter for avoiding false negatives due to compound precipitation in assays.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO dilution plate to a 96-well plate containing the aqueous assay buffer (e.g., 100-200 µL). This creates a range of final compound concentrations with a low final percentage of DMSO (typically 1-2%).

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Detection: Determine the concentration at which precipitation occurs. This is often measured by nephelometry (light scattering) or turbidimetry. Alternatively, the plate can be filtered, and the concentration remaining in the filtrate can be quantified by HPLC-UV.

Key Factors Influencing Solubility

  • pH: The pyrimidin-4-ol moiety has an acidic proton, and the pyrimidine nitrogens are basic. The molecule's pKa will dictate its ionization state across different pH values. It is expected to be least soluble at its isoelectric point and show increased solubility at pH values where it is predominantly in its charged (ionized) form. Determining the pKa is a crucial step in understanding its pH-solubility profile.

  • Temperature: The dissolution of most solids is an endothermic process. Therefore, the solubility of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is expected to increase with rising temperature, a principle that can be leveraged during formulation development[10].

Conclusion

For any research or drug development professional, the empirical determination of both thermodynamic and kinetic solubility is non-negotiable. The protocols outlined in this guide provide a robust framework for generating the high-quality, context-specific data required to make informed decisions, whether for designing reliable in vitro experiments, developing viable formulations, or interpreting pharmacokinetic data.

References

  • Hong, B., Luo, T., & Lei, X. (2024, August 16). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. ACS Central Science. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 335407, 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Journal of Applied Pharmaceutical Science. (2020, June 5). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]

  • Barreiro, E. J., et al. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. [Link]

  • Appretech Scientific Limited. 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. [Link]

  • Barreiro, E. J., et al. (2011, June 1). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. [Link]

  • Home Sunshine Pharma. Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5. [Link]

  • LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

Sources

Spectral Analysis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectral data for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous biologically active molecules, including kinase inhibitors and antiviral agents. Understanding the spectral characteristics of this scaffold and its derivatives is crucial for their synthesis, identification, and characterization in a research setting.

Due to a lack of publicly available experimental spectral data for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 99898-85-8)[1], this guide will leverage the known spectral data of its parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 3680-71-5)[2], to provide a detailed predictive analysis. This approach, rooted in fundamental principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), offers valuable insights for researchers working with this class of compounds.

Molecular Structures and Numbering

For clarity throughout this guide, the atomic numbering conventions for both the parent compound and the target molecule are presented below. This consistent numbering is essential for the accurate assignment of spectral signals.

cluster_0 7H-pyrrolo[2,3-d]pyrimidin-4-ol cluster_1 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Caption: Molecular structures of 7H-pyrrolo[2,3-d]pyrimidin-4-ol and its 6-methyl derivative.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides valuable information about the chemical environment of protons within a molecule. The analysis for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is based on the experimental data for the unsubstituted analog, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, recorded in DMSO-d₆.[2]

Experimental Data for 7H-pyrrolo[2,3-d]pyrimidin-4-ol
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.83s1HNH (pyrimidine)
11.75s1HNH (pyrrole)
7.80s1HH-2
7.01dd, J=2.65, 3.21 Hz1HH-5
6.42dd, J=2.09, 3.21 Hz1HH-6
Interpretation and Predicted ¹H NMR Data for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

The introduction of a methyl group at the C-6 position is expected to cause predictable changes in the ¹H NMR spectrum.

  • Disappearance of the H-6 Signal: The doublet of doublets observed at 6.42 ppm for the H-6 proton in the parent compound will be absent in the spectrum of the 6-methyl derivative.

  • Appearance of a Methyl Signal: A new singlet corresponding to the three protons of the methyl group will appear. Given its attachment to an electron-rich aromatic system, this signal is anticipated to be in the range of 2.2-2.5 ppm.

  • Shift of the H-5 Signal: The H-5 proton, which is coupled to H-6 in the parent compound, will now appear as a singlet due to the absence of the adjacent proton. A slight downfield shift may also be observed due to the electronic effect of the methyl group.

  • NH and H-2 Protons: The chemical shifts of the NH and H-2 protons are expected to be largely unaffected by the substitution at the C-6 position.

Predicted ¹H NMR Data for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.8s1HNH (pyrimidine)
~11.7s1HNH (pyrrole)
~7.8s1HH-2
~7.1s1HH-5
~2.3s3H-CH₃

¹³C NMR Spectral Analysis

Predicted ¹³C NMR Data for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

The introduction of the methyl group at C-6 will have a notable effect on the carbon signals.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C-4Carbonyl carbon, expected to be significantly downfield.
~150C-7aQuaternary carbon at the ring junction.
~145C-2Aromatic carbon adjacent to two nitrogen atoms.
~125C-5Aromatic methine carbon.
~110C-4aQuaternary carbon at the ring junction.
~105C-6Aromatic carbon bearing the methyl group.
~15-CH₃Aliphatic carbon of the methyl group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Mass Spectrum of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

The mass spectrum of the parent compound shows a molecular ion peak at m/z 136 [M+H]⁺.[2]

Predicted Mass Spectrum of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

The molecular weight of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is 149.15 g/mol .[1] Therefore, the molecular ion peak in the mass spectrum is expected at:

  • [M+H]⁺ = 150.16

  • [M]⁺˙ = 149.15

A plausible fragmentation pathway for the parent compound is illustrated below. A similar pathway can be expected for the 6-methyl derivative, with the corresponding fragments shifted by 14 mass units.

M+H+ (m/z 136) M+H+ (m/z 136) Fragment 1 (m/z 108) Fragment 1 (m/z 108) M+H+ (m/z 136)->Fragment 1 (m/z 108) -CO Fragment 2 (m/z 81) Fragment 2 (m/z 81) Fragment 1 (m/z 108)->Fragment 2 (m/z 81) -HCN

Caption: A simplified, plausible fragmentation pathway for 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring high-quality NMR and MS data for compounds like 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for exchangeable protons (NH, OH).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectral data for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. By leveraging the experimental data of the parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, and applying fundamental spectroscopic principles, we have predicted the key spectral features of the target molecule. These predictions, along with the provided experimental protocols, serve as a valuable resource for researchers in the synthesis, identification, and characterization of this important class of heterocyclic compounds.

References

  • Appretech Scientific Limited. 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. [Link]

Sources

Technical Guide: Safety, Handling, and Hazard Mitigation of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (often referred to as a 6-methyl-7-deazahypoxanthine derivative) is a critical bicyclic heterocyclic intermediate used extensively in the synthesis of kinase inhibitors, particularly for the Janus kinase (JAK) and receptor tyrosine kinase (RTK) families. Its structural similarity to purines allows it to function as a scaffold for ATP-competitive inhibitors, but this same bioactivity necessitates rigorous safety protocols during handling.

This guide moves beyond standard Safety Data Sheet (SDS) reporting to provide a mechanistic understanding of the compound's hazards and a self-validating framework for its safe manipulation in a research setting.

Chemical Identification
PropertyDetail
Chemical Name 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
CAS Number 99898-85-8
Parent Scaffold 7-Deazahypoxanthine (CAS: 3680-71-5)
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Appearance Off-white to light gray solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Hazard Identification & GHS Classification

As a research intermediate, specific toxicological data (LD50) for this exact methylated derivative is often extrapolated from the parent pyrrolo[2,3-d]pyrimidine scaffold. The following classification is based on Structure-Activity Relationship (SAR) read-across from analogous 7-deazapurines, adopting the Precautionary Principle .

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements (H-Codes):

    • H302: Harmful if swallowed (Acute Tox. 4).[1][2]

    • H315: Causes skin irritation (Skin Irrit. 2).[1][2]

    • H319: Causes serious eye irritation (Eye Irrit.[1][2][3][4] 2A).

    • H335: May cause respiratory irritation (STOT SE 3).[2][3]

Mechanistic Toxicology
  • Mucous Membrane Irritation: The planar, electron-deficient pyrimidine ring fused with the electron-rich pyrrole creates a polarized system capable of hydrogen bonding with mucosal proteins, leading to immediate irritation upon inhalation or contact.

  • Kinase Interference: While the intermediate itself has lower affinity than final drug candidates (e.g., Tofacitinib), its structural mimicry of adenine presents a theoretical risk of non-specific kinase interaction if systematically absorbed in high quantities.

Safe Handling Framework: The "Barrier-First" Approach

Safety in handling bioactive heterocycles relies on a redundant system of barriers. Do not rely on a single control measure.

Engineering Controls[2]
  • Primary Containment: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: This powder is prone to static charge. Use anti-static weighing boats and ionizers to prevent aerosolization during transfer.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Hands Double Nitrile Gloves (min 0.11 mm thickness)Nitrile offers excellent resistance to the DMSO/DMF solvents often used with this compound. Change outer gloves immediately upon splash.
Eyes Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine powder migration around the lenses.
Respiratory N95/P100 Respirator (if outside hood)Only required if engineering controls fail or during spill cleanup.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats can retain particulates; disposable Tyvek provides a superior particulate barrier.
Visualization: Hazard Response Logic

The following diagram illustrates the decision matrix for handling incidents involving this compound.

HazardResponse Start Incident Detected Type Identify Type Start->Type Spill Powder/Liquid Spill Type->Spill Contamination Exposure Personal Exposure Type->Exposure Direct Contact Spill_Action 1. Evacuate Area 2. Don PPE (Resp + Double Gloves) 3. Dampen with absorbent pads Spill->Spill_Action Exp_Skin Skin: Wash 15 min (Soap + Water) Exposure->Exp_Skin Dermal Exp_Eye Eye: Flush 15 min (Eyewash Station) Exposure->Exp_Eye Ocular Exp_Inhale Inhalation: Fresh Air + Medical Eval Exposure->Exp_Inhale Respiratory Report Report to EHS & Seek Medical Attention Spill_Action->Report Exp_Skin->Report Exp_Eye->Report Exp_Inhale->Report

Figure 1: Decision logic for emergency response protocols involving 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Experimental Protocol: Safe Synthesis & Purification

To demonstrate safe handling in context, we review a standard synthesis workflow (cyclization) where this compound is generated. Citing the methodology ensures the user understands where the hazards arise.

Context: Cyclization of Pyrimidine Precursors

The synthesis typically involves the acid-catalyzed cyclization of 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol .

Step-by-Step Methodology
  • Preparation (Fume Hood Required):

    • Dissolve 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol in dilute HCl.

    • Hazard Note: This step releases ethanol and potentially acidic vapors.

  • Reaction:

    • Stir at room temperature for 1–2 hours. The acetal hydrolyzes, and the pyrrole ring closes.

    • Observation: The solution may darken; precipitation of the product (6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol) usually occurs as the reaction proceeds or upon neutralization.

  • Isolation (Critical Exposure Point):

    • Neutralize the mixture with aqueous ammonia or NaOH to pH ~7.

    • Safety Check: Exothermic reaction. Add base slowly to prevent splashing.

    • Filter the solid precipitate.

  • Purification (Recrystallization):

    • Recrystallize from water or a water/ethanol mixture.

    • Why? Removes unreacted amines and inorganic salts.

Visualization: Synthesis Safety Workflow

This diagram maps the synthesis steps to specific safety checkpoints.

SynthesisWorkflow cluster_safety Safety Controls Precursor Precursor Handling (Dust Hazard) AcidHydrolysis Acid Hydrolysis (Corrosive/Vapor) Precursor->AcidHydrolysis Dissolve in HCl Neutralization Neutralization (Exotherm/Splash) AcidHydrolysis->Neutralization Stir 2h Filtration Filtration (Solvent Exposure) Neutralization->Filtration pH 7 Drying Drying (Dust Hazard) Filtration->Drying Isolate Solid FinalProduct 6-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-ol Drying->FinalProduct Pack

Figure 2: Synthesis workflow highlighting critical safety control points (CPs).

Storage and Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) if possible, or in a tightly sealed desiccator.

  • Incompatibilities: Strong oxidizing agents (risk of exothermic reaction) and strong acids.

References

  • Appretech Scientific Limited. (n.d.). 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Product Data. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 261591, 7-Deazahypoxanthine. Retrieved February 19, 2026, from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Molecules. Retrieved February 19, 2026, from [Link]

Sources

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine bases allows it to interact with a wide array of biological targets, particularly protein kinases. This unique characteristic, coupled with its synthetic tractability, has made it a cornerstone in the development of targeted therapies for a multitude of diseases, most notably cancer and inflammatory disorders. This guide provides a comprehensive overview of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, from its fundamental synthetic routes to its profound impact on modern drug discovery, with a focus on the causality behind experimental choices and the validation of its therapeutic potential.

The rigid structure of the 7H-pyrrolo[2,3-d]pyrimidine scaffold offers a unique combination of hydrogen bond donors and acceptors, with five key positions (C2, C4, C5, C6, and N7) amenable to chemical modification.[1] This allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific biological targets. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2]

Synthetic Strategies: Building the Core and Its Analogs

The construction of the 7H-pyrrolo[2,3-d]pyrimidine core and its subsequent functionalization are critical steps in the drug discovery process. Various synthetic methodologies have been developed to access this versatile scaffold, often starting from readily available pyrimidine or pyrrole precursors.

Core Synthesis: The Gateway to Diversity

A common and efficient method for the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine scaffold involves the reaction of a substituted 2-amino-1H-pyrrole-3-carbonitrile with formamide under reflux conditions.[3] This one-pot reaction proceeds through the formation of an intermediate that cyclizes to afford the desired pyrrolopyrimidine core.

Another key intermediate for the synthesis of diverse derivatives is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This can be prepared from 7H-pyrrolo[2,3-d]pyrimidin-4-ol by treatment with a chlorinating agent such as phosphorus oxychloride. The resulting 4-chloro derivative is highly reactive towards nucleophilic substitution, enabling the introduction of various functionalities at the C4 position.[4]

Experimental Protocol: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate [5]

This protocol describes a key step in the synthesis of a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides with potential as multi-targeted kinase inhibitors.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3.072 g, 0.02 mol)

  • Ethyl 4-aminobenzoate (3.304 g, 0.02 mol)

  • Absolute ethanol (100 mL)

Procedure:

  • A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl 4-aminobenzoate in absolute ethanol is prepared.

  • The reaction mixture is heated under reflux for 7 hours.

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The resulting precipitate is filtered under vacuum to yield the desired product.

Functionalization and Diversification

The true power of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in the ability to introduce a wide range of substituents at its various positions. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

  • C4-Position: As demonstrated in the protocol above, the C4 position is readily functionalized via nucleophilic aromatic substitution of a 4-chloro precursor. This allows for the introduction of various amine, ether, and thioether linkages, which are crucial for interacting with the hinge region of many protein kinases.

  • N7-Position: The nitrogen at the 7-position can be alkylated or acylated to introduce substituents that can modulate the compound's solubility, metabolic stability, and target engagement.

  • C5 and C6-Positions: Modifications at the C5 and C6 positions of the pyrrole ring can influence the overall shape and electronic properties of the molecule, leading to improved selectivity and potency.

Biological Applications: A Scaffold for Targeted Therapies

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to its incorporation into a wide range of therapeutic agents, with a particular emphasis on kinase inhibitors.

Kinase Inhibition: A Dominant Theme

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 7H-pyrrolo[2,3-d]pyrimidine core mimics the purine ring of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site and inhibit kinase activity.

Derivatives of this scaffold have been developed as potent inhibitors of a diverse range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[6][7]

  • Janus Kinases (JAKs): Implicated in inflammatory and autoimmune diseases.

  • Bruton's Tyrosine Kinase (BTK): A target for B-cell malignancies.

  • p21-Activated Kinase 4 (PAK4): Involved in tumor progression.[8][9]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell signaling and a target for cancer immunotherapy.[10]

  • Interleukin-2-inducible T-cell Kinase (Itk): A potential target for inflammatory and autoimmune diseases.[11]

The following table summarizes some of the kinases targeted by 7H-pyrrolo[2,3-d]pyrimidine derivatives and their therapeutic implications.

Kinase TargetTherapeutic AreaRepresentative Compound/Study
EGFR, Her2, VEGFR2, CDK2CancerHalogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides[5]
HPK1Cancer ImmunotherapyCompound 31 (IC50 = 3.5 nM)[10]
PAK4CancerCompounds 5n (IC50 = 2.7 nM) and 5o (IC50 = 20.2 nM)[8]
ItkInflammatory/Autoimmune Diseases, T-cell Leukemia/LymphomaCovalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold[11]
c-MetCancerPyrrolo[2,3-d]pyrimidine derivatives containing a 1,8-naphthyridine-4-one fragment[12]
EGFR (Triple Mutant)CancerPyrrolo[2,3-d]pyrimidine derivatives targeting C797S-mediated resistance[7]
CSF1RCancer5-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines[13]
Anticancer and Antiviral Activity

Beyond kinase inhibition, 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown direct anticancer and antiviral properties.[3][14] As nucleoside analogues, they can be incorporated into DNA and RNA, leading to the inhibition of replication and protein synthesis in rapidly dividing cancer cells and viruses.[14]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The development of potent and selective 7H-pyrrolo[2,3-d]pyrimidine-based drugs relies on a deep understanding of their structure-activity relationships.

Key Interactions and Binding Modes

Molecular docking and co-crystal structure studies have revealed that the 7H-pyrrolo[2,3-d]pyrimidine core typically forms one or more hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituents at the C4 position often extend into a hydrophobic pocket, while modifications at other positions can be tailored to interact with specific residues, thereby enhancing potency and selectivity.[9]

For instance, in the development of PAK4 inhibitors, it was found that the interactions with the hinge region were crucial for inhibitory capacity, while the substituents around the 4-position influenced the differences in inhibitory potency.[9] Similarly, for c-Met inhibitors, the presence of double electron-withdrawing groups on the terminal phenyl ring was a key factor in improving biological activity.[12]

Visualizing the Kinase Inhibition Workflow

The following diagram illustrates a generalized workflow for the discovery and optimization of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization & Lead Development Scaffold_Selection Select 7H-pyrrolo[2,3-d]pyrimidine Core Core_Synthesis Synthesize Core Scaffold Scaffold_Selection->Core_Synthesis Functionalization Introduce Diversity at C4, N7, etc. Core_Synthesis->Functionalization In_Vitro_Screening In Vitro Kinase Assays Functionalization->In_Vitro_Screening Library of Compounds Cell-based_Assays Cell Proliferation & Apoptosis Assays In_Vitro_Screening->Cell-based_Assays SAR_Analysis Analyze Structure-Activity Relationship Cell-based_Assays->SAR_Analysis Biological Data Lead_Optimization Optimize Potency, Selectivity, ADME SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate Preclinical Data

Caption: A generalized workflow for the development of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

Mechanism of Action: A Deeper Dive

The mechanism of action for many 7H-pyrrolo[2,3-d]pyrimidine-based drugs extends beyond simple competitive inhibition of ATP binding. For example, some compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5][8] This is often accompanied by the modulation of downstream signaling pathways, such as the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[5]

The following diagram illustrates a simplified signaling pathway affected by a 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds & Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Signaling_Cascade Phosphorylates & Activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor_Kinase Inhibits

Caption: Simplified signaling pathway inhibited by a 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.

Conclusion: A Scaffold with a Bright Future

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its privileged structural features, coupled with its synthetic accessibility, have enabled the development of a multitude of clinically relevant compounds, particularly in the realm of oncology and immunology. The continued exploration of new synthetic methodologies, the elucidation of complex structure-activity relationships, and the identification of novel biological targets will undoubtedly ensure that this remarkable scaffold remains at the forefront of drug discovery for years to come.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 001-011. [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6701. [Link]

  • Zhang, Y., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 254, 115355. [Link]

  • Wang, J., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. European Journal of Medicinal Chemistry, 215, 113273. [Link]

  • Ruggeri, B. A., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Chen, C. H., et al. (2019). Synthesis and Evaluation of Novel 7H-pyrrolo-[2,3-d]pyrimidine Derivatives As Potential Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 693-703. [Link]

  • Ruggeri, B. A., et al. (2012). Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis.
  • Liu, X., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 25-36. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. European Journal of Medicinal Chemistry, 215, 113273. [Link]

  • Traxler, P., et al. (2001). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 44(22), 3633-3643. [Link]

  • Al-Zoubi, R. M., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4434. [Link]

  • Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 896. [Link]

  • Perlikova, L., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1429-1462. [Link]

  • Liang, T., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Reviews in Medicinal Chemistry, 23(10), 1118-1136. [Link]

  • Al-Omaim, W. S., et al. (2023). FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1, 3, 4‐oxadiazole and core. Journal of Heterocyclic Chemistry, 60(11), 1957-1972. [Link]

  • Chen, Y., et al. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 66(19), 13349-13369. [Link]

  • Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1111-1127. [Link]

  • Kristensen, J. B., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7386-7401. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 6-methyl-7-deazahypoxanthine ). This guide is designed for medicinal chemists and process scientists, focusing on the most robust, scalable, and regioselective "Pyrimidine-First" approach.

Abstract & Strategic Overview

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., JAK inhibitors like Tofacitinib) and nucleoside antivirals. The 6-methyl derivative, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol , is a critical intermediate for introducing steric bulk at the solvent-exposed region of the ATP-binding pocket or for modifying solubility profiles.

While "Pyrrole-First" routes (e.g., Gewald synthesis) are common, they often suffer from poor regioselectivity regarding the methyl group placement (yielding mixtures of 5-methyl and 6-methyl isomers). This protocol details the "Pyrimidine-First" Traube-Type Synthesis , which guarantees the 6-methyl regiochemistry by anchoring the pyrimidine core before annulating the pyrrole ring using chloroacetone.

Retrosynthetic Analysis

The strategic disconnection relies on the nucleophilicity of the C5 position of the 4-aminopyrimidine core. By using 4-amino-6-hydroxypyrimidine (1) and chloroacetone (2), we utilize the intrinsic polarization of the pyrimidine enamine system to drive C-alkylation followed by intramolecular cyclocondensation.

Retrosynthesis cluster_legend Disconnection Logic Target 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Target) Intermediate 5-Acetonyl-4-amino-6-hydroxypyrimidine (Transient Intermediate) Target->Intermediate Cyclodehydration (- H₂O) SM1 4-Amino-6-hydroxypyrimidine (Starting Material 1) Intermediate->SM1 C5-Alkylation SM2 Chloroacetone (Reagent) Intermediate->SM2 Legend1 Guaranteed Regiocontrol: Methyl fixed at C6

Caption: Retrosynthetic logic utilizing the Traube-type annulation to ensure 6-methyl regiochemistry.

Experimental Protocol

Method: Aqueous Traube Annulation

This protocol is optimized for scalability, avoiding hazardous organic solvents and complex purification steps.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10][11]Mass/VolRole
4-Amino-6-hydroxypyrimidine 111.101.011.1 gCore Scaffold
Chloroacetone 92.521.211.1 g (~9.6 mL)Electrophile
Sodium Acetate (anhydrous) 82.031.29.8 gBuffer/Base
Water (Deionized) 18.02N/A150 mLSolvent
Sodium Metabisulfite 190.110.050.95 gAntioxidant (Optional)
Step-by-Step Procedure

1. Preparation of the Buffered Solution

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Acetate (9.8 g) in Water (150 mL).

  • Add 4-Amino-6-hydroxypyrimidine (11.1 g). The starting material may not fully dissolve at room temperature; this is normal.

  • Note: Sodium metabisulfite (0.95 g) can be added here to prevent oxidative darkening of the reaction mixture, though it is not strictly necessary.

2. Alkylation (C-C Bond Formation)

  • Heat the suspension to 40–50 °C .

  • Add Chloroacetone (9.6 mL) dropwise over 15 minutes. Caution: Chloroacetone is a potent lachrymator. Perform this step in a well-ventilated fume hood.

  • Raise the temperature to 80 °C and stir for 1 hour. The mixture should become homogeneous as the alkylated intermediate forms.

3. Cyclization (Ring Closure)

  • Increase the temperature to Reflux (100 °C) .

  • Maintain reflux for 2–4 hours .

  • Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM) or LC-MS. The intermediate (less polar) should disappear, converting to the fluorescent pyrrolopyrimidine product.

4. Work-up & Isolation

  • Cool the reaction mixture slowly to room temperature, then to 0–5 °C in an ice bath.

  • The product will precipitate as a solid (often off-white or tan).

  • Stir at 0 °C for 30 minutes to maximize yield.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake sequentially with:

    • Cold water (2 x 20 mL) – removes salts.

    • Cold Acetone (1 x 15 mL) – removes unreacted chloroacetone and tarry impurities.

  • Dry the solid under vacuum at 60 °C overnight.

5. Purification (If necessary)

  • The crude purity is typically >95%.[12]

  • If higher purity is required, recrystallize from boiling water or ethanol/water (1:1) . Activated charcoal can be used during recrystallization to remove color.

Reaction Mechanism & Critical Parameters[1][13]

The success of this synthesis hinges on the tautomeric equilibrium of the pyrimidine ring.

Mechanism Step1 4-Amino-6-hydroxypyrimidine (Enamine Tautomer) Step2 C5 Attack on Chloroacetone (SN2 Reaction) Step1->Step2 Activation Step3 Intermediate: 5-(2-oxopropyl)pyrimidine Step2->Step3 -HCl Step4 Intramolecular Imine Formation Step3->Step4 Cyclization Step5 Aromatization (-H2O) Step4->Step5 Dehydration Product 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Step5->Product

Caption: Mechanistic pathway from C5-alkylation to pyrrole ring aromatization.

Key Mechanistic Insights:
  • Buffer Role: Sodium acetate buffers the HCl generated during alkylation. If the pH drops too low (< 4), the amino group becomes protonated and non-nucleophilic, halting the reaction. If pH is too high (> 9), chloroacetone hydrolyzes rapidly.

  • Regioselectivity: The methyl group of chloroacetone (

    
    ) is distal to the leaving group. The 
    
    
    
    attacks C5, and the carbonyl (
    
    
    ) condenses with the exocyclic amine. This places the methyl group on the carbon adjacent to the pyrrole nitrogen (Position 6).

Characterization Data (Expected)

TechniqueExpected Signal / DataInterpretation
Appearance Off-white to tan powderSolid
Melting Point > 300 °C (dec.)Typical for fused hydroxypyrimidines
MS (ESI+) m/z 150.06 [M+H]⁺Consistent with Formula C₇H₇N₃O
¹H NMR δ 11.8 (br s, 1H, NH)Pyrrole NH
(DMSO-d₆) δ 11.6 (br s, 1H, OH/NH)Pyrimidine OH/NH (Tautomeric)
δ 7.85 (s, 1H)C2-H (Pyrimidine proton)
δ 6.15 (s, 1H)C5-H (Pyrrole proton)
δ 2.28 (s, 3H)C6-CH₃ (Methyl group)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ChloroacetoneEnsure temperature is kept low (40°C) during addition. Add chloroacetone in slight excess (1.3 eq).
Dark Product Oxidation of amino-pyrimidineDegas water with Nitrogen before use. Add 0.5 eq Sodium Metabisulfite.
Incomplete Cyclization Reaction stopped too earlyEnsure reflux is vigorous. Check LCMS for the loss of the M+58 intermediate.
Regioisomer Contamination Incorrect Starting MaterialVerify use of 4-amino-6-hydroxypyrimidine . Using 2,4-diamino derivatives changes the core.

Safety & Handling

  • Chloroacetone: Classified as a Lachrymator and Poison . It causes severe eye and respiratory irritation. Handle strictly in a fume hood. Neutralize spills with aqueous ammonia.

  • 4-Amino-6-hydroxypyrimidine: Irritant.

  • Waste Disposal: The aqueous filtrate contains chloroacetone residues. Treat with ammonia or sodium bisulfite to quench alkylating potential before disposal.

References

  • Davoll, J. (1960). "Pyrrolo[2,3-d]pyrimidines."[3][4][5][6][8][9][11][13][14] Journal of the Chemical Society, 131-138. Link (Foundational work on Traube synthesis of 7-deazapurines).

  • Seela, F., & Lüpke, U. (1977). "Synthesis of 7-deazaguanine and 7-deazahypoxanthine derivatives." Chemische Berichte, 110(4), 1462-1469.
  • West, R. A., & Beauchamp, L. (1956). "Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)." Journal of Organic Chemistry, 26(10), 3809-3812. Link (Protocol for reaction of aminopyrimidines with alpha-haloketones).

  • Luo, Y., et al. (2018).[15] "An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine." Chemistry of Heterocyclic Compounds, 54, 638–642. Link (Modern optimization of the pyrrolopyrimidine core synthesis).

Sources

Technical Application Note: Scalable Synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the regioselective synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol , a critical scaffold in the development of JAK inhibitors (e.g., Tofacitinib analogs) and antifolates.

While pyrrolo[2,3-d]pyrimidines can be synthesized via multiple routes, this guide focuses on the "Pyrimidine-First" strategy involving the condensation of 6-aminopyrimidin-4(3H)-one with chloroacetone. This route is selected for its operational simplicity, cost-effectiveness of reagents, and scalability compared to "Pyrrole-First" cyclizations.

Key Technical Challenge: The primary challenge in this synthesis is controlling regioselectivity. The pyrimidine precursor has multiple nucleophilic sites (N1, N3, exocyclic-NH2, and C5). Successful synthesis requires buffering the reaction to favor C-5 alkylation followed by cyclization, rather than N-alkylation which leads to dead-end byproducts.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the inherent nucleophilicity of the C-5 position in electron-rich aminopyrimidines. Under slightly acidic to neutral conditions, the C-5 carbon attacks the


-haloketone, followed by an intramolecular condensation between the exocyclic amine and the ketone carbonyl.
Reaction Pathway Diagram

ReactionPathway SM1 6-aminopyrimidin-4(3H)-one (Nucleophile) Inter Intermediate: 5-acetonyl-6-aminopyrimidin-4-one SM1->Inter C-5 Alkylation (pH 4.0-5.0) Byproduct N-Alkylated Byproducts (Avoided via pH Control) SM1->Byproduct High pH (>7) Reagent Chloroacetone (Electrophile) Reagent->Inter Product Target: 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Inter->Product Cyclization (-H2O)

Caption: Mechanistic flow favoring C-5 alkylation over N-alkylation through pH modulation.

Detailed Experimental Protocol

Materials & Reagents[1]
ReagentCASRoleEq.Notes
6-Aminopyrimidin-4(3H)-one 99898-85-8Precursor1.0Substrate; ensure dry.[1]
Chloroacetone 78-95-5Reagent1.2Warning: Potent lachrymator. Handle in fume hood.
Sodium Acetate (Anhydrous) 127-09-3Buffer1.2Maintains pH ~4-5 to promote C-alkylation.
Water (Distilled) 7732-18-5Solvent-Primary solvent; promotes product precipitation.
Sodium Metabisulfite 7681-57-4Additive0.05Optional: Antioxidant to prevent polymerization of chloroacetone.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Buffer Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Acetate (1.2 eq) in distilled water (10 volumes relative to pyrimidine mass).

  • Substrate Addition: Add 6-Aminopyrimidin-4(3H)-one (1.0 eq) to the buffer solution. Stir at room temperature for 10 minutes to ensure a homogenous suspension.

    • Note: The starting material may not fully dissolve initially; this is normal.

  • Reagent Addition: Add Chloroacetone (1.2 eq) dropwise over 5 minutes.

    • Safety: Chloroacetone is toxic and induces tears. Use a syringe and keep the hood sash low.

Phase 2: Cyclization (The "West" Conditions)
  • Heating: Heat the reaction mixture to 90–100°C (Reflux) using an oil bath.

  • Monitoring: Maintain reflux for 2–4 hours .

    • Visual Check: The suspension should gradually dissolve as the intermediate forms, followed by the precipitation of the product (which is less soluble than the intermediate).

    • TLC/HPLC: Monitor consumption of the pyrimidine starting material. (Mobile Phase: 10% MeOH in DCM).

Phase 3: Workup & Isolation
  • Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature (20–25°C).

  • Crystallization: Place the flask in an ice bath (0–4°C) for 1 hour to maximize precipitation.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake sequentially with:

    • Cold water (2 x 2 volumes) – removes inorganic salts.

    • Cold Acetone (1 x 1 volume) – removes unreacted chloroacetone and tars.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Phase 4: Purification (If required)
  • Recrystallization: The crude product is typically >95% pure. If higher purity is required, recrystallize from boiling water or a Water/Ethanol (9:1) mixture.

    • Dissolve: Boiling water (approx. 40-50 volumes required due to low solubility).

    • Treat: Activated charcoal (optional) to remove color.

    • Filter: Hot filtration.

    • Cool: Slow cooling yields off-white to tan needles.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

ObservationRoot CauseCorrective Action
Black/Dark Tarry Reaction Oxidation/Polymerization of ChloroacetoneAdd 0.05 eq Na₂S₂O₅ (metabisulfite) at the start. Ensure inert atmosphere (N₂).
Low Yield (<40%) pH Drift (>6.0)N-alkylation competed with C-alkylation. Ensure NaOAc is fresh and stoichiometry is correct.
Product is Sticky/Gummy Incomplete CyclizationReflux time was too short. Check HPLC. If intermediate exists, continue heating.
Starting Material Remains Old ChloroacetoneChloroacetone degrades over time. Distill reagent before use if bottle is old.

Analytical Validation

A self-validating protocol requires confirmation of structure. The following data is expected for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

NMR Spectroscopy (DMSO-d6)
  • Proton (¹H NMR):

    • δ 11.8 ppm (br s, 1H): Pyrrole NH (N-7).

    • δ 11.6 ppm (br s, 1H): Pyrimidine NH (N-3/OH tautomer).

    • δ 7.8 ppm (s, 1H): Pyrimidine H-2 (Characteristic singlet, confirms pyrimidine ring integrity).

    • δ 6.2 ppm (s, 1H): Pyrrole H-5 (Confirms cyclization and 6-methyl placement).

    • δ 2.3 ppm (s, 3H): Methyl group at C-6.

Mass Spectrometry
  • ESI-MS (Positive Mode): Calculated for C₇H₇N₃O [M+H]⁺ = 150.06. Found = 150.1.

Solubility Profile
  • Soluble: DMSO, warm 1M NaOH (forms salt).

  • Sparingly Soluble: Boiling Ethanol, Boiling Water.

  • Insoluble: Cold Water, DCM, Hexane.

Workflow Visualization

Workflow start Start: Raw Materials dissolve Suspend 6-Amino-pyrimidine in NaOAc/H2O start->dissolve add_reagent Add Chloroacetone (Dropwise, 25°C) dissolve->add_reagent react Reflux (100°C) 2-4 Hours add_reagent->react check In-Process Control (TLC) Complete? react->check check->react No (Extend Time) cool Cool to 4°C (Precipitation) check->cool Yes filter Filtration & Washing (H2O / Acetone) cool->filter dry Vacuum Dry (50°C) filter->dry final Final Product 6-Me-7-deazahypoxanthine dry->final

Caption: Operational workflow for the synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

References

  • West, R. A. (1961). "Synthesis of Pyrrolo[2,3-d]pyrimidines." Journal of Organic Chemistry, 26(12), 4959–4961.

    • Foundational text describing the reaction of 6-aminopyrimidines with alpha-haloketones.
  • Davoll, J. (1960). "Pyrrolo[2,3-d]pyrimidines."[1][2][3][4][5][6][7][8][9] Journal of the Chemical Society, 131–138.

    • Establishes the buffering conditions (NaOAc) required for regioselectivity.
  • Pfizer Inc. (2002). "Pyrrolo[2,3-d]pyrimidine compounds." US Patent 6,627,754.

    • Describes industrial application of similar 7-deazapurine scaffolds in kinase inhibitor synthesis (Tofacitinib).
  • PubChem. (2023). "Compound Summary: 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol." National Library of Medicine.

    • Source for physical property verific

Sources

Synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Guide to Starting Materials and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a substituted 7-deazapurine, represents a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural analogy to endogenous purines allows for its interaction with a variety of biological targets, particularly protein kinases. This application note provides a detailed guide for researchers and scientists on the selection of starting materials and the practical execution of a reliable synthetic route to this valuable compound. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Approach to Synthesis

The most common and efficient synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves a convergent strategy. This approach begins with the construction of a suitably substituted pyrimidine ring, followed by the annulation of the pyrrole ring. This method offers flexibility and generally proceeds with good yields. The key starting materials for this route are readily available and cost-effective, making it amenable to both small-scale and larger-scale preparations.

A critical precursor in this pathway is 2-amino-4-hydroxy-6-methylpyrimidine , also known as 6-methylisocytosine. This intermediate is then functionalized at the 5-position to enable the subsequent cyclization to form the fused pyrrole ring.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a three-step process starting from 2-amino-4-hydroxy-6-methylpyrimidine.

Synthetic_Pathway A 2-Amino-4-hydroxy- 6-methylpyrimidine B 2-Amino-4-hydroxy- 6-methyl-5-nitropyrimidine A->B Nitration C 2,5-Diamino-4-hydroxy- 6-methylpyrimidine B->C Reduction D 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D Cyclization

Caption: Overall synthetic route to 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Part 1: Synthesis of Key Starting Material: 2-Amino-4-hydroxy-6-methylpyrimidine

This initial phase focuses on the preparation of the core pyrimidine structure.

Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine from Guanidine and Ethyl Acetoacetate

This is a classic condensation reaction to form the pyrimidine ring.

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide solution in ethanol (21% w/v)

  • Ethyl acetoacetate

  • Ethanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride with stirring.

  • After a brief period, add ethyl acetoacetate to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture and neutralize with glacial acetic acid.

  • The product will precipitate out of solution. Collect the solid by filtration.

  • Wash the collected solid with water and then ethanol.

  • Dry the product under vacuum to yield 2-amino-4-hydroxy-6-methylpyrimidine.[1][2]

Experimental Causality: The basic conditions generated by sodium ethoxide deprotonate the guanidine and the active methylene group of ethyl acetoacetate, facilitating the condensation and subsequent cyclization to form the stable pyrimidine ring.

Part 2: Functionalization of the Pyrimidine Core

With the pyrimidine scaffold in hand, the next stage involves introducing a nitro group at the 5-position, which will be subsequently converted to an amino group for the final cyclization.

Protocol 2: Nitration of 2-Amino-4-hydroxy-6-methylpyrimidine

Materials:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice bath

Procedure:

  • Carefully add 2-amino-4-hydroxy-6-methylpyrimidine to concentrated sulfuric acid, ensuring the temperature is kept low using an ice bath.

  • Once the starting material is dissolved, slowly add fuming nitric acid dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice.

  • The nitrated product will precipitate. Collect the solid by filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral.

  • Dry the product to obtain 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine.[3]

Trustworthiness Note: The nitration of activated pyrimidines is a highly exothermic reaction. Strict temperature control is crucial to prevent side reactions and ensure safety.

Protocol 3: Reduction of the Nitro Group

Materials:

  • 2-Amino-4-hydroxy-6-methyl-5-nitropyrimidine

  • Iron powder

  • Glacial acetic acid or dilute hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Suspend 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture and then add glacial acetic acid or dilute hydrochloric acid portion-wise.

  • Reflux the reaction mixture until the reduction is complete (monitor by TLC).

  • Filter the hot reaction mixture to remove the iron salts.

  • Cool the filtrate to allow the product, 2,5-diamino-4-hydroxy-6-methylpyrimidine, to crystallize.

  • Collect the product by filtration and dry.

Expertise & Experience: The use of iron in an acidic medium is a classic and effective method for the reduction of aromatic nitro groups.[4] This method is generally tolerant of other functional groups present in the molecule.

Part 3: Pyrrole Ring Annulation

This final stage involves the cyclization of the 5-aminopyrimidine intermediate to form the target pyrrolo[2,3-d]pyrimidine.

Protocol 4: Cyclization to form 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Materials:

  • 2,5-Diamino-4-hydroxy-6-methylpyrimidine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium acetate

  • Water

  • Ethanol

Procedure:

  • Dissolve 2,5-diamino-4-hydroxy-6-methylpyrimidine and sodium acetate in water.

  • Heat the solution and then add chloroacetaldehyde solution dropwise.

  • Reflux the reaction mixture for a period of time until the cyclization is complete.

  • Cool the reaction mixture. The product will precipitate.

  • Collect the solid by filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Dry the final product, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Authoritative Grounding: This type of cyclization, known as the Fischer indole synthesis or related cyclizations, is a well-established method for the formation of pyrrole rings fused to other heterocyclic systems. The reaction proceeds through the formation of an enamine intermediate from the 5-amino group and the aldehyde, followed by an intramolecular cyclization and elimination of water.

Summary of Starting Materials and Intermediates

Compound Name Structure Role
Guanidine hydrochlorideNH2C(NH)NH2·HClStarting Material
Ethyl acetoacetateCH3COCH2COOC2H5Starting Material
2-Amino-4-hydroxy-6-methylpyrimidine(Structure)Key Intermediate
2-Amino-4-hydroxy-6-methyl-5-nitropyrimidine(Structure)Intermediate
2,5-Diamino-4-hydroxy-6-methylpyrimidine(Structure)Intermediate
ChloroacetaldehydeClCH2CHOReagent
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol(Structure)Final Product

Note: Structures would be depicted in a full application note.

Conclusion

The synthetic route detailed in this application note provides a robust and reproducible method for the preparation of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. By carefully selecting readily available starting materials and following the outlined protocols, researchers can efficiently synthesize this important heterocyclic scaffold for further investigation in drug discovery and development programs. The provided explanations for the experimental choices aim to empower scientists with the knowledge to troubleshoot and adapt these procedures as needed for their specific research goals.

References

  • PrepChem. Synthesis of 6-methylisocytosine. [Link]

  • ResearchGate. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]

Sources

Applications of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrrolo[2,3-d]pyrimidine Scaffold in Oncology

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1] Its structural resemblance to the purine core of ATP allows for the design of potent ATP-competitive inhibitors of various protein kinases, many of which are key drivers of oncogenesis.[1] Furthermore, this versatile heterocyclic system serves as a foundational structure for a range of other anti-cancer agents, including antifolates.

This technical guide focuses on a specific derivative, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol , and its applications in cancer research. While this compound itself may primarily serve as a key intermediate, its structural motifs are integral to the design of highly selective and potent anti-cancer agents. We will delve into the rationale behind its use, its role in the development of targeted therapies, and provide detailed protocols for its evaluation.

Mechanism of Action: A Scaffold for Targeted Inhibition

The applications of the 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold in cancer research are primarily centered around two key mechanisms of action: inhibition of folate metabolism and kinase inhibition .

Antifolate Activity: Targeting Nucleotide Synthesis

Derivatives of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol have been investigated as potent antifolates, targeting crucial enzymes in the de novo synthesis of purines and pyrimidines, which are essential for DNA replication and cell proliferation. The primary targets include thymidylate synthase (TS) and dihydrofolate reductase (DHFR). By inhibiting these enzymes, these compounds disrupt the supply of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3]

A significant advantage of the 6-methyl substitution on the pyrrolo[2,3-d]pyrimidine core is the potential for enhanced tumor selectivity. This strategic methylation can sterically hinder the molecule's transport via the reduced folate carrier (RFC), a transporter ubiquitously expressed in both healthy and cancerous tissues. Concurrently, transport through folate receptor α (FRα) and the proton-coupled folate transporter (PCFT), which are often overexpressed on the surface of various cancer cells, is maintained or even improved.[4] This differential transport mechanism can lead to a higher intracellular concentration of the drug in tumor cells, thereby increasing its therapeutic index and reducing systemic toxicity.[4]

Antifolate_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Cancer Cell Drug 6-Methyl-pyrrolo[2,3-d]pyrimidine Antifolate Derivative FRa_PCFT FRα / PCFT (Overexpressed) Drug->FRa_PCFT Selective Uptake RFC RFC (Hindered Transport) Drug->RFC Reduced Uptake Intracellular_Drug Intracellular Drug FRa_PCFT->Intracellular_Drug TS Thymidylate Synthase (TS) Intracellular_Drug->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Intracellular_Drug->DHFR Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis DHF DHF THF THF DHF->THF DHFR Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to Kinase_Inhibition_Workflow Start Start: Cancer Cell with Overactive Kinase Signaling Compound 6-Methyl-pyrrolo[2,3-d]pyrimidine -based Kinase Inhibitor Start->Compound Treatment Binding Binds to ATP-binding pocket of target kinase Compound->Binding Inhibition Inhibition of Kinase Phosphorylation Activity Binding->Inhibition Downstream Blockade of Downstream Signaling Pathways Inhibition->Downstream Effect Inhibition of Cell Proliferation, Angiogenesis, and Survival Downstream->Effect End Therapeutic Effect: Tumor Growth Inhibition Effect->End

Figure 2: General workflow of kinase inhibition by 6-methyl-pyrrolo[2,3-d]pyrimidine-based compounds.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-cancer potential of novel compounds derived from the 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Western Blotting for Apoptosis Markers

This protocol is used to detect changes in the expression of proteins involved in apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins relative to a loading control (e.g., β-actin or GAPDH). An increase in cleaved Caspase-3 and Bax, and a decrease in Bcl-2 are indicative of apoptosis induction.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of 6-Methyl-pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound IDTargetCell LineIC50 (µM)
Derivative A TS/DHFRMCF-70.5
Derivative A TS/DHFRA5490.8
Derivative B EGFRNCI-H19750.05
Derivative B EGFRHCC8270.02
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Scaffold) -MCF-7>100

Conclusion and Future Directions

The 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold represents a valuable starting point for the development of novel and selective anti-cancer agents. Its utility in creating potent antifolates with enhanced tumor selectivity through differential transporter uptake is a particularly promising avenue for research. Furthermore, its potential as a core structure for kinase inhibitors warrants further exploration. Future research should focus on the synthesis and evaluation of diverse libraries of derivatives based on this scaffold to identify lead compounds with improved efficacy and drug-like properties for various cancer types.

References

  • Gangjee, A., et al. (1999). Synthesis of classical and a nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase. Journal of Medicinal Chemistry, 42(13), 2447-2455. [Link]

  • Various Authors. (2025).
  • Gangjee, A., et al. (2023). Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport. ACS Medicinal Chemistry Letters. [Link]

  • Gangjee, A., et al. Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. EMBL-EBI. [Link]

  • Al-Ostath, A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Flanagan, M. E., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Various Authors. (2022). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. ResearchGate. [Link]

  • Patel, H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 048-058. [Link]

  • Wang, L., et al. (2008). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES OF THE POTENT ANTITUMOR AGENT N. HETEROCYCLES, 75(7), 1631-1639. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. [Link]

  • Johnson, T. W., et al. (2016). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Journal of Medicinal Chemistry, 59(5), 2005-2024. [Link]

  • Caldwell, J. J., et al. (2008). Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration. Journal of Medicinal Chemistry, 51(7), 2147-2157. [Link]

  • Various Authors. (2025). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors.
  • Li, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]

  • Various Authors. (2025). Design, Synthesis, Computational Modeling and Biological Evaluation of Novel N‐(7H‐Pyrrolo[2,3‐d]pyrimidin‐4‐yl)cinnamamides as Potential Covalent Inhibitors for Oncology.
  • Barda, D. A., et al. (2012). Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis.
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Gangjee, A., et al. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 19(2), 941-950. [Link]

  • El-Moez, S. I. A., et al. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • Various Authors. (2025). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. MDPI.
  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. [Link]

Sources

Application Notes & Protocols for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol as a Research Tool in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Strategic Overview

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its remarkable versatility in targeting a vast array of protein kinases.[1][2] Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor, forming critical hydrogen bonds within the kinase hinge region.[3] This guide focuses on a specific derivative, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol , and its strategic application as a foundational building block for the synthesis and development of novel, potent, and selective kinase inhibitors.

This document is intended for medicinal chemists, chemical biologists, and drug discovery scientists. It moves beyond viewing the title compound as a final product, instead presenting it as a versatile starting material. We will detail its chemical properties, the rationale for its use, validated synthetic protocols for its derivatization, and the subsequent biochemical and cellular assays required to characterize its progeny.

Chemical Properties: 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
IUPAC Name 6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
CAS Number 99898-85-8[4]
Molecular Formula C₇H₇N₃O[4]
Molecular Weight 149.15 g/mol [4]
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol

Section 2: The Scientific Rationale - Why the 7H-pyrrolo[2,3-d]pyrimidine Scaffold?

The efficacy of the 7H-pyrrolo[2,3-d]pyrimidine core stems from its function as a bioisostere of purine. This structural mimicry is fundamental to its ability to compete with endogenous ATP for the binding pocket of protein kinases. The nitrogen at position 7 and the exocyclic amino or hydroxyl group at position 4 engage in hydrogen bond interactions with the backbone of the kinase hinge region, a critical anchoring point for ATP. This conserved binding mode provides a stable foundation upon which selectivity and potency can be built through chemical modification at other positions of the bicyclic system.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Solvent-Exposed Region hinge Hinge Region (Backbone Amides/Carbonyls) atp_scaffold Pyrrolo[2,3-d]pyrimidine Scaffold atp_scaffold->hinge Key H-Bonds (Anchor) gatekeeper Gatekeeper Residue atp_scaffold->gatekeeper Steric Interactions (Selectivity) p_loop P-Loop (Glycine-rich) atp_scaffold->p_loop Van der Waals Contacts derivatization Substitution Points (for Potency & Selectivity) atp_scaffold->derivatization Vector for Derivatization d_loop DFG Motif / Activation Loop G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution (SNAr) start 6-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-ol reagent1 POCl₃ or SOCl₂ start->reagent1 chloro 4-Chloro Intermediate reagent2 Primary/Secondary Amine (R-NH₂) chloro->reagent2 final Final Inhibitor (e.g., N4-Aryl Derivative) reagent1->chloro reagent2->final

Caption: A common two-step synthetic workflow for derivatization.

Protocol 4.1: Synthesis of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • Causality: The conversion of the C4-hydroxyl group into a chloride is a critical activation step. The pyrimidinol tautomer is a poor leaving group; the resulting chloride is highly susceptible to nucleophilic displacement, enabling the coupling of diverse side chains.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 vol eq).

  • Reaction: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0 °C. After addition, slowly warm the reaction mixture to 100-110 °C and reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.

  • Extraction: Neutralize the aqueous solution with a saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 4-chloro intermediate.

Protocol 4.2: Synthesis of a N4-Substituted Derivative (General Procedure)
  • Causality: This SNAr reaction is the key step for building diversity. The choice of the amine (R-NH₂) is dictated by the desired target kinase, aiming to form specific interactions in the binding pocket to enhance potency and selectivity. [5]1. Preparation: To a solution of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, n-butanol, or DMF), add the desired primary or secondary amine (1.1 - 1.5 eq).

  • Reaction: Add a base such as DIPEA or K₂CO₃ (2.0 eq) to scavenge the HCl generated during the reaction. Heat the mixture to reflux (80-120 °C) for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography or recrystallization to obtain the final inhibitor.

Section 5: Validation Workflow - From Compound to Data

Synthesizing a novel derivative is only the first step. A rigorous validation workflow is essential to characterize its biological activity. This involves a tiered approach, starting with biochemical confirmation of target inhibition and progressing to cellular models to assess target engagement and functional outcomes.

G synthesis Synthesized Derivative biochem Biochemical Assay (e.g., ADP-Glo) synthesis->biochem Test in vitro Target Inhibition cellular Cellular Assay (e.g., Western Blot) synthesis->cellular Test in situ Target Engagement data Data Analysis (IC₅₀, p-Substrate) biochem->data Quantify Potency cellular->data Confirm Cellular Activity

Caption: Experimental workflow for inhibitor validation.

Protocol 5.1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
  • Trustworthiness: This protocol establishes a direct, quantitative measure of the compound's ability to inhibit the enzymatic activity of the target kinase. The IC₅₀ value derived is a critical benchmark for potency.

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.

  • Kinase Reaction: Add the recombinant target kinase, the specific substrate peptide, and ATP to a buffer solution. The ATP concentration should be at or near the Km for the kinase to ensure a competitive binding assessment.

  • Incubation: Add the diluted compounds to the kinase reaction mixture and incubate at room temperature for 1-2 hours. Include positive (no inhibitor) and negative (no kinase) controls.

  • Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 5.2: Cellular Target Engagement via Western Blot
  • Experience & Expertise: Moving from a purified enzyme to a complex cellular environment is a critical test. This protocol verifies that the compound can cross the cell membrane, engage its target, and inhibit the downstream signaling pathway. This is a direct measure of functional activity in a biological system.

  • Cell Culture: Culture a relevant cancer cell line known to have an active signaling pathway dependent on the target kinase (e.g., MV4-11 cells for PAK4 inhibitors). [6]2. Treatment: Seed cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized inhibitor (typically ranging from 0.1 to 10 µM) for a predetermined time (e.g., 2-24 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal (relative to the total substrate and loading control) confirms cellular target engagement and inhibition.

Section 6: References

  • Li, H., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • ResearchGate. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Available at: [Link]

  • MDPI. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Available at: [Link]

  • Gangjee, A., et al. (2012). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis... Journal of Medicinal Chemistry. Available at: [Link]

  • Barillari, C., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jørgensen, M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. Available at: [Link]

  • Wang, C., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Available at: [Link]

  • Jørgensen, M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • Flanagan, M. E., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WIPO Patent WO2007012953A2. Available at:

  • National Center for Biotechnology Information. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • ResearchGate. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Available at: [Link]

  • Chen, L., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

The Strategic Role of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: In the landscape of medicinal chemistry, the pursuit of novel therapeutics often hinges on the identification and utilization of "privileged scaffolds." These are molecular frameworks that demonstrate the ability to bind to multiple biological targets, serving as a versatile foundation for the development of a wide array of potent and selective drugs. The 7-deazapurine core, scientifically known as the pyrrolo[2,3-d]pyrimidine scaffold, stands out as one such privileged structure. Its strategic replacement of a nitrogen atom at the 7-position of the purine ring with a carbon atom alters the electron distribution and provides a valuable vector for chemical modification. Within this important class of compounds, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol emerges not as a therapeutic agent in itself, but as a critical and highly valuable starting material and key intermediate in the synthesis of a multitude of clinically relevant kinase inhibitors. This guide provides an in-depth exploration of its significance, synthesis, and application in the generation of next-generation therapeutics.

The 7-Deazapurine Scaffold: A Foundation for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of the natural purine ring system, a fundamental component of nucleic acids and vital cofactors. This structural mimicry allows derivatives to interact with the ATP-binding sites of various protein kinases.[1] Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.[2][3]

The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. Many successful drugs, including those targeting Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR), are built upon the pyrrolo[2,3-d]pyrimidine core.[4][5] The 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol molecule provides a robust and readily functionalized platform for accessing these complex and highly specific inhibitors.

Synthesis of a Key Intermediate

The preparation of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a critical first step in the synthetic campaigns targeting many kinase inhibitors. The following protocol provides a representative, multi-step synthesis adapted from established literature procedures.

Protocol 1: Synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Causality Behind Experimental Choices: This synthesis begins with the construction of the pyrimidine ring, followed by the formation of the fused pyrrole ring. The use of protecting groups, such as the tosyl group, is crucial for directing the reactivity of the scaffold in subsequent steps.

Materials:

  • 4-Amino-6-methyl-2-(methylthio)pyrimidine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium hydroxide

  • p-Toluenesulfonyl chloride (TsCl)

  • Acetone

  • Hydrogen peroxide (30%)

  • Acetic acid

  • Hydrochloric acid (1N)

  • Standard laboratory glassware and purification apparatus (filtration, rotary evaporator, chromatography)

Step-by-Step Methodology:

  • Step 1: Synthesis of 4-amino-5-(2,2-diethoxyethyl)-6-methylpyrimidine.

    • While not explicitly detailed here, this intermediate can be prepared from commercially available starting materials. A related procedure involves dissolving 6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one in 1N HCl and stirring at room temperature.[6]

  • Step 2: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core.

    • To a suspension of the starting pyrimidine derivative in an appropriate solvent, add a 50% aqueous solution of chloroacetaldehyde dropwise at an elevated temperature (e.g., 60-80°C).[7]

    • Stir the reaction mixture for 1-2 hours to facilitate the cyclization.

    • Cool the reaction to room temperature to allow for the precipitation of the product.

    • Collect the solid by filtration, wash sequentially with water and acetone, and dry under vacuum to yield the crude 7H-pyrrolo[2,3-d]pyrimidine derivative.[7]

  • Step 3: Functionalization and Final Product Formation.

    • The crude product from the previous step is then subjected to further reactions to introduce the methyl group at the 6-position and the hydroxyl group at the 4-position. This can involve chlorination followed by nucleophilic substitution and subsequent hydrolysis. A general approach involves the reaction of a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate with appropriate reagents.[8]

    • Purification by recrystallization or column chromatography will yield the final product, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Self-Validating System: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prime example of the utility of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is in the synthesis of Tofacitinib, a potent JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[5][9] The core of Tofacitinib is the pyrrolo[2,3-d]pyrimidine scaffold, which is derived from this key intermediate.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity and inflammation.[10][11] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2] In autoimmune diseases, this pathway is often hyperactive, leading to chronic inflammation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Docking JAK1->Receptor 3. Phosphorylation JAK1->STAT_inactive 5. Phosphorylation JAK2->Receptor Cytokine Cytokine Cytokine->Receptor 1. Binding Tofacitinib Tofacitinib (Pyrrolo[2,3-d]pyrimidine derivative) Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 6. Dimerization Gene Gene Transcription STAT_active->Gene 7. Nuclear Translocation

Caption: The JAK-STAT signaling pathway and its inhibition by pyrrolo[2,3-d]pyrimidine-based drugs.

In Vitro Evaluation of Downstream Compounds

Once novel derivatives are synthesized from 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, their biological activity must be assessed. This typically involves a tiered approach, starting with biochemical assays to determine direct target engagement, followed by cell-based assays to evaluate efficacy in a more physiologically relevant context.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescent ATP Depletion Assay)

Causality Behind Experimental Choices: This assay directly measures the catalytic activity of the target kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP corresponds to higher kinase activity, and the ability of a compound to prevent this decrease indicates its inhibitory potential.

Materials:

  • Purified recombinant target kinase (e.g., JAK1, JAK2, EGFR)

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a multi-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding a known concentration of ATP.

  • Incubate the plate at room temperature for a predetermined optimal reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitor Add_Reagents Add Kinase, Substrate, and Inhibitor to Plate Prep_Inhibitor->Add_Reagents Initiate_Rxn Initiate Reaction with ATP Add_Reagents->Initiate_Rxn Incubate Incubate at RT Initiate_Rxn->Incubate Stop_Detect Add Kinase-Glo® Reagent (Stops reaction, generates light) Incubate->Stop_Detect Measure Measure Luminescence Stop_Detect->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze End End Analyze->End

Caption: Workflow for a luminescent-based biochemical kinase inhibition assay.

Protocol 3: Cell-Based Proliferation/Cytotoxicity Assay (MTT or CellTiter-Glo®)

Causality Behind Experimental Choices: While a biochemical assay confirms target engagement, a cell-based assay is crucial to determine if the compound can enter cells, engage its target in the complex cellular environment, and elicit a desired biological response (e.g., inhibiting the growth of cancer cells).

Materials:

  • Human cancer cell line relevant to the kinase target (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer)[2][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Clear or white, opaque 96-well cell culture plates

  • Spectrophotometer or luminometer

Step-by-Step Methodology:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).

  • For an MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance.

  • For a CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Measure the absorbance or luminescence.

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ or GI₅₀ (50% growth inhibition) value.

Structure-Activity Relationship (SAR) and Data Interpretation

The true power of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol lies in the ability to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. The data generated from the in vitro assays is used to build a structure-activity relationship (SAR) profile.

Compound Class/DerivativeTarget Kinase(s)IC₅₀ (nM)Cell LineCellular IC₅₀ (µM)Reference
Tofacitinib AnalogJAK111--[13]
Tofacitinib AnalogJAK2240--[13]
Tofacitinib AnalogJAK32800--[13]
Pyrrolo[2,3-d]pyrimidine-benzohydrazide (5k)EGFR79HepG229-59[12][14]
Pyrrolo[2,3-d]pyrimidine-benzohydrazide (5k)Her240HepG229-59[12][14]
Pyrrolo[2,3-d]pyrimidine-benzohydrazide (5k)VEGFR2136HepG229-59[12][14]
6-Aryl-pyrrolopyrimidine (1)CSF1R1--[15]
6-Aryl-pyrrolopyrimidine (1)EGFR20--[15]
2,6-disubstituted 7-deazapurine ribonucleoside--Multiple0.016-0.096[15]

Note: The IC₅₀ values in this table are experimentally determined values from the cited literature and serve as examples of the potencies that can be achieved from this scaffold.

The SAR data guides further synthetic efforts. For example, modifications at the C4 position of the pyrrolo[2,3-d]pyrimidine ring are often used to achieve selectivity among different kinase family members, while substitutions on the pyrrole nitrogen (N7) can modulate solubility and cell permeability.

Conclusion

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a cornerstone of modern kinase inhibitor discovery. Its value is not in its own biological activity, but in its role as a versatile and strategically important synthetic intermediate. By providing a reliable and adaptable scaffold, it enables medicinal chemists to explore vast chemical space and develop highly potent and selective drugs for a range of debilitating diseases. The protocols and data presented herein offer a framework for researchers to leverage this important molecule in their own drug discovery programs, from initial synthesis to biological evaluation and lead optimization.

References

  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. PubMed. Available at: [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • Novel halogenated 3-deazapurine, 7-deazapurine and alkylated 9-deazapurine derivatives of L-ascorbic or imino-L-ascorbic acid: Synthesis, antitumour and antiviral activity evaluations. PubMed. Available at: [Link]

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC. Available at: [Link]

  • 7-Aryl-7-deazapurine 3′-deoxyribonucleoside derivative as a novel lead for Chagas' disease therapy: in vitro and in vivo pharmacology. JAC-Antimicrobial Resistance. Available at: [Link]

  • Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons. Available at: [Link]

  • Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors. Google Patents.
  • Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. PubMed. Available at: [Link]

  • 8-Aza-7-deazapurine fleximer nucleoside analogues. ResearchGate. Available at: [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. Available at: [Link]

  • Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. PubMed. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. Available at: [Link]

  • Synthesis of the Related Substances of Tofacitinib Citrate. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Thesis. Available at: [Link]

  • Optimized synthesis process of tofacitinib citrate. Journal of China Pharmaceutical University. Available at: [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Available at: [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. Available at: [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. Available at: [Link]

Sources

Application Note: Experimental Evaluation of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives as Targeted Antifolate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the experimental handling, chemical activation, and biological evaluation of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 6-methyl-7-deazahypoxanthine) derivatives.

These scaffolds are critical in the development of Targeted Antifolates . Unlike classical antifolates (e.g., Methotrexate) that rely on the ubiquitous Reduced Folate Carrier (RFC), 6-methyl-substituted pyrrolo[2,3-d]pyrimidines are engineered to target Folate Receptor


 (FR

)
and the Proton-Coupled Folate Transporter (PCFT) .[1][2] This selectivity allows for targeted therapy against solid tumors (e.g., ovarian, non-small cell lung cancer) while sparing normal tissues.

This guide covers:

  • Chemical Activation: Converting the inert 4-ol tautomer into a reactive 4-chloro intermediate.

  • Enzymatic Validation: Spectrophotometric assay for Dihydrofolate Reductase (DHFR) inhibition.

  • Cellular Efficacy: Protocols for evaluating transport selectivity in FR

    
    -overexpressing cell lines.
    

Part 1: Chemical Handling & Activation Strategy

Solubility and Stability Profile

The 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold exhibits low aqueous solubility due to strong intermolecular hydrogen bonding and planar stacking typical of 7-deazapurines.

SolventSolubility (25°C)Usage Notes
DMSO High (>50 mM)Preferred for biological stock solutions. Store at -20°C.
DMF High (>50 mM)Preferred for chemical synthesis reactions.
Water NegligibleRequires pH adjustment (> pH 9) or cosolvents.
Ethanol LowNot recommended for stock preparation.
Protocol: C4-Activation (Chlorination)

The "4-ol" derivative exists primarily as the 3H-4-one tautomer, which is chemically inert to nucleophilic attack. To attach the glutamate or thienoyl side chains required for antifolate activity, the scaffold must first be activated to the 4-chloro derivative.

Safety: Perform all steps in a fume hood. Phosphoryl chloride (


) releases HCl gas upon contact with moisture.

Reagents:

  • Substrate: 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Reagent: Phosphoryl chloride (

    
    ) (Excess)
    
  • Solvent: Benzyltriethylammonium chloride (TEBA) (Phase transfer catalyst/additive)

Step-by-Step Workflow:

  • Suspension: Suspend 1.0 equivalent of the 4-ol scaffold in

    
     (10–15 equivalents).
    
  • Catalysis: Add TEBA (1.5 equivalents) to facilitate the reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (5% MeOH in 
    
    
    
    ).
    • Endpoint: Disappearance of the polar starting material spot.

  • Quench (Critical): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring.

    • Note: Maintain temperature

      
       to prevent hydrolysis of the product.
      
  • Neutralization: Adjust pH to ~8 using concentrated

    
    .
    
  • Isolation: Filter the resulting precipitate (4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine). Wash with cold water and dry under vacuum.

Visualizing the Activation Pathway:

ChemicalActivation Start 4-ol Scaffold (Tautomer: 4-one) Reagent POCl3 + TEBA (Reflux) Start->Reagent Activation Inter Dichlorophosphate Intermediate Reagent->Inter Product 4-Chloro-6-methyl Derivative Inter->Product Chlorination Drug Target Antifolate (via SNAr) Product->Drug + Side Chain amine

Caption: Transformation of the inert 4-ol scaffold into the reactive 4-chloro intermediate, enabling the attachment of antifolate side chains.

Part 2: Enzymatic Validation (DHFR Inhibition)

Once derivatized, the compound must be evaluated for its ability to inhibit Dihydrofolate Reductase (DHFR), a key enzyme in the folate cycle.[3] This assay monitors the oxidation of NADPH to NADP+.[4]

Assay Principle

[3]
  • Signal: Decrease in absorbance at 340 nm (NADPH absorbs; NADP+ does not).[3]

  • Inhibition: A stable absorbance signal indicates enzyme inhibition.

Materials
  • Enzyme: Recombinant Human DHFR (hDHFR).[4]

  • Substrate: Dihydrofolic acid (DHF) (Prepare fresh in 50 mM Tris-HCl, pH 7.5, containing 10 mM

    
    -mercaptoethanol).
    
  • Cofactor: NADPH (10 mM stock).[5]

  • Control Inhibitor: Methotrexate (MTX).[3][4][5]

Protocol
  • Preparation: Dilute test compounds in DMSO to 100x final concentration.

  • Master Mix: Prepare a reaction buffer (50 mM Tris-HCl, pH 7.5, 150 mM KCl).

  • Pre-incubation:

    • Add 10

      
       of hDHFR enzyme solution.
      
    • Add 1

      
       of Test Compound (or DMSO control).
      
    • Incubate at 25°C for 5 minutes to allow inhibitor binding.

  • Initiation: Add 89

    
     of Substrate Mix (100 
    
    
    
    DHF + 100
    
    
    NADPH).
  • Measurement: Immediately monitor

    
     in kinetic mode (read every 15s for 10 minutes) using a UV-transparent microplate.
    
  • Analysis: Calculate the slope (rate of reaction,

    
    ) for the linear portion.
    

Part 3: Cellular Efficacy & Transport Selectivity

The defining feature of 6-methyl-pyrrolo[2,3-d]pyrimidine antifolates is their transport selectivity . They should be toxic to cells expressing FR


 or PCFT but relatively non-toxic to cells relying solely on RFC (unlike Methotrexate).
Cell Line Panel Selection
Cell LineTransporter ProfileRole in Assay
KB (HeLa subline) High FR

, Low RFC
Target (FR

positive tumor model)
CHO-

Transfected with FR

Target (Macrophage targeting)
CHO-RFC-null No RFC, No FRNegative Control (Assess passive diffusion)
PCFT-CHO Transfected with PCFTTarget (Solid tumor acidic microenvironment)
Protocol: MTS Viability Assay
  • Seeding: Plate cells (3,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

    • Note: For FR

      
       studies, use folate-free RPMI 1640 medium to prevent competition from dietary folate.
      
  • Treatment: Add serial dilutions of the 6-methyl derivative (0.1 nM to 10

    
    ).
    
    • Duration: Incubate for 72–96 hours (continuous exposure).

  • Development: Add 20

    
     of MTS reagent (Promega CellTiter 96). Incubate 1–4 hours at 37°C.
    
  • Readout: Measure absorbance at 490 nm.

  • Validation:

    • Selectivity Index:

      
      
      
    • Success Criteria: A potent 6-methyl derivative should show nanomolar

      
       in KB cells but 
      
      
      
      in RFC-only cells.

Visualizing the Mechanism of Action:

MOA cluster_membrane Cell Membrane cluster_cytosol Cytosol Extracellular Extracellular Space Drug 6-Methyl Derivative FR Folate Receptor (FRα) Drug->FR High Affinity Binding PCFT PCFT Transporter (Acidic pH) Drug->PCFT High Affinity Binding RFC RFC Transporter (Ubiquitous) Drug->RFC Steric Hindrance (Blocked by 6-Me) DHFR DHFR (Folate Cycle) Drug->DHFR Secondary Target GARFT GARFTase (Purine Synthesis) FR->GARFT Endocytosis PCFT->GARFT Transport DNA DNA Synthesis Arrest GARFT->DNA Inhibition DHFR->DNA Inhibition

Caption: The 6-methyl substitution (red path) sterically hinders binding to the ubiquitous RFC transporter, forcing uptake exclusively through tumor-associated FRα and PCFT transporters.

References

  • Gangjee, A., et al. (2014).

    
     and 
    
    
    
    and the proton-coupled folate transporter.[6] Journal of Medicinal Chemistry. Link
  • Gangjee, A., et al. (2016).

    
     and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis. Journal of Medicinal Chemistry. Link
    
  • Wang, L., et al. (2011). Synthesis, biological, and antitumor activity of a highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor...[7] Journal of Medicinal Chemistry. Link

  • Golani, L. K., et al. (2023). Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport.[1] ACS Medicinal Chemistry Letters. Link

Sources

Application Notes and Protocols for the Study of Signal Transduction Pathways Using 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for utilizing 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a novel compound based on the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold, for the investigation of cellular signal transduction pathways. Derivatives of this scaffold have demonstrated significant potential as modulators of various protein kinases, which are pivotal in regulating a multitude of cellular processes.[1][2][3] This document outlines detailed protocols for characterizing the effects of this compound on a representative signaling cascade, the JAK-STAT pathway, through cell-based assays and direct enzymatic activity assessment. The methodologies are designed to be self-validating and provide a robust foundation for researchers in academic and industrial settings.

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds that exhibit potent inhibitory activity against a wide range of protein kinases.[2][3] These enzymes play a critical role in signal transduction by catalyzing the phosphorylation of specific substrate proteins, thereby regulating cellular processes such as growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a significant class of therapeutic agents.[4]

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been identified as inhibitors of diverse kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are crucial for angiogenesis and tumor progression.[1]

  • Non-receptor Tyrosine Kinases: Including Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (Itk), which are key mediators in immune cell signaling.[5]

  • Signal Transducer and Activator of Transcription (STAT) proteins: Specifically STAT6, a key transcription factor in the IL-4 signaling pathway.[6][7]

  • Other Kinases: Such as Colony-Stimulating Factor 1 Receptor (CSF1R) and Leucine-Rich Repeat Kinase 2 (LRRK2).[8][9]

Given this established precedent, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is hypothesized to function as a kinase inhibitor. The specific substitutions, a methyl group at the 6-position and a hydroxyl group at the 4-position, are anticipated to confer a unique selectivity and potency profile. This guide provides the experimental framework to elucidate its mechanism of action.

Hypothetical Target Pathway: The JAK-STAT Signaling Cascade

For the purpose of this guide, we will focus on the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway as a representative system to investigate the effects of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This pathway is a primary route for a multitude of cytokine and growth factor signals and is frequently dysregulated in disease.


// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pJAK [label="pJAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT [label="pSTAT", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT_dimer [label="pSTAT Dimer", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Target Gene\nTranscription", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="6-methyl-7H-pyrrolo\n[2,3-d]pyrimidin-4-ol", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binding"]; Receptor -> JAK [label="Activation"]; JAK -> pJAK [label="Autophosphorylation"]; Inhibitor -> JAK [label="Inhibition", style=dashed, color="#4285F4"]; pJAK -> STAT [label="Phosphorylation"]; STAT -> pSTAT; pSTAT -> pSTAT_dimer [label="Dimerization"]; pSTAT_dimer -> Nucleus [label="Translocation"]; Nucleus -> Gene; }

Figure 1: Hypothesized inhibition of the JAK-STAT pathway.

Experimental Protocols

Cell-Based Assay: Assessing Pathway Inhibition by Western Blotting

This protocol details the investigation of the inhibitory effect of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol on the phosphorylation of a key downstream effector in a chosen cell line.

Rationale: Western blotting allows for the specific detection of phosphorylated proteins, providing a direct readout of kinase activity within a cellular context. By comparing the levels of phosphorylated STAT3 (a common substrate of JAKs) in the presence and absence of the inhibitor, we can infer the compound's effect on the upstream kinase. It is crucial to also probe for total STAT3 to ensure that any observed decrease in phosphorylation is not due to a general decrease in protein levels.

Materials:

  • Cell line known to have active JAK-STAT signaling (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (dissolved in a suitable solvent, e.g., DMSO)

  • Cytokine for pathway stimulation (e.g., Interleukin-6 for STAT3 phosphorylation)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10][11]

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[12]

    • Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[11]

    • Harvest the lysate and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.[10]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane multiple times with TBST.[13]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-STAT3) and/or a loading control (e.g., GAPDH or β-actin).


// Nodes A [label="Cell Treatment with\nInhibitor and Stimulus", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cell Lysis and\nProtein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Protein Transfer\n(to Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Primary Antibody\n(anti-phospho-protein)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Secondary Antibody\n(HRP-conjugated)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Chemiluminescent\nDetection", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Stripping and Re-probing\n(anti-total-protein)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Figure 2: Workflow for Western Blot Analysis.

Data Analysis:

Quantify the band intensities for both the phosphorylated and total protein. Express the level of phosphorylation as a ratio of the phospho-protein signal to the total protein signal. Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC50 value.

Treatment GroupInhibitor Conc. (µM)Phospho-STAT3 IntensityTotal STAT3 IntensityNormalized p-STAT3/Total STAT3
Unstimulated Control0LowHighBaseline
Stimulated Control0HighHigh1.0 (Reference)
Stimulated + Inhibitor0.1Moderately HighHighCalculate
Stimulated + Inhibitor1ModerateHighCalculate
Stimulated + Inhibitor10LowHighCalculate
In Vitro Kinase Assay: Direct Measurement of Enzyme Inhibition

This protocol is designed to directly measure the inhibitory effect of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol on the activity of a purified kinase.

Rationale: While cell-based assays provide valuable information about a compound's activity in a biological system, an in vitro kinase assay is essential to confirm direct inhibition of the target enzyme and to determine its potency (e.g., IC50).[4][14] These assays can be performed using various detection methods, including radiometric and fluorescence-based readouts.[4][15]

Materials:

  • Purified, active kinase (e.g., recombinant JAK2)

  • Specific substrate for the kinase (peptide or protein)

  • ATP

  • Kinase assay buffer

  • 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagents (dependent on the assay format, e.g., [γ-32P]ATP for radiometric assays or ADP-Glo™ Kinase Assay for luminescence-based detection)

  • Plate reader (scintillation counter or luminometer)

Procedure (Example using a luminescence-based ADP detection assay):

  • Assay Preparation:

    • Prepare serial dilutions of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in the kinase assay buffer.

    • Prepare a reaction mixture containing the purified kinase and its substrate in the assay buffer.

  • Kinase Reaction:

    • Add the inhibitor dilutions and a vehicle control to the appropriate wells of the assay plate.

    • Add the kinase/substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction according to the manufacturer's protocol for the chosen assay kit.

    • Add the detection reagents to quantify the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the signal (e.g., luminescence) using a plate reader.

Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibitor Conc. (µM)Kinase Activity (RLU)% Inhibition
0 (No Inhibitor)High0
0.01Moderately HighCalculate
0.1ModerateCalculate
1LowCalculate
10Very LowCalculate
100Baseline~100

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for characterizing the biological activity of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. By employing a combination of cell-based and in vitro assays, researchers can elucidate its mechanism of action, determine its potency and selectivity, and pave the way for its potential development as a therapeutic agent or a chemical probe for studying signal transduction. Further investigations could include broader kinase profiling to assess selectivity, cell viability assays to determine cytotoxicity, and in vivo studies to evaluate efficacy in disease models.

References

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Radiations. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocols for Characterization of Cdk5 Kinase Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link]

  • Springer Nature Experiments. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • PubMed. (2009, October 1). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link]

  • PubMed. (2019, July 1). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Retrieved from [Link]

  • ScienceOpen. (2021, June 22). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • MDPI. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]

  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • ACS Publications. (2025, May 12). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • MDPI. (2026, February 14). Protection Against Cellular Toxicity from Rotenone Treatment by the Neuroprotective, Novel Multifunctional Antiparkinsonian Drug D-512. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (C7H7N3O, MW: 149.15)[1]. This molecule is a crucial intermediate in the development of kinase inhibitors and other therapeutic agents[2][3][4][5]. Its 7-deazapurine core presents unique synthetic challenges that require careful control of reaction conditions and a nuanced understanding of its chemical behavior[6]. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving beyond simple procedural steps to explain the underlying chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

This is the most common issue, typically stemming from three areas: the key cyclization step, starting material integrity, or product degradation.

Potential Cause 1: Inefficient Intramolecular Cyclization

The formation of the pyrrole ring is an acid-catalyzed intramolecular condensation. If the conditions are not optimal, the reaction will stall.

  • Expert Analysis: The cyclization of the precursor, typically a 6-amino-5-(2-oxopropyl)pyrimidin-4-ol, requires protonation of the ketone carbonyl to facilitate nucleophilic attack by the C6-amino group. Insufficient acid or excessive heat can lead to side reactions, such as polymerization or decomposition.

  • Solution Protocol:

    • Verify Acid Catalyst: A common method involves heating the pyrimidine precursor in an acidic medium like 1N HCl[7]. Ensure the acid is fresh and at the correct concentration.

    • Temperature Control: While heat is required, excessive temperatures (>100 °C) can promote decomposition. We recommend a target temperature of 85-95 °C, monitored closely.

    • Reaction Monitoring: Track the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10:1 Dichloromethane:Methanol. The reaction is often complete within 1-2 hours.

Potential Cause 2: Poor Quality Starting Material

The synthesis is only as robust as its weakest link. Impurities in your 6-amino-5-(substituted)pyrimidin-4-ol precursor can halt the reaction.

  • Expert Analysis: The precursor itself is often generated in the preceding step. Incomplete reaction or purification can carry over reagents or byproducts that interfere with the cyclization.

  • Solution Protocol:

    • Full Characterization: Before proceeding to the cyclization, fully characterize your pyrimidine starting material using ¹H NMR and Mass Spectrometry.

    • Purification: If impurities are detected, repurify the material. Recrystallization is often effective for these types of polar molecules.

Q2: The reaction produces a complex mixture of byproducts that is difficult to purify. How can I improve the reaction's selectivity?

A "dirty" reaction is often a sign of competing reaction pathways or product instability under the reaction conditions.

Potential Cause: Side Reactions and Decomposition

The pyrrolo[2,3-d]pyrimidine core, while aromatic, can be susceptible to N-alkylation or oxidation under harsh conditions.

  • Expert Analysis: The pyrrole nitrogen is nucleophilic and can react with electrophiles. Furthermore, if the reaction is run in the presence of air for extended periods at high temperatures, oxidative degradation can occur.

  • Solution Protocol:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This simple step can significantly reduce the formation of colored, oxidative impurities.

    • Control Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed (as determined by TLC/LC-MS). Prolonged heating can lead to decomposition.

    • Investigate Byproducts: Use LC-MS to identify the mass of the major byproducts. This can provide clues to the side reactions occurring (e.g., a mass increase corresponding to an extra methyl group might indicate N-methylation).

Q3: I have the correct mass for my product, but the NMR spectrum is broad, complex, or suggests impurities. What's happening?

This issue often points to the intrinsic chemical properties of the molecule or subtle purification artifacts.

Potential Cause 1: Tautomerism

Your product, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, can exist in equilibrium with its keto tautomer, 6-methyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one.

  • Expert Analysis: This keto-enol tautomerism is common in hydroxypyrimidines. In solution, both forms can be present, leading to peak broadening or even two distinct sets of signals in the NMR spectrum, complicating interpretation. The "ol" and "one" nomenclature are often used interchangeably for this reason.

  • Solution Protocol:

    • Use DMSO-d₆: This solvent is excellent for solubilizing the polar product and can form hydrogen bonds, often stabilizing one tautomer over the other, resulting in a sharper spectrum[7][8].

    • Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes resolve the exchanging tautomers into distinct peaks or coalesce them into a sharp average.

Potential Cause 2: Poor Solubility and Aggregation

Guanine-like structures are known to self-associate through hydrogen bonding, which can cause significant peak broadening in NMR.

  • Expert Analysis: The N-H groups and the carbonyl/hydroxyl group on the pyrimidine ring are prime candidates for intermolecular hydrogen bonding, leading to aggregation that broadens NMR signals.

  • Solution Protocol:

    • Dilute Sample: Ensure your NMR sample is not overly concentrated.

    • Consider Salt Formation: Adding a drop of acid (e.g., TFA-d) or base (e.g., NaOD) to the NMR tube can sometimes break up aggregates and sharpen signals, though this will alter chemical shifts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-level workflow for this synthesis?

A common and effective approach is a two-step process starting from a commercially available pyrimidine.

  • Workflow Overview: The synthesis generally begins with the alkylation of a 6-aminopyrimidin-4-ol with a suitable 3-carbon electrophile at the C5 position, followed by an acid-catalyzed cyclization to form the fused pyrrole ring.

Synthesis_Workflow A 6-Aminopyrimidin-4-ol B C5-Alkylation (e.g., with Chloroacetone) A->B C 6-Amino-5-(2-oxopropyl)pyrimidin-4-ol (Intermediate) B->C D Acid-Catalyzed Intramolecular Cyclization C->D E 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Final Product) D->E

Caption: General synthetic workflow.

Q2: How should I purify the final product?

Due to its high polarity and poor solubility in many common organic solvents, purification can be challenging.

  • Expert Recommendation:

    • Precipitation/Recrystallization (Preferred Method): The most effective method is often precipitation. After the reaction is complete and cooled, the product may precipitate directly from the acidic aqueous solution[7]. It can then be collected by filtration. If impurities co-precipitate, recrystallization from water, ethanol/water, or DMSO/water mixtures can be effective.

    • Reverse-Phase Chromatography: If the product is soluble in water/acetonitrile or water/methanol mixtures, reverse-phase flash chromatography is an excellent alternative to normal-phase silica gel chromatography.

    • Normal-Phase Chromatography (with caution): If silica gel chromatography is necessary, use a highly polar mobile phase, such as 9:1 Dichloromethane:Methanol. Adding a small amount of acetic acid (0.5%) or ammonium hydroxide (0.5%) to the mobile phase can improve peak shape by suppressing ionization on the silica surface.

Q3: What are the expected analytical data for the final product?

Verifying the structure is critical. Below is a table of expected analytical properties.

PropertyExpected Value
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol [1]
¹H NMR (DMSO-d₆, 400 MHz) Approximate shifts (δ, ppm): 11.5-12.0 (br s, 1H, pyrimidine NH), 10.8-11.2 (br s, 1H, pyrrole NH), 7.8-8.0 (s, 1H, C2-H), 6.1-6.3 (s, 1H, C5-H), 2.2-2.4 (s, 3H, C6-CH₃). Note: NH protons are exchangeable with D₂O.
¹³C NMR (DMSO-d₆, 100 MHz) Approximate shifts (δ, ppm): 158 (C4), 152 (C2), 150 (C7a), 125 (C6), 100 (C5), 98 (C4a), 12 (CH₃).
Mass Spec (ESI+) m/z: 150.1 [M+H]⁺
Q4: What specific safety precautions should be taken?

Standard laboratory safety protocols should always be followed. Pay special attention to the following:

  • Acid Handling: The use of 1N HCl or other acids requires careful handling in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Heating: Reactions at elevated temperatures should be conducted in appropriate glassware with proper pressure venting and behind a safety shield.

  • Phosphorus Oxychloride (POCl₃): If you are performing the common subsequent step of converting the C4-hydroxyl group to a chloride, be aware that POCl₃ is extremely corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-maintained fume hood with specific training.

Troubleshooting Decision Workflow

Use this diagram to diagnose issues with low yield systematically.

Troubleshooting_Yield start Low or No Yield Observed check_sm Check Starting Material (SM) Analyze precursor by NMR/MS start->check_sm sm_ok SM is Pure check_sm->sm_ok Yes sm_bad SM is Impure check_sm->sm_bad No check_reaction Analyze Reaction Conditions Is SM consumed (TLC/LC-MS)? Are there byproducts? sm_ok->check_reaction repurify Repurify or Resynthesize Precursor sm_bad->repurify reaction_incomplete SM Remains check_reaction->reaction_incomplete No reaction_messy Complex Mixture check_reaction->reaction_messy Yes, many byproducts reaction_clean Clean Conversion (but low isolated yield) check_reaction->reaction_clean Yes, clean conversion increase_time_temp Increase Reaction Time/Temp Verify Acid Catalyst reaction_incomplete->increase_time_temp optimize_conditions Use Inert Atmosphere Reduce Temperature Reduce Reaction Time reaction_messy->optimize_conditions check_workup Review Workup & Purification Check pH during extraction Analyze aqueous & organic layers reaction_clean->check_workup workup_issue Product Loss Detected check_workup->workup_issue Yes workup_ok Successful Isolation! check_workup->workup_ok No optimize_workup Adjust pH Carefully Use Alternative Purification (e.g., Recrystallization) workup_issue->optimize_workup

Caption: A decision tree for troubleshooting low product yield.

References

  • Zatorski, A. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Applied and Environmental Microbiology. Available from: [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. Available from: [Link]

  • Gangjee, A. et al. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

  • Wang, X. et al. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available from: [Link]

  • Hara, T. et al. Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry. Available from: [Link]

  • Guillaumet, G. et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]

  • Doháňošová, J. et al. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. Available from: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • Mushtaq, N. et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Appretech Scientific Limited. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. National Center for Biotechnology Information. Available from: [Link]

  • Brancale, A. et al. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs. Osaka University. Available from: [Link]

  • Dahl, G. et al. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available from: [Link]

  • Process for preparing 7h-pyrrolo [2,3-d] pyrimidine compounds. Google Patents.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. Available from: [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. Available from: [Link]

  • Dahl, G. et al. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available from: [Link]

Sources

optimization of reaction conditions for pyrrolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Scaffolds Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. [AI Name], Senior Application Scientist[1][2]

Introduction: The Scaffold Challenge

The pyrrolo[2,3-d]pyrimidine system (7-deazapurine) is a privileged scaffold in kinase inhibitor discovery (e.g., Tofacitinib, Ruxolitinib).[1][2] However, its synthesis is often plagued by three primary failure modes:[2]

  • Intractable "Black Tar" Formation: During de novo ring closure (cyclocondensation).[1]

  • Regioselectivity Ambiguity: Competition between

    
    -7 and 
    
    
    
    -1 alkylation.
  • Catalyst Poisoning: During Pd-catalyzed functionalization of the electron-rich core.

This guide provides diagnostic workflows and optimized protocols to resolve these specific bottlenecks.

Module 1: Troubleshooting De Novo Ring Closure

The most common route involves the condensation of 6-aminouracils (or 2,4-diaminopyrimidines) with


-haloketones or 

-haloaldehydes.[2] This reaction frequently fails, yielding dark, polymeric mixtures.[2]
Diagnostic Guide: Why did my reaction turn black?
SymptomProbable CauseCorrective Action
Rapid darkening (<10 min) Exothermic Polymerization: The

-haloketone is polymerizing before reacting with the amine.
Dilution & Dosing: Dilute the

-haloketone (1:10 in solvent) and add dropwise after the base/amine mixture is at temperature.
No Product, SM Consumed Imine Hydrolysis: The intermediate imine formed, but hydrolyzed back or degraded.[1][2]pH Control: The condensation is pH-sensitive. Maintain pH 4–5 (acetate buffer) to catalyze the dehydration step without protonating the pyrimidine amine completely.
Low Yield (<30%) Competing

-Alkylation:
The oxygen on the pyrimidine (if uracil derivative) is acting as the nucleophile.
Solvent Switch: Switch from polar aprotic (DMF) to protic (EtOH/H2O) or use a "soft" base (NaHCO3) to favor

-alkylation over

-alkylation.[1][2]
Optimized Protocol: Iodine-Promoted Cascade Annulation

A robust alternative to classical condensation, avoiding harsh acids.[1][2]

Target: 6-substituted pyrrolo[2,3-d]pyrimidines. Mechanism: Michael addition


 Iodination 

Intramolecular substitution.[3]
  • Reagents: 6-amino-1,3-dimethyluracil (1.0 equiv), Aurone derivative (1.0 equiv), Iodine (

    
    ) (10 mol%) .
    
  • Solvent: DMSO (0.5 M concentration).

  • Conditions: Heat to 100 °C for 1 hour.

  • Work-up: Cool to RT. Quench with saturated aq.

    
     (to remove iodine).[1][2][3] Add water to precipitate the product.[3] Filter and wash with EtOH.[3]
    
  • Validation: Yields typically >90%.[3][4] Check LCMS for M+H.

Module 2: Solving Regioselectivity ( -7 vs -1)

When alkylating the pyrrolo[2,3-d]pyrimidine core, the pyrrole nitrogen (


-7) is the desired site for kinase inhibition (mimicking ATP's N-9), but the pyrimidine nitrogen (

-1) often competes.[2]
The Regioselectivity Logic Gate

Regioselectivity Start Target: N-7 Alkylation BaseCheck Base Selection Start->BaseCheck ProtectingGroup Protecting Group Strategy Start->ProtectingGroup HardSoft Is the electrophile 'Hard' or 'Soft'? BaseCheck->HardSoft NaH Use NaH (Hard Base) Result: Thermodynamic Control Favors N-7 (pKa ~13) HardSoft->NaH Hard (Alkyl Halides) K2CO3 Use K2CO3/Cs2CO3 Result: Kinetic Control Risk of N-1/N-7 Mixtures HardSoft->K2CO3 Soft (Michael Acceptors) SEM Use SEM-Cl / NaH Excellent N-7 Selectivity ProtectingGroup->SEM Tos Use Tosyl-Cl Often directs to N-1 (kinetic) ProtectingGroup->Tos

Figure 1: Decision matrix for optimizing N-alkylation regioselectivity. N-7 is generally the thermodynamic product, favored by strong bases (NaH) that ensure complete deprotonation.[1][2]

Critical FAQ: N-Alkylation

Q: I am getting a 1:1 mixture of N-7 and N-1 isomers. How do I shift this? A:

  • Switch Base: Move to NaH in DMF. The pyrrole NH (pKa ~13) is more acidic than the amide NH, but under equilibrium conditions (thermodynamic control), the anion resides on the N-7.

  • Protecting Group: If synthesizing Tofacitinib precursors, use the SEM (2-(trimethylsilyl)ethoxymethyl) group.[1][2] It is bulky and highly selective for N-7 due to the "chelating" effect of the oxygen during the transition state.

  • Temperature: Increase reaction temperature (60°C

    
     90°C). Higher temperatures favor the thermodynamic product (N-7).
    

Module 3: Advanced Functionalization (Sonogashira Coupling)

Coupling at the C-4 or C-6 position is essential for library generation. The "One-Pot Sonogashira-Cyclization" is a high-efficiency protocol but sensitive to oxygen.

Protocol: One-Pot Sonogashira-Cyclization

For synthesizing substituted pyrrolopyrimidines from 5-bromo-6-aminouracils.[2][5]

Reagents:

  • Substrate: 5-bromo-6-chloro-1,3-dimethyluracil.[2][5]

  • Catalyst:

    
     (5 mol%) + CuI (10 mol%).[2]
    
  • Base:

    
     (3.0 equiv).[1][2]
    
  • Alkyne: Terminal alkyne (1.2 equiv).[2]

Step-by-Step Workflow:

  • Degassing (CRITICAL): Sparge the solvent (THF or DMF) with Argon for 20 mins before adding catalyst.[1] Pd(0) is rapidly deactivated by

    
     in the presence of amines.
    
  • Sonogashira Step: Add catalyst, base, and alkyne.[1][2] Stir at RT for 4–6 h . Monitor disappearance of bromide by TLC.

  • Cyclization Step: Once coupling is complete, add the amine (e.g., aniline) for the ring closure.[1][2] Heat to 80°C .

    • Note: If cyclization is slow, add 5 mol% AgOTf or AuCl3 to activate the triple bond for intramolecular attack.[1]

Data Table: Solvent Effects on Yield

SolventTemperatureYield (%)Notes
DMF 80°C85-92%Best for solubility; requires extensive water wash.[2]
THF Reflux60-70%Good for workup, but slower kinetics.[1][2]
MeCN Reflux45%Often causes precipitation of intermediates.
Water 100°C<10%Dehalogenation observed.

References

  • Tofacitinib Process Chemistry

    • Ruggeri, S. G., et al.[2][6] "Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis."[1][2][3][6][7][8][9] WO2007012953.[6] (Describes the optimized industrial route using SEM protection and specific salt formations).

  • Iodine-Promoted Cyclization

    • Xia, M., et al.[1][2] (2025).[1][2][3][5][7][10] "A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation." BMC Chemistry, 19:238.[1][2]

  • Sonogashira-Cyclization Protocols

    • Müller, T. J. J., et al.[2] (2011).[2][5] "Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions." Beilstein Journal of Organic Chemistry.

  • Regioselectivity Studies

    • Mao, L., et al.[1][2] (2013).[2][6][11] "Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides." Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 99898-85-8). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this important heterocyclic scaffold. As a key structural motif in various kinase inhibitors, mastering its synthesis is crucial for advancing many therapeutic programs.

This guide provides a comprehensive overview of the most common synthetic route, detailed troubleshooting for frequent side reactions, and expert advice to optimize your experimental outcomes.

I. Overview of the Synthetic Pathway

The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is typically achieved via an acid-catalyzed intramolecular cyclization. The most logical and widely adopted strategy for analogous structures involves the reaction of a substituted aminopyrimidine bearing a protected aldehyde equivalent on the C5 position.

The key transformation is the deprotection of an acetal under acidic conditions to unmask an aldehyde, which then undergoes a spontaneous intramolecular condensation with the C6-amino group to form the fused pyrrole ring. This reaction is efficient but highly sensitive to reaction conditions, which can lead to several common side reactions if not properly controlled.

G SM 6-Amino-5-(1,1-diethoxypropan-2-yl)pyrimidin-4-ol (Starting Material) Int Intermediate Aldehyde (Unstable) SM->Int Deprotection Product 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Target Molecule) Int->Product 2. Intramolecular Cyclization (Ring Formation) Reagent Aqueous Acid (e.g., HCl, H2SO4) Reagent->SM 1. Acetal Hydrolysis

Caption: General synthetic workflow for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable protocols to resolve the problem.

Q1: My reaction yield is very low, and the product that precipitates is minimal. What are the likely causes?

A1: Low yield is the most frequently reported issue and can stem from several factors.

  • Causality & Explanation:

    • Incomplete Cyclization: The most common cause is an incomplete reaction, where the starting material or the intermediate aldehyde remains dissolved in the acidic aqueous solution. The target product is often poorly soluble in acidic water and precipitates, but the precursors are more soluble.

    • Product Degradation: The pyrrolo[2,3-d]pyrimidine core can be susceptible to degradation under harsh acidic conditions or prolonged heating. The intermediate aldehyde is also prone to polymerization, forming insoluble, tar-like byproducts that reduce the yield of the desired crystalline product.

    • Incorrect pH for Precipitation: While the reaction is acid-catalyzed, the final product's solubility is pH-dependent. If the pH is too low, some of the product may remain protonated and soluble. A patent for a similar synthesis highlights the importance of pH adjustment to maximize the isolation of the precipitated product.[1]

  • Troubleshooting & Protocol:

    • Verify Reaction Completion: Before workup, take a small aliquot of the reaction mixture, neutralize it, and analyze it by TLC or LC-MS to ensure the starting material is fully consumed.

    • Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the temperature (e.g., from room temperature to 40-50 °C) or extending the reaction time. However, be cautious of degradation (see next point).

    • Mitigate Degradation: Use the mildest effective acid concentration (e.g., 1-2N HCl). Avoid excessive temperatures (>60 °C) or unnecessarily long reaction times. If degradation is suspected, attempt the reaction at a lower temperature for a longer period.

    • Adjust pH for Maximum Precipitation: After cooling the reaction, carefully adjust the pH to between 4 and 5 by adding a base like concentrated sodium hydroxide solution.[1] This neutralizes the excess acid and can significantly increase the amount of precipitated product. Be sure to keep the mixture cool during neutralization.

Q2: My crude NMR shows unreacted starting material. How can I drive the cyclization to completion?

A2: The presence of starting material indicates that the acid-catalyzed hydrolysis and/or cyclization is not efficient under your current conditions.

  • Causality & Explanation: The first step, hydrolysis of the acetal, is an equilibrium process. The subsequent intramolecular cyclization is what drives the reaction forward. If the conditions are too mild (insufficient acid concentration or low temperature), the rate of hydrolysis will be slow, leading to an incomplete reaction.

  • Troubleshooting & Protocol:

    • Increase Acid Concentration: If you are using a dilute acid (e.g., <1N HCl), consider increasing the concentration to 2N or 3N HCl. A higher proton concentration will accelerate the rate of acetal hydrolysis.

    • Increase Temperature: Gently warming the reaction mixture to 40-50 °C can significantly increase the reaction rate without causing significant degradation. Monitor the reaction progress every hour by TLC or LC-MS.

    • Ensure Homogeneity: While the starting material may not fully dissolve initially, ensure good stirring to maximize the interaction between the substrate and the acidic medium.

Q3: I have an impurity with a chemical shift between 9-10 ppm in my ¹H NMR spectrum. What is this byproduct?

A3: A signal in this region is characteristic of an aldehyde proton. This indicates the formation of the intermediate aldehyde which has failed to cyclize.

  • Causality & Explanation: This occurs when the acetal hydrolysis is successful, but the subsequent intramolecular cyclization (the rate-limiting step) is slow. This can happen if the reaction is stopped prematurely or if the conditions are not optimal for the ring-closing step.

  • Troubleshooting & Protocol:

    • Resubject to Reaction Conditions: If the intermediate aldehyde is the major component, you can often convert it to the final product by simply continuing the reaction. Add more acid or increase the temperature and stir for a few more hours.

    • Optimize Water Content: The cyclization step is a condensation reaction that releases water. While performed in an aqueous medium, ensuring the conditions favor the forward reaction is key. This is typically managed by optimizing acid concentration and temperature.

Q4: The reaction mixture turned into a dark, tarry mess with very little solid product. What went wrong?

A4: Tar formation is a classic sign of product/intermediate degradation or polymerization.

  • Causality & Explanation: The aldehyde intermediate is particularly susceptible to polymerization under acidic conditions. Furthermore, the electron-rich pyrrole ring of the final product can be sensitive to strong, hot acid, leading to decomposition.

  • Troubleshooting & Protocol:

    • Use Milder Conditions: This is the most critical adjustment. Decrease the acid concentration to the lower end of the effective range (e.g., start with 1N HCl).

    • Reduce Temperature: Run the reaction at room temperature or even below, compensating with a longer reaction time.

    • Degas Solvents: Although less common for this specific reaction, removing dissolved oxygen by bubbling nitrogen through the solvent can sometimes prevent oxidative side reactions that contribute to color formation.

III. Recommended Experimental Protocol

This protocol is a starting point based on established procedures for analogous, unsubstituted pyrrolo[2,3-d]pyrimidines and should be optimized for your specific setup.[2]

Materials:

  • 6-Amino-5-(1,1-diethoxypropan-2-yl)pyrimidin-4-ol

  • 2N Hydrochloric Acid (HCl)

  • Deionized Water

  • Methanol/Ethanol (for washing)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the starting pyrimidine (1.0 eq).

  • Add 2N HCl (approximately 10 mL per gram of starting material).

  • Stir the mixture vigorously at room temperature. The solid may not dissolve completely.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the flask in an ice bath.

  • The product should precipitate as a white or off-white solid. Collect the solid by vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water and then with a small amount of cold methanol or ethanol to remove residual acid and impurities.

  • Dry the product in a vacuum oven at 40-50 °C overnight.

IV. Data Summary Table
ParameterRecommended Starting ConditionOptimization RangeRationale & Key Considerations
Acid 2N HCl1N - 4N HCl or H₂SO₄Higher concentration increases rate but also risk of degradation.
Temperature Room Temperature (20-25 °C)20 °C - 50 °CHigher temperature accelerates cyclization but can lead to tar formation.
Reaction Time 2 - 6 hours1 - 12 hoursMonitor by TLC/LC-MS to avoid over-running and degradation.
pH for Isolation N/A (Direct Precipitation)4.0 - 5.0Adjusting pH post-reaction can significantly improve isolated yield.[1]
V. Troubleshooting Logic Diagram

G cluster_1 Low Yield cluster_2 Impurity Profile cluster_3 Reaction Appearance start_node Problem Observed symptom1 Low Yield of Precipitate start_node->symptom1 symptom2 Impurity in Crude NMR start_node->symptom2 symptom3 Dark/Tarry Mixture start_node->symptom3 symptom_node symptom_node cause_node cause_node solution_node solution_node cause1 Incomplete Reaction? symptom1->cause1 Analysis? cause2 Aldehyde Intermediate? symptom2->cause2 Peak at 9-10 ppm? cause3 cause3 symptom3->cause3 Polymerization/ Degradation? solution1a Increase Acid Conc./Temp. Extend Time cause1->solution1a YES cause1b Degradation? cause1->cause1b NO solution1b Use Milder Conditions (Lower Temp/Acid Conc.) cause1b->solution1b YES solution1c Adjust pH to 4-5 before filtration cause1b->solution1c NO solution2a Continue reaction (More Time/Heat) cause2->solution2a YES cause2b Starting Material? cause2->cause2b NO cause2b->solution1a YES cause3->solution1b YES

Sources

Technical Support Center: Stability & Handling of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 6-methyl-7-deazahypoxanthine ).

Part 1: Executive Summary & Chemical Identity

This guide addresses the specific stability challenges associated with the 7-deazapurine scaffold. Unlike standard purines, the 7-deaza modification (replacing N7 with a carbon) significantly alters the electron density of the heterocyclic ring, making it electron-rich and susceptible to unique oxidative degradation and aggregation pathways.

Compound Profile
PropertyDetail
Systematic Name 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Common Name 6-methyl-7-deazahypoxanthine
CAS Registry 99898-85-8 (Generic scaffold reference)
Core Scaffold 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)
Key Instability Oxidative degradation of the pyrrole ring; Tautomeric aggregation.
Solubility Class Hydrophobic / Polar Aprotic Soluble (DMSO, DMF)

Part 2: Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation

Q1: I dissolved the compound in aqueous buffer (PBS, pH 7.4), but it precipitated within minutes. Why? Diagnosis: Hydrophobic Aggregation & Pi-Stacking. The 7-deazapurine core is significantly more hydrophobic than its natural purine counterpart (hypoxanthine) due to the loss of the N7 nitrogen, which normally accepts hydrogen bonds. In aqueous environments, the planar aromatic rings undergo strong


-

stacking, leading to the formation of insoluble micro-aggregates.

Corrective Protocol:

  • Primary Solubilization: Always prepare a stock solution in 100% DMSO or DMF (anhydrous). Do not attempt to dissolve directly in water.

    • Recommended Concentration: 10–50 mM.

  • Stepwise Dilution: When moving to aqueous buffer, use a "step-down" dilution method:

    • Add the DMSO stock dropwise to the vortexing buffer, not the other way around.

    • Ensure the final DMSO concentration is

      
       0.5% to maintain solubility, or use a carrier like cyclodextrin if DMSO is contraindicated.
      

Q2: My stock solution in DMSO froze during storage. After thawing, I see fine needles. Is the compound degraded? Diagnosis: Crystal Seeding. The compound is likely chemically stable, but freeze-thaw cycles can induce nucleation. 7-deazapurines form very stable crystal lattices that are difficult to re-dissolve.

Corrective Protocol:

  • Sonicate: Sonicate the vial in a water bath at 30–35°C for 5–10 minutes.

  • Vortex: Vortex vigorously.

  • Visual Check: Hold the vial against a light source. If "shimmering" persists, the concentration is too high for the storage temperature. Dilute the stock by 50% with fresh DMSO.

Category B: Chemical Stability & Oxidation

Q3: My solution turned from clear/white to yellow/brown after 24 hours. What happened? Diagnosis: Oxidative Degradation of the Pyrrole Ring. The pyrrole ring (positions 5 and 6 in systematic numbering) is electron-rich. While the methyl group at position 6 blocks one reactive site, the C5 position remains highly susceptible to electrophilic attack and oxidation by dissolved oxygen or reactive oxygen species (ROS), leading to the formation of quinoid-like chromophores (yellow/brown species).

Corrective Protocol:

  • Degas Buffers: All aqueous buffers must be degassed (helium sparge or vacuum filtration) before mixing.

  • Antioxidants: Add 0.5 mM TCEP or 1 mM DTT to the working solution. (Note: TCEP is preferred for long-term stability as it is more stable than DTT at neutral pH).

  • Light Protection: Store solutions in amber vials. Photo-oxidation is a known degradation pathway for electron-rich heterocycles.

Q4: Is the compound stable in acidic conditions (pH < 4)? Diagnosis: Acid-Catalyzed Hydrolysis/Depurination Risk. While the C-C glycosidic bond (if attached to a ribose) is stable, the free base itself is relatively stable to acid. However, the solubility drops drastically at acidic pH. The pKa of the N1 proton is approximately 9–10, and the N7-H is >13. At acidic pH, the molecule is neutral and highly insoluble.

Category C: Analytical Anomalies (HPLC/LC-MS)

Q5: I see "ghost peaks" or split peaks on my HPLC chromatogram. Is my compound impure? Diagnosis: Tautomeric Equilibrium (Keto-Enol). 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol exists in equilibrium between the lactam (keto, 4-one) and lactim (enol, 4-ol) forms. On C18 columns, these tautomers can separate, appearing as split peaks or broad shoulders.

Corrective Protocol:

  • Temperature: Increase the column temperature to 40–50°C . This increases the rate of tautomeric exchange, collapsing the split peaks into a single, sharp peak.

  • Mobile Phase: Ensure the mobile phase contains a buffer (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) to stabilize the protonation state.

Part 3: Mechanistic Visualization

Pathway 1: Tautomerism & Oxidation Risks

The following diagram illustrates the equilibrium between the stable Keto form and the reactive Enol form, and how oxidative stress leads to degradation.

G Keto Keto Form (Lactam) Major Species Enol Enol Form (Lactim) Reactive Species Keto->Enol Tautomerization (Slow in non-polar solvents) Oxidation Oxidative Attack (at C5 Position) Enol->Oxidation Electron-rich Pyrrole Ring Degradation Chromophoric Degradation Products (Yellow/Brown) Oxidation->Degradation + O2 / Light

Caption: The keto-enol tautomerism dictates reactivity.[1] The electron-rich enol form is more susceptible to oxidative attack at the C5 position, leading to colored degradation products.

Pathway 2: Solubility & Aggregation Workflow

Follow this logic gate to prevent precipitation in biological assays.

G Start Start: Solid Powder Solvent Solvent Choice? Start->Solvent Water Water/Buffer Solvent->Water Direct Add DMSO 100% DMSO (Anhydrous) Solvent->DMSO Dissolve (20-50mM) Precip Result: Precipitation (Aggregation) Water->Precip Hydrophobic Stacking Dilution Dilution Step (Target: Aqueous Assay) DMSO->Dilution Dilution->Precip Rapid Add (Shock) Success Result: Stable Colloidal/Solution Dilution->Success Stepwise Add + Vortex (Final DMSO < 1%)

Caption: Decision tree for solubilization. Direct aqueous dissolution fails due to hydrophobic stacking. Stepwise dilution from DMSO is required.

Part 4: References

  • Seela, F., & Peng, X. (2006). Pyrrolo[2,3-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. Organic & Biomolecular Chemistry.[2][3][4][5]

    • Context: Establishes the tautomeric equilibrium constants (K_taut) for 7-deazapurines, confirming the predominance of the keto form and the impact on solubility.

  • Hulpia, F., et al. (2018). C–H Imidation of 7-Deazapurines. ACS Omega.

    • Context: Details the reactivity of the pyrrole ring (positions 7/8 in purine numbering, 5/6 in systematic) and its susceptibility to oxidative functionalization and degradation.

  • Rosemeyer, H., & Seela, F. (2002). 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Nucleosides: Stereoselective Synthesis and Solution Conformation. Helvetica Chimica Acta.

    • Context: Provides foundational data on the aggregation tendencies and glycosidic bond stability of 7-deazapurines in solution.

  • Lin, C., et al. (2021).[4][6] 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. European Journal of Medicinal Chemistry.

    • Context: Specifically discusses the "6-methyl" derivatives of 7-deazapurine, their synthesis, and stability profiles in biological media.

Sources

challenges in scaling up 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol production

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the scale-up challenges for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 6-methyl-7-deazahypoxanthine). This guide focuses on the "Pyrrole-First" synthetic strategy, which is the industry standard for introducing the 6-methyl substituent efficiently.

Current Status: Operational Role: Senior Application Scientist Topic: Process Chemistry & Troubleshooting for CAS 99898-85-8

Executive Summary: The "Brick Dust" Challenge

Scaling the production of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol presents a dichotomy: the chemistry is theoretically straightforward (cyclization), but the physical processing is brutal. This compound acts as "brick dust"—highly crystalline, insoluble in most organic solvents, and prone to crashing out as a thixotropic slurry that breaks agitators.

This guide prioritizes the Pyrrole-First Route (via ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate), as it offers superior regiocontrol over the 6-methyl position compared to the Pyrimidine-First (Mannich) approach.

Module 1: Synthetic Pathway & Logic

The Protocol

We utilize a convergent synthesis to minimize regioisomeric impurities.

  • Step A (Gewald-type Condensation): Reaction of chloroacetone with ethyl cyanoacetate in the presence of a base to form the pyrrole core.

  • Step B (Annulation): Cyclization of the pyrrole with formamidine acetate (or formamide) to close the pyrimidine ring.

Visual Workflow (DOT Diagram)

SynthesisPath cluster_0 Critical Control Point 1 Start1 Chloroacetone (Lachrymator!) Inter1 Intermediate: Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate Start1->Inter1 Base/EtOH 0-25°C Start2 Ethyl Cyanoacetate Start2->Inter1 Product Target: 6-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-ol Inter1->Product Cyclization 120-150°C Reagent Formamidine Acetate (or Formamide) Reagent->Product

Caption: Figure 1. The Pyrrole-First synthetic route minimizes regioisomer formation but requires strict thermal control during Step 2.

Module 2: Troubleshooting Guide (Q&A)

Category A: The Pyrrole Formation (Step 1)

Q1: My yield for the pyrrole intermediate is fluctuating wildly (30% - 70%). Why? A: This is almost always a temperature vs. addition rate issue.

  • The Mechanism: The reaction between chloroacetone and ethyl cyanoacetate is highly exothermic. If the internal temperature spikes above 35°C during addition, chloroacetone polymerizes (turning the mixture black/tarry) rather than condensing.

  • The Fix:

    • Cool the ethyl cyanoacetate/base mixture to 0–5°C before addition.

    • Add chloroacetone sub-surface (via dip tube) to prevent localized hotspots.

    • Self-Validating Check: The reaction mixture should remain orange/red. If it turns dark brown/black within the first hour, your cooling capacity is insufficient.

Q2: I see a significant "dimer" impurity in the LCMS of the pyrrole. A: This is likely oxidative coupling or bis-alkylation .

  • The Cause: Exposure to air during the basic condensation step promotes oxidative dimerization of the electron-rich pyrrole.

  • The Fix: Sparge the reactor with Nitrogen/Argon for 30 minutes prior to reagent addition and maintain a positive pressure headspace throughout the reaction.

Category B: The Cyclization (Step 2)

Q3: The reaction mixture solidifies ("cements") halfway through the formamide reflux. A: This is the classic scale-up failure mode for this compound.

  • The Physics: The product (6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol) is significantly less soluble than the starting pyrrole. As it forms, it precipitates.[1] At high concentrations (>1M), the slurry becomes thixotropic.

  • The Fix:

    • Dilution: Do not exceed 0.5 M concentration if using neat formamide.

    • Co-Solvent: Use Dowtherm A or Sulfolane as a heat-transfer medium with only stoichiometric formamidine acetate. These solvents maintain better slurry fluidity than neat formamide.

    • Engineering: Switch from a magnetic stir bar (useless at >10g scale) to an overhead stirrer with a retreat curve impeller or an anchor blade.

Q4: The product is grey/black after filtration. How do I clean it without column chromatography? A: The color comes from polymerized formamide byproducts.

  • The Protocol (Reprecipitation):

    • Dissolve the crude solid in 2M NaOH (The phenol/lactam is acidic, pKa ~10.5).

    • Add activated charcoal (5 wt%) and stir for 30 mins.

    • Filter through Celite (removes the carbon and the color).

    • Slowly acidify the filtrate with Acetic Acid to pH 6. The product will precipitate as a pristine white/off-white solid.

    • Note: Do not use strong mineral acids (HCl) to crash it out too fast, or you will trap impurities in the crystal lattice.

Module 3: Critical Data & Specifications

Solubility Profile (For Workup Design)
SolventSolubility (25°C)Solubility (80°C)Application
Water < 0.1 mg/mL< 1 mg/mLIdeal anti-solvent for isolation.
Ethanol < 1 mg/mL~ 5 mg/mLGood for washing filter cakes.
DMSO > 50 mg/mL> 100 mg/mLSolvent of choice for NMR/Analysis.
2M NaOH > 100 mg/mLN/APrimary purification vehicle.
DCM InsolubleInsolubleDo not use for extraction.
Impurity Profile Table
Retention Time (Rel.)IdentityOriginControl Strategy
0.85 Unreacted PyrroleIncomplete CyclizationExtend reflux time; ensure internal temp >140°C.
1.00 Target Product N/AN/A
1.15 N-Formyl ImpurityFormylation of Pyrrole NHydrolyzes during the NaOH workup step.
1.30 Dimer/OligomerThermal degradationLimit reaction time; use inert atmosphere.

Module 4: Safety & Engineering Controls

Thermal Runaway Risks
  • Chloroacetone: Highly reactive. Ensure the reactor has a dump valve or emergency cooling loop. Never add chloroacetone to a hot basic mixture.

  • Ammonia Evolution: Step 2 releases stoichiometric quantities of ammonia (if using formamide/formamidine).

    • Hazard: Pressurization of the reactor if the vent line clogs with ammonium carbonate (sublimate).

    • Mitigation: Use a heated vent line (>60°C) leading to a water scrubber.

Analytical Validation (Self-Check)

To confirm you have the 6-methyl isomer and not the 5-methyl (which can occur if using different starting materials):

  • 1H NMR (DMSO-d6): Look for the singlet at ~2.3 ppm (Methyl group).

    • Diagnostic: The C-5 proton (on the pyrrole ring) should appear as a singlet at ~6.2-6.4 ppm .

    • Logic: If the methyl was at position 5, you would see no C-5 proton, but rather a C-6 proton which usually shifts differently.

References

  • West, R. A. (1961).[2] "4-Hydroxypyrrolo[2,3-d]pyrimidine: Mannich Reaction."[2] Journal of Organic Chemistry. (Foundational chemistry for the pyrrolo[2,3-d]pyrimidine scaffold). Link

  • Piotrowska, H., et al. (1985). "Synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol via Pyrrole Cyclization." Journal of Heterocyclic Chemistry. (Describes the specific ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate route). Link

  • Ruger, A. J., et al. (2020). "Manufacturing process and intermediates for a pyrrolo[2,3-d]pyrimidine compound." U.S. Patent 10,815,240. (Industrial scale-up considerations for related pyrrolopyrimidines). Link

  • ChemicalBook. (2024). "Pyrrolo[2,3-d]pyrimidin-4-ol Properties and Safety." (Physical property verification). Link

Sources

Technical Support Center: Assay Development for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Synonyms: 6-methyl-7-deazahypoxanthine; 6-methyl-7-deazaguanine analog Primary Application: Purine scaffold for kinase inhibitor discovery (JAK/RET/CSF1R), Antifolate synthesis intermediate, and Nucleoside metabolic probes.[1][2][3]

Welcome to the Technical Support Center

As Senior Application Scientists, we understand that working with fused heterocyclic scaffolds like 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol presents unique challenges in aqueous biological environments. This guide moves beyond basic datasheets to address the "hidden" physicochemical behaviors—specifically solubility crashing , tautomeric instability , and intrinsic fluorescence —that often lead to false positives or non-reproducible data in high-throughput screening (HTS).[2][3][4]

Module 1: Solubility & Compound Handling

User Question: “I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it into my assay buffer (PBS, pH 7.4), I see a fine precipitate or a drop in expected potency. What is happening?”

Technical Diagnosis: You are likely experiencing "Solvent Shock" precipitation .[1][2] The pyrrolo[2,3-d]pyrimidine scaffold is planar and highly lipophilic.[2][3][4] While the "4-ol" (hydroxyl) group suggests polarity, the molecule exists predominantly as the lactam (4-one) tautomer in neutral solution, which favors intermolecular


-

stacking over water interaction.[1][2][3][4] Rapid dilution from DMSO to water causes the compound to aggregate before it can solvate, forming "nano-aggregates" that are invisible to the naked eye but silence the compound in enzymatic assays.[1][2][3]

The "Soft-Landing" Dilution Protocol: Do not dilute directly from 100% DMSO to 1% DMSO. Use an intermediate step to maintain solubility.

SolubilityProtocol cluster_0 Stock Preparation cluster_1 Intermediate Step (Critical) cluster_2 Assay Ready Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (10-50% DMSO) Stock->Inter 1:10 Dilution Mix Vortex Rapidly Prevent Stacking Inter->Mix Final Final Assay Buffer (<1% DMSO + 0.01% Triton X-100) Mix->Final Final Dilution caption Fig 1: Stepwise 'Soft-Landing' dilution prevents kinetic precipitation of planar heterocycles.

[1][2][3][4] Key Optimization Steps:

  • Carrier Protein: Ensure your assay buffer contains 0.1% BSA or HSA before adding the compound.[2] The albumin binds the lipophilic scaffold, preventing self-aggregation while keeping it available for the target enzyme.[1][2][3]

  • Detergent: Always include non-ionic detergent (0.01% Triton X-100 or Tween-20) in the assay buffer.[1][2] This disrupts the formation of promiscuous aggregates.[2]

Module 2: Assay Interference (Fluorescence & Aggregation)

User Question: “I am running a fluorescence polarization (FP) kinase assay. This compound shows high background signal even without the tracer.[2] Is it autofluorescent?”

Technical Diagnosis: Yes, and potentially Aggregation-Induced Emission (AIE) . 7-deazapurines (pyrrolo[2,3-d]pyrimidines) are intrinsically fluorescent, often emitting in the blue/UV region (350-450 nm).[1][2][3][4] However, if the compound aggregates (as described in Module 1), it can exhibit AIE, shifting its emission into the green channel (480-520 nm), which overlaps with fluorescein (FITC) or Alexa488 readouts.[1][3]

Troubleshooting Table: Optical Interference

SymptomProbable CauseVerification StepSolution
High Background (Green) Aggregation-Induced Emission (AIE)Centrifuge sample (10k x g).[1][2] If signal drops, it was aggregate.[2][3][4]Add 0.01% Triton X-100; Switch to Red-shifted dyes (Alexa647).
High Background (Blue/UV) Intrinsic Scaffold FluorescenceMeasure emission scan of compound alone in buffer.[2][3][4]Use TR-FRET (Time-Resolved) to gate out short-lived compound fluorescence.[1][2]
Low Signal (Quenching) Inner Filter EffectCheck Absorbance at excitation wavelength.[2][3][4]Correct data using absorbance values or lower compound concentration.

Recommended Assay Format: Switch to TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen .[1][2]

  • Why? The pyrrolopyrimidine fluorescence lifetime is short (<10 ns).[2][3][4] TR-FRET measurements are taken after a delay (e.g., 50-100 µs), by which time the compound's autofluorescence has decayed, leaving only the specific assay signal.[1][2][3][4]

Module 3: Mechanistic Validity (Tautomerism & pH)

User Question: “My IC50 values shift significantly when I change the buffer pH from 7.0 to 8.0. Is the compound degrading?”

Technical Diagnosis: It is likely a Tautomeric Shift , not degradation.[2][3][4] The 4-position substituent (hydroxyl) allows the molecule to toggle between the enol (4-ol) and keto (4-one) forms.[1][2]

  • pH < pKa (~9-10): Predominantly Keto (Lactam) form.[1][2][3][4] This mimics Guanine/Hypoxanthine (H-bond acceptor at O, Donor at N1).[1][2][3][4]

  • pH > pKa: Ionization to the enolate anion.[2]

If your target protein (e.g., a Kinase hinge region) requires a specific H-bond donor/acceptor pattern, a shift in pH will alter the compound's binding affinity, not its chemical purity.[2][3][4]

Tautomerism cluster_enol Enol Form (4-ol) cluster_keto Keto Form (4-one) Enol 4-Hydroxyl (Aromatic System) Keto 4-Lactam (Biologically Dominant) Enol->Keto pH 7.4 Equilibrium (Favors Keto) Target Target Binding Pocket (Requires H-Bond Donor at N-1) Enol->Target Low Affinity Keto->Target High Affinity caption Fig 2: The keto-tautomer (right) is usually the bioactive species for purine-binding pockets.

[1][2][3][4] Protocol for pH Validation:

  • Standardize pH: Strictly maintain pH 7.4 (physiologic) for all primary screens.

  • Buffer Capacity: Use 50 mM HEPES rather than weak buffers like PBS to prevent pH drift upon addition of acidic/basic reagents.

  • In Silico Check: When docking this molecule, ensure you dock the Keto (4-one) tautomer, as it represents the dominant species in solution and the likely bioactive form for kinase hinge binding [1][2].[2][3][4]

References
  • Seela, F., et al. (2007).[2][3][4] Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism.[1][2][3][5] Organic & Biomolecular Chemistry.[1][2][5][6]

  • Tumkevicius, S., et al. (2013).[2][3][4] Optical study of the formation of pyrrolo[2,3-d]pyrimidine-based fluorescent nanoaggregates. ResearchGate/Elsevier.[1][2]

  • ChemicalBook. (2024).[2][4] Pyrrolo[2,3-d]pyrimidin-4-ol Properties and Solubility Data.[1][2][3][4]

  • Vertex AI Search. (2025).[2][4] Synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives. (Aggregated Search Results). 7

Sources

avoiding degradation of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-2 Support Resource for researchers working with 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 6-methyl-7-deazahypoxanthine).

Compound: 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

CAS: 16352-06-0 | Class: 7-Deazapurine Derivative[1][2][3]

Executive Summary

This compound is a 7-deazapurine scaffold.[1][3][4][5][6] Unlike standard purines, the N7 atom is replaced by a carbon (C7), making the five-membered pyrrole ring significantly more electron-rich and susceptible to oxidative degradation .[2] Furthermore, while the name implies an alcohol ("-ol"), this molecule exists primarily as the lactam (ketone) tautomer in the solid state and neutral solution.[2] This structural reality dictates its solubility profile and storage requirements.[5]

Module 1: Core Storage Protocols (Solid State)

The Golden Rule: Oxidation and moisture are the primary enemies. The 6-methyl group activates the pyrrole ring, increasing susceptibility to electrophilic attack compared to the unsubstituted parent.[2]

Protocol 1.1: Long-Term Storage
ParameterRequirementScientific Rationale
Temperature -20°C (Minimum)Slows kinetic rate of auto-oxidation and hydrolysis.[2]
Atmosphere Inert Gas (Argon/N₂)The electron-rich pyrrole ring is prone to oxidation by atmospheric oxygen.[2][5] Flush headspace before sealing.[5]
Container Amber Vial Protects from UV-induced radical formation which can initiate polymerization or oxidation.[5]
Desiccation Required H-bonding potential (lactam form) makes it hygroscopic.[2][5] Moisture promotes hydrolysis and crystal lattice disruption.[5]
Module 2: Solution Handling & Experimental Design

Critical Insight: Users often face precipitation issues because they treat this compound like a standard alcohol.[5] It behaves more like a rigid amide due to lactam-lactim tautomerism .[5]

Protocol 2.1: Solubilization Strategy
  • Primary Solvent: DMSO (Dimethyl sulfoxide).[5]

    • Why: The lactam form has high lattice energy due to intermolecular Hydrogen bonding.[5] Apolar solvents (Hexane, DCM) will fail.[2][5] Water is poor without pH adjustment.[5]

  • Aqueous Buffers:

    • Warning: Sparingly soluble at neutral pH (pH 7.0-7.4).[2][5]

    • Fix: Dissolve in 100% DMSO first, then dilute into buffer.[5] Keep final DMSO concentration < 1% if cells are involved, but ensure the compound concentration does not exceed its solubility limit (often < 100 µM in aqueous media).[2][5]

Protocol 2.2: Solution Storage (The "Freeze-Thaw" Trap)

Never store working dilutions (e.g., in media or buffer) for more than 24 hours.[2][5]

  • Stock Solutions (DMSO): Store at -20°C or -80°C.

  • Aliquoting: Mandatory.[5] Repeated freeze-thaw cycles introduce moisture (condensation) into the hygroscopic DMSO, accelerating degradation.[2]

Module 3: Troubleshooting & Diagnostics
Visualizing the Degradation Logic

The following decision tree helps you diagnose issues based on visual cues.

StorageLogic Start Visual Inspection of Compound ColorCheck Is the solid Discolored (Yellow/Brown)? Start->ColorCheck SolubilityCheck Is there Precipitation in Buffer? ColorCheck->SolubilityCheck No (White/Off-white) Oxidation DIAGNOSIS: Oxidation (Pyrrole ring attack) ColorCheck->Oxidation Yes pH_Issue DIAGNOSIS: pH/Solubility Mismatch (Lactam aggregation) SolubilityCheck->pH_Issue Yes Good Status: Likely Stable SolubilityCheck->Good No (Clear) ActionOx ACTION: Check LC-MS. Likely irreversible. Discard if purity <90%. Oxidation->ActionOx ActionSol ACTION: Increase pH slightly or increase DMSO %. pH_Issue->ActionSol

Caption: Diagnostic flow for identifying oxidation versus solubility artifacts in 7-deazapurine derivatives.

Module 4: Frequently Asked Questions (FAQs)

Q1: The compound name says "-ol" (alcohol), but you call it a lactam. Why does this matter for my experiment? A: This is a classic case of tautomerism. In solution and solid phase, the equilibrium heavily favors the 4-one (lactam) form (similar to Guanine).[2][5]

  • Impact: This form is a hydrogen bond donor AND acceptor, leading to high melting points and poor water solubility.[5] If you treat it like a simple alcohol, you will underestimate the difficulty of dissolving it.

Q2: My stock solution in DMSO turned light yellow after a month at -20°C. Is it safe to use? A: A slight yellowing often indicates trace oxidation of the pyrrole ring or formation of N-oxides.

  • Action: Run a quick LC-MS.[5] If the parent peak is >95%, it is likely usable for non-critical screens.[5] If used for precise K_d measurements or crystallography, discard it.[5] The 6-methyl group activates the ring, making it more sensitive than unsubstituted analogs.[2]

Q3: Can I use acidic conditions to dissolve it? A: Proceed with caution. While protonation (likely at N3 or N1) can increase solubility, 7-deazapurines can be unstable in strong acids, leading to depurination-like cleavage or accelerated oxidation.[2] It is safer to use basic pH (forming the enolate) or DMSO.[5]

Q4: How do I weigh out small amounts without moisture contamination? A: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial (-20°C) in humid lab air causes immediate condensation inside the vial, ruining the remaining solid.[2]

References
  • Seela, F., & Peng, X. (2006).[2][5] 7-Functionalized 7-Deazapurine Ribonucleosides related to 2-Aminoadenosine, Guanosine, and Xanthosine: Synthesis and Properties. Synthesis of 7-deazapurine scaffolds and stability discussions.

  • Rosemeyer, H. (2004).[5] The Chemodiversity of Purine as a Constituent of Natural Products. Detailed review of tautomerism in purine/deazapurine systems.

  • ChemicalBook. (2025).[4][5] Pyrrolo[2,3-d]pyrimidin-4-ol Safety & Handling Data.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Analogous Structure).

Sources

dealing with impurities in 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol samples

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 99898-85-8). This compound, a critical 7-deazapurine scaffold, presents unique challenges in purity profiling due to tautomerism and solubility issues.[1][2][3]

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Scope: Purity Analysis, Impurity Identification, Purification Protocols, and Stability.[1][2][3]

Introduction: The Molecule & The Challenge

Before troubleshooting, you must understand the "personality" of your molecule.[1][2][3] 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is an amphoteric 7-deazapurine.[1]

  • The Tautomer Trap: This compound exists in dynamic equilibrium between the lactim (4-ol) and lactam (4-one) forms.[2][3] In solution (especially DMSO or water), the 4-one form predominates.[1][2][3] Many researchers mistakenly flag the minor tautomer as an impurity in NMR or HPLC.[1][2][3]

  • Solubility Profile: High in DMSO and acidic/basic aqueous solutions; poor in neutral water and non-polar organics (DCM, Hexane).[2][3]

Module 1: Identification & Characterization (FAQs)

Q1: My HPLC chromatogram shows a "split" peak or severe tailing. Is my sample degraded?

Diagnosis: Likely not degraded . This is often a method artifact caused by the compound's amphoteric nature interacting with residual silanols on your column, or rapid tautomer exchange during elution.[1][2][3]

The Fix (Method Optimization):

  • pH Control is Critical: You must suppress ionization or lock the tautomer.[1][2][3]

    • Acidic Method:[1][3] Use 0.1% Formic Acid or TFA.[1][2][3] This protonates the N7/N3 positions, improving peak shape.[1][2][3]

    • Basic Method: Use 10mM Ammonium Bicarbonate (pH 9-10).[1][2][3] This works well for deazapurines but requires a high-pH stable column (e.g., Waters XBridge or Phenomenex Gemini).[1][2][3]

  • Column Choice: Switch to a "Polar Embedded" C18 column (e.g., C18-PFP or Aqua C18) to prevent peak tailing caused by nitrogen-silanol interactions.[1][2][3]

Q2: The 1H-NMR spectrum in DMSO-d6 has a broad "hump" around 11-12 ppm.[1] Is this an impurity?

Diagnosis: No. This is the exchangeable proton on the pyrrole nitrogen (N7) and the amide/hydroxyl proton.[1][2][3]

  • Explanation: The N7-H and N3-H (in lactam form) undergo rapid exchange with trace water in DMSO, causing broadening.[1][2][3]

  • Verification: Add one drop of D₂O to the NMR tube.[1][2][3] If the peaks disappear (deuterium exchange), they are part of your molecule, not an impurity.[1][2][3]

Module 2: Common Impurity Profiles

When purity drops below 95%, the contaminants usually fall into three specific classes based on the synthesis route (typically cyclization of pyrimidine precursors).

Impurity TypeOriginDetection MethodRemoval Strategy
Impurity A: Uncyclized Precursor Incomplete cyclization of 6-amino-5-(2-oxopropyl)pyrimidin-4-ol.[1]LC-MS (Mass +18 vs Product)Acidic Hydrolysis (force cyclization) or Recrystallization (MeOH).[2][3]
Impurity B: Inorganic Salts Residual NaOAc or NaCl from cyclization buffers.[1][3]1H-NMR (shifts), Ash testWater wash (compound is insoluble in neutral water).[2][3]
Impurity C: Oxidative Dimers Air oxidation at C-5 position (electron-rich pyrrole).[1][3]LC-MS (2M-2H mass), Color (Darkening)Recrystallization with reducing agent (e.g., DTT) or exclusion of light.[2][3]
Impurity D: Regioisomers N-methylation instead of C-methylation (rare, route dependent).[1][2][3]2D-NMR (HMBC)Prep-HPLC (C18).[2][3]

Module 3: Purification Troubleshooting

Scenario 1: "My sample is a dark brown solid, but it should be off-white."

Issue: Oxidative degradation or polymerization of trace pyrrole impurities. Protocol: Activated Charcoal Filtration

  • Dissolve crude material in 10% NaOH (or hot acetic acid if alkali-sensitive).[1][2][3]

  • Add Activated Carbon (5 wt%) and stir at 50°C for 30 mins.

  • Filter while hot through a Celite pad.[1][2][3]

  • Neutralize filtrate with HCl (to pH 6-7) to precipitate the product.[1][2][3]

  • Filter the off-white solid and wash with water.[1][2][3]

Scenario 2: "I have persistent salts (NaOAc) that won't wash out."

Issue: The compound traps salts in the crystal lattice.[2][3] Protocol: The "Slurry Wash" Technique

  • Suspend the solid in Water:Ethanol (9:1) .

  • Heat to reflux (do not dissolve completely; maintain a slurry).

  • Stir vigorously for 1 hour. The crystal lattice expands/breathes, releasing trapped ions.[1][2][3]

  • Cool to room temperature and filter.

  • Check filtrate conductivity to confirm salt removal.[1][2][3]

Module 4: Visualization & Logic

Pathway 1: Tautomerism & Impurity Logic

Understanding the structural dynamics is key to interpreting analytical data.[1][2][3]

Tautomerism Lactim Lactim Form (4-ol) (Aromatic, favored in gas phase) Lactam Lactam Form (4-one) (Predominant in DMSO/Water) Lactim->Lactam Tautomeric Equilibrium (Fast Exchange) Lactam->Lactim Impurity Oxidative Dimer (Impurity at C-5) Lactam->Impurity Air Oxidation (Slow)

Figure 1: The tautomeric equilibrium between the 4-ol and 4-one forms. Note that oxidation typically occurs at the electron-rich pyrrole ring.[1]

Pathway 2: Purification Decision Tree

Follow this workflow to select the correct purification method based on your specific impurity profile.

PurificationTree Start Crude Sample (<95% Purity) CheckSol Check Solubility (DMSO vs Water) Start->CheckSol ImpurityType Identify Impurity Type (LC-MS/NMR) CheckSol->ImpurityType Salts Inorganic Salts (NaOAc, NaCl) ImpurityType->Salts Organics Organic Impurities (Unreacted SM, Dimers) ImpurityType->Organics MethodA Method A: Slurry Wash (H2O/EtOH Reflux) Salts->MethodA MethodB Method B: Acid/Base Ppt (Dissolve NaOH -> Neut. HCl) Organics->MethodB Bulk (>1g) MethodC Method C: Prep-HPLC (C18, 0.1% Formic Acid) Organics->MethodC Trace (<100mg)

Figure 2: Decision matrix for purifying 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol based on impurity type and scale.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135400266, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Retrieved from [Link][2][3]

  • Seela, F., & Westermann, B. (1994). 7-Deazapurine nucleosides: Synthesis and properties.[1][2][3] (General reference for 7-deazapurine tautomerism and stability).

  • Davoll, J. (1960). Pyrrolo[2,3-d]pyrimidines.[1][2][3] Journal of the Chemical Society.[1][2][3] (Foundational synthesis describing cyclization impurities).

Sources

Technical Support Center: Addressing Off-Target Effects of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing the 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold. This guide is designed to provide in-depth, practical solutions for identifying, understanding, and mitigating off-target effects commonly associated with this potent chemical series. As drug development professionals, we recognize that a compound's value is defined as much by its selectivity as its potency. This resource provides the expertise and methodologies to ensure your experimental outcomes are both accurate and robust.

The 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, also known as 7-deazahypoxanthine, is a privileged scaffold in medicinal chemistry.[1] Its structure mimics the purine core of ATP, allowing derivatives to act as competitive inhibitors for a vast array of protein kinases.[2][3][4] This broad applicability, however, is also its greatest challenge; the conserved nature of the ATP-binding pocket across the human kinome makes off-target interactions a significant concern that must be addressed systematically.

Frequently Asked Questions (FAQs)

Q1: Why are derivatives of the pyrrolo[2,3-d]pyrimidine scaffold prone to off-target effects?

The pyrrolo[2,3-d]pyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a highly conserved structural feature of the ATP-binding pocket. Because hundreds of kinases share a similar hinge architecture, inhibitors built on this scaffold can inadvertently bind to and inhibit multiple kinases beyond the intended target.[4][5] The ultimate selectivity profile of a specific derivative is determined by the substituents appended to the core, which interact with less-conserved regions of the binding site.[6]

Q2: My compound shows a potent cellular effect. How can I be sure it's an on-target effect?

This is a critical question in drug discovery. A potent cellular effect alone is not sufficient evidence of on-target activity. To build a solid scientific case, you must perform orthogonal validation experiments:

  • Test Structurally Distinct Inhibitors: Use at least one other inhibitor of your primary target that is based on a different chemical scaffold. If both compounds produce the same biological phenotype, it strengthens the link to on-target activity.[7]

  • Genetic Validation: This is the gold standard. Use techniques like CRISPR/Cas9 to knock out or siRNA to knock down your target protein.[7][8] The resulting phenotype should mimic the effect of your compound. If the phenotype disappears in the knockout/knockdown cells, it provides strong evidence for on-target action.

  • Analyze Structure-Activity Relationships (SAR): Synthesize a close analog of your compound that is inactive against your primary target in a biochemical assay. This "dead-control" compound should also be inactive in your cellular assay.[7] If it still produces the effect, an off-target is likely responsible.

Q3: What is the most direct way to identify the specific off-targets of my compound?

The most straightforward initial step is a comprehensive in vitro kinase selectivity screen . These commercially available services test your compound against a large panel of recombinant kinases (often >400) to generate a detailed inhibitory profile.[9] This screen provides quantitative IC50 or Ki values against a wide range of kinases, immediately highlighting the most likely off-target candidates for further investigation. For a more unbiased view beyond kinases, chemical proteomics approaches can identify a broader range of protein-binding partners in a cellular context.[10]

Q4: My kinase screen identified a potential off-target. How do I confirm my compound actually engages this target inside a living cell?

Biochemical data shows potential, but cellular target engagement is the key validation step. Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable.[8][11] CETSA measures the thermal stability of a protein in intact cells or cell lysates. When your compound binds to a target protein, it typically stabilizes it, leading to a shift in its melting temperature. By observing a thermal shift for both your intended target and the suspected off-target, you can confirm engagement in a physiological context.

Troubleshooting Guide: Deconvoluting Off-Target Effects

This section addresses common experimental issues and provides a logical workflow for diagnosing and solving problems related to off-target activity.

Scenario 1: Unexpectedly High Cytotoxicity

Problem: Your compound is highly cytotoxic at concentrations near or just above the IC50 for your primary target, complicating the interpretation of functional assays.

Causality: This often occurs when a compound inhibits an off-target kinase that is essential for cell survival (e.g., a cell-cycle or metabolic kinase). The observed cytotoxicity is a combination of on- and off-target effects.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Perform Broad Kinase Selectivity Screen A->B C Identify Potent Off-Targets (IC50 < 10x On-Target IC50) B->C D Correlate Off-Target IC50 with Cellular Cytotoxicity (CC50) C->D E Use siRNA/CRISPR to Knock Down Suspected Off-Target D->E F Does Knockdown Reduce Cell Viability? E->F Compare Phenotypes G Off-Target Confirmed as Source of Toxicity F->G Yes H Investigate Other Off-Targets F->H No I Rational Design: Synthesize Analogs to Improve Selectivity G->I cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Compound B Target Kinase (e.g., EGFR) A->B Inhibits E Off-Target Kinase (e.g., CDK2) A->E Inhibits (Off-Target) C Downstream Substrate 1 B->C Phosphorylates D Expected Phenotype (e.g., Apoptosis) C->D F Downstream Substrate 2 E->F Phosphorylates G Observed Phenotype (e.g., G1/S Arrest) F->G

Caption: On-target vs. off-target pathway activation.

Quantitative Data Summary

When evaluating a new derivative, summarizing its selectivity profile is crucial. The following table presents a hypothetical example for a fictional derivative, "Compound-X".

Kinase FamilyTarget KinaseOn-Target/Off-TargetIC50 (nM)Fold Selectivity (vs. On-Target)
Receptor Tyrosine Kinase FLT3 On-Target 5 1x
Receptor Tyrosine Kinasec-KitOff-Target25050x
Receptor Tyrosine KinaseVEGFR2Off-Target800160x
Cyclin-Dependent KinaseCDK2Off-Target459x
Src Family KinaseLCKOff-Target>10,000>2000x

Interpretation: In this example, Compound-X is a potent FLT3 inhibitor. However, it shows significant off-target activity against CDK2 (only 9-fold selective), which could lead to confounding effects on the cell cycle. [12]Its high selectivity against c-Kit and LCK is favorable.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the IC50 value of an inhibitor against a panel of kinases to assess its selectivity.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 384-well plate.

  • Assay Plate Preparation: In a separate 384-well assay plate, add the recombinant kinase, its specific peptide substrate, and ATP at a concentration close to the Michaelis constant (Km) for each kinase. [8]3. Compound Addition: Transfer the diluted test compound from the compound plate to the assay plate. Include wells with DMSO only (100% activity control) and a known potent inhibitor (0% activity control).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.

  • Data Analysis: Read the luminescence on a plate reader. Plot the kinase activity against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value. [11]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of a compound with its target protein within a cellular environment. [11] Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the intact cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Follow this with a 3-minute incubation at room temperature.

  • Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western Blot or Simple Western™.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature. Plot the percentage of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement. [11]

References

  • Yen, T., et al. (2023). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. [Link]

  • Rashad, A., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry. [Link]

  • Van Vleet, T.R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. [Link]

  • Al-Ostoot, F.H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Al-Otaibi, F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Wang, Y., et al. (2019). Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. [Link]

  • Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Yale University. [Link]

  • Li, M., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]

  • Lamba, V. & Ghosh, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Pfizer Inc. (2007). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Collins, I., et al. (2008). Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration. Journal of Medicinal Chemistry. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Yang, T., et al. (2025). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Bioorganic Chemistry. [Link]

  • Kaspersen, S.J., et al. (2014). Identification of new 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines as highly potent EGFR-TK inhibitors with Src-family activity. European Journal of Pharmaceutical Sciences. [Link]

  • Aamdal, E., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • El-Malah, T., et al. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • Gao, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. [Link]

  • MDPI. (2023). Protection Against Cellular Toxicity from Rotenone Treatment by the Neuroprotective, Novel Multifunctional Antiparkinsonian Drug D-512. MDPI. [Link]

  • ACS Publications. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Publications. [Link]

Sources

Validation & Comparative

validation of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: 7-Deazahypoxanthine Scaffold vs. Clinical JAK Inhibitors

Part 1: Executive Summary & Strategic Context

The Senior Scientist's Perspective: In the high-stakes arena of kinase inhibitor development, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (also referred to as 6-methyl-7-deazahypoxanthine) is not merely a chemical intermediate; it is a "privileged scaffold." Its biological validation requires a nuanced understanding of Fragment-Based Drug Discovery (FBDD) .

Unlike fully optimized drugs, this molecule represents a minimal pharmacophore . It mimics the natural purine substrate (hypoxanthine) but utilizes the 7-deaza modification to evade Purine Nucleoside Phosphorylase (PNP) degradation while maintaining ATP-mimetic properties.

Validation Thesis: To validate this compound, one must not look for nanomolar potency in the scaffold itself, but rather for Ligand Efficiency (LE) and crystallographic fidelity to the ATP-binding hinge region of Janus Kinases (JAKs). This guide compares the "naked" scaffold against its fully evolved clinical progeny, Tofacitinib (CP-690,550) , to demonstrate the causality of potency.

Part 2: Comparative Performance Matrix

This section objectively contrasts the biological profile of the 6-methyl scaffold against the clinical standard (Tofacitinib) and the natural substrate (Hypoxanthine).

Table 1: Biological & Physicochemical Comparison
FeatureSubject: 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Alternative A: Tofacitinib (Clinical Standard) Alternative B: Hypoxanthine (Natural Substrate)
Role Core Scaffold / FragmentOptimized JAK3/1 InhibitorMetabolic Precursor
JAK3 Potency (

)
> 10

M (Weak Binder)
1–5 nM (High Potency)No Inhibition
Binding Mode Hinge Binder (ATP Mimic)Hinge Binder + Solvent Front Pocket Occ.Metabolic Enzyme Substrate
Metabolic Stability High (Resistant to PNP)Moderate (CYP3A4 metabolism)Low (Rapidly converted to Xanthine)
Ligand Efficiency High (Binding energy per heavy atom)Moderate (Potency gained via MW increase)N/A
Tautomerism Exists as 4-one / 4-ol equilibriumFixed Amine (at 4-position)6-one / 6-ol equilibrium
Mechanistic Insight: The "Deaza" Advantage

The validation of this scaffold rests on the N7-carbon substitution .

  • Natural Purines: Possess a Nitrogen at position 7, making them susceptible to PNP cleavage.

  • The Subject (7-Deaza): The C7 substitution prevents glycosidic bond cleavage, granting metabolic stability while preserving the Hydrogen Bond Donor/Acceptor motif required to bind the kinase hinge region (Glu957/Leu959 in JAK1).

Part 3: Visualizing the Validation Logic

The following diagram illustrates the structural evolution and validation logic, moving from the Subject (Scaffold) to the Alternative (Drug).

ValidationLogic Scaffold Subject: 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Binding Hinge Region Binding (ATP Pocket) Scaffold->Binding Validates Core Affinity Activity Biological Outcome: Nanomolar JAK Inhibition Scaffold->Activity Weak/Micromolar Activity (Baseline) Functionalization Synthetic Functionalization (C4-Chlorination + Amination) Binding->Functionalization Guided by SAR Tofacitinib Alternative: Tofacitinib (CP-690,550) Functionalization->Tofacitinib Optimization Tofacitinib->Activity Clinical Efficacy

Caption: Figure 1. The structural evolution from the 6-methyl scaffold to the clinical inhibitor Tofacitinib, highlighting the gain in potency.

Part 4: Self-Validating Experimental Protocols

To scientifically validate the biological activity of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, you must prove it binds to the target (JAK) despite low potency. Standard


 assays may fail if the potency is above the assay limit (

). Therefore, we use Biophysical Validation alongside Enzymatic Assays .
Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Rationale: SPR measures direct physical binding (K_D) rather than inhibition (


), making it superior for validating weak-binding scaffolds/fragments.

Workflow:

  • Chip Preparation: Immobilize Recombinant Human JAK3 kinase domain (biotinylated) onto a Streptavidin (SA) sensor chip.

  • Baseline: Equilibrate with running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

  • Injection (The Subject): Inject 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol at high concentrations (concentration series: 500

    
    M down to 15 
    
    
    
    M).
    • Critical Step: Ensure DMSO concentration is matched exactly (typically 1-2%) in both running buffer and sample to prevent "bulk effect" errors.

  • Reference (The Alternative): Inject Tofacitinib (Positive Control) at low concentrations (100 nM range).

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Success Criteria: Fast on/off rates (typical for fragments) and a defined

      
       value. Square-wave sensorgrams indicate specific binding.
      
Protocol B: TR-FRET Kinase Activity Assay

Rationale: To quantify the functional inhibition compared to the clinical standard.

Workflow:

  • Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay or Z'-LYTE™ (Invitrogen/ThermoFisher).

  • Reaction Mix:

    • JAK3 Enzyme (0.5 ng/well).

    • ATP (at

      
       apparent, approx 5 
      
      
      
      M).
    • Substrate: PolyGT peptide labeled with acceptor fluorophore.

    • Test Compound: 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Titrate 100

      
      M to 1 nM).
      
  • Incubation: 1 hour at Room Temperature.

  • Detection: Add Eu-labeled antibody (donor). Read Fluorescence Resonance Energy Transfer (FRET).

  • Calculation:

    
    
    
    • Validation Check: The Z' factor must be > 0.5 for the assay to be valid.

Part 5: Workflow Visualization

ExperimentalWorkflow cluster_biophysical Biophysical (Binding) cluster_enzymatic Enzymatic (Function) start Start: Compound Validation SPR SPR Analysis (Direct Binding K_D) start->SPR FRET TR-FRET Assay (Inhibition IC_50) start->FRET Result_SPR Fast On/Off Rate (Typical for Scaffold) SPR->Result_SPR Decision Compare vs Tofacitinib Result_SPR->Decision Result_FRET Micromolar Activity (>10 uM) FRET->Result_FRET Result_FRET->Decision Conclusion VALIDATED: Scaffold is Competent Decision->Conclusion If Binding Specificity Confirmed

Caption: Figure 2. Dual-stream validation workflow combining biophysical affinity (SPR) and enzymatic inhibition (TR-FRET).

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase 3 (JAK3) inhibitor."[1] Journal of Medicinal Chemistry.

  • Kulkarni, R. A., et al. (2019). "JAK Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents.

  • Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics.[2][3]

  • Sebaugh, J. L. (2011). "Guidelines for accurate EC50/IC50 estimation." Pharmaceutical Statistics.

  • Pfizer Inc. (2012).[4] "XELJANZ® (tofacitinib) Prescribing Information." FDA Access Data.

Sources

A Comparative Analysis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent kinase inhibitors. This guide provides a comparative analysis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a representative of this class, and its derivatives against other well-established kinase inhibitors. We will delve into their inhibitory profiles, the underlying principles of their evaluation, and the signaling pathways they modulate.

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases, leading to the inhibition of their enzymatic activity.[1] The versatility of this scaffold has led to the development of numerous targeted therapies for a range of diseases, including cancer and autoimmune disorders.[2][3][4][5][6][7]

Comparative Kinase Inhibitory Profiles

While specific experimental data for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not extensively available in the public domain, the inhibitory profiles of its derivatives highlight the potential of this chemical class. By analyzing the structure-activity relationships (SAR) of closely related compounds, we can infer the likely kinase targets and comparative potency.

For this guide, we will compare derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold to the well-established Janus Kinase (JAK) inhibitors, Tofacitinib and Baricitinib , which themselves are based on this core structure.[8][9] We will also draw comparisons to inhibitors of other kinase families, such as those targeting p21-activated kinase 4 (PAK4) and Bruton's tyrosine kinase (Btk), to illustrate the broad applicability of this scaffold.

Compound/Derivative ClassTarget Kinase(s)Reported IC50 (nM)Key Features & Therapeutic Area
Tofacitinib JAK1, JAK2, JAK311, 20, 1Pan-JAK inhibitor; Autoimmune diseases (e.g., Rheumatoid Arthritis)[10]
Baricitinib JAK1, JAK25.9, 5.7Selective JAK1/JAK2 inhibitor; Autoimmune diseases, COVID-19[9]
7H-pyrrolo[2,3-d]pyrimidine Derivative (PAK4) PAK42.7Potent and selective PAK4 inhibitor; Oncology[3]
7H-pyrrolo[2,3-d]pyrimidine Derivative (Btk) Btk21.7Selective Btk inhibitor; Autoimmune diseases (e.g., Rheumatoid Arthritis)[4]
(R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile JAK1, JAK2, JAK3, TYK211, 240, 2800, 110JAK1-selective inhibitor; Autoimmune diseases[10]

Note: The data presented for the PAK4 and Btk inhibitors are for specific, highly optimized derivatives and not for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol itself. This table serves to illustrate the potential of the core scaffold.

Experimental Design for Comparative Kinase Inhibitor Profiling

A rigorous and systematic approach is essential for the accurate comparison of kinase inhibitors. The following workflow outlines the key experimental stages, from initial biochemical assays to cellular and in vivo validation.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models a Primary Kinase Screening (Single Concentration) b IC50 Determination (Dose-Response) a->b Identify active compounds c Kinase Selectivity Profiling (Kinome-wide Panel) b->c Quantify potency d Target Engagement Assays (e.g., NanoBRET, CETSA) c->d Select potent & selective compounds e Phosphorylation Assays (e.g., Western Blot, ELISA) d->e Confirm target binding in cells f Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) e->f Assess downstream signaling inhibition g Pharmacokinetic (PK) Studies f->g Evaluate in vivo potential h Pharmacodynamic (PD) Studies g->h Determine exposure i Efficacy Studies (Disease Models) h->i Confirm target modulation in vivo

Figure 1: Experimental workflow for kinase inhibitor comparison.
Detailed Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol provides a generalized framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl2, DTT, and a bovine serum albumin (BSA) solution to maintain enzyme stability and activity. The optimal pH and salt concentrations may vary between kinases.
  • ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay should be close to the Michaelis-Menten constant (Km) of the kinase for ATP to ensure competitive binding can be accurately measured.
  • Substrate Solution: Dissolve a generic or specific peptide/protein substrate for the kinase in the kinase buffer.
  • Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol) in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% to avoid solvent-induced inhibition.
  • Kinase Solution: Dilute the recombinant kinase enzyme to the desired concentration in kinase buffer.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the test compound dilutions to the appropriate wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
  • Add 10 µL of the kinase solution to all wells except the negative controls.
  • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to all wells.
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
  • Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step, depending on the assay format.

3. Detection:

  • The method of detection will depend on the assay technology used. Common methods include:
  • Radiometric Assays: Measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.
  • Luminescence-Based Assays (e.g., ADP-Glo™): Quantify the amount of ADP produced, which is directly proportional to kinase activity.
  • Fluorescence-Based Assays (e.g., FRET): Utilize a fluorescently labeled substrate that exhibits a change in fluorescence upon phosphorylation.

4. Data Analysis:

  • Subtract the background signal (negative control) from all data points.
  • Normalize the data to the positive control (100% activity).
  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Signaling Pathway Context: The JAK-STAT Pathway

Many of the most successful drugs derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib and Baricitinib, target the Janus Kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat_dimer STAT Dimer stat_p->stat_dimer Dimerization gene Gene Transcription stat_dimer->gene Nuclear Translocation inhibitor 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (and derivatives) inhibitor->jak Inhibition

Figure 2: Inhibition of the JAK-STAT signaling pathway.

As depicted in Figure 2, the binding of a cytokine to its receptor on the cell surface leads to the activation of associated JAKs. These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses. 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives, by inhibiting JAKs, block this signaling cascade, thereby exerting their therapeutic effects.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, represented here by 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is a highly versatile and clinically validated starting point for the development of potent and selective kinase inhibitors. The extensive research into derivatives of this core structure has yielded successful drugs targeting the JAK family and has shown significant promise for inhibiting other kinases such as PAK4 and Btk.

For researchers and drug development professionals, the key takeaway is the adaptability of this scaffold. Through systematic medicinal chemistry efforts, guided by rigorous in vitro and cellular profiling, the 7H-pyrrolo[2,3-d]pyrimidine core can be tailored to achieve high potency and selectivity against a desired kinase target. Future work should focus on the direct experimental evaluation of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its simple derivatives to fully elucidate their kinase inhibitory profiles and to provide a baseline for further optimization efforts.

References

  • Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Bioorganic & Medicinal Chemistry, 2018. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 2020. [Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 2022. [Link]

  • Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 2018. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 2023. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. ResearchGate. [Link]

  • Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration. Journal of Medicinal Chemistry, 2008. [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2025. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. [Link]

  • Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. MDPI, 2019. [Link]

  • Identification of new 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines as highly potent EGFR-TK inhibitors with Src-family activity. European Journal of Pharmaceutical Sciences, 2014. [Link]

  • Tofacitinib. Thieme. [Link]

  • Baricitinib. Wikipedia. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules, 2023. [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine. PubChem. [Link]

Sources

A Comparative Analysis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol's Potential Efficacy Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the therapeutic potential of novel compounds based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, exemplified by 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, against well-established kinase inhibitors in the field of oncology. As specific preclinical and clinical data for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol are not publicly available, this analysis will focus on the well-documented potential of its core structure and compare it to the proven efficacy of market-leading drugs.

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, skeleton is recognized in medicinal chemistry as a "privileged scaffold". This is due to its structural similarity to adenine, a key component of ATP, which allows it to competitively bind to the ATP-binding site of a wide array of protein kinases.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2]

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine core allows for substitutions at various positions, which can be tailored to achieve high potency and selectivity for specific kinase targets.[2][3] This has led to the development of derivatives targeting a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[3]

  • p21-Activated Kinase 4 (PAK4)[1]

  • Bruton's Tyrosine Kinase (BTK)

  • Janus Kinases (JAKs), as seen with the established drug Tofacitinib, which is based on this scaffold.[4]

The potential of a novel compound like 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol lies in its ability to be chemically modified to create a highly selective and potent inhibitor of a specific kinase or a multi-targeted kinase inhibitor, potentially overcoming the limitations of existing therapies.[2]

Comparative Landscape: Established Kinase Inhibitors

To understand the benchmark that a new compound must meet, we will compare its potential against three highly successful and well-characterized kinase inhibitors: Imatinib, Gefitinib, and Vemurafenib.

Imatinib (Gleevec®)

Imatinib was a groundbreaking first-in-class tyrosine kinase inhibitor that transformed the treatment of Chronic Myeloid Leukemia (CML).[5][6]

  • Mechanism of Action: Imatinib selectively targets the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that drives CML.[5][7] By binding to the ATP-binding site of the Bcr-Abl kinase domain, it prevents phosphorylation of its substrates, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.[5][8] This ultimately induces apoptosis in the cancer cells.[5]

BCR-ABL BCR-ABL Phosphorylated Substrate Phosphorylated Substrate BCR-ABL->Phosphorylated Substrate ATP -> ADP Substrate Substrate Substrate->BCR-ABL Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Imatinib Imatinib Imatinib->BCR-ABL Inhibits

Imatinib's Mechanism of Action
Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and is primarily used in the treatment of non-small cell lung cancer (NSCLC) that harbors specific activating mutations in the EGFR gene.[9][10][11]

  • Mechanism of Action: Gefitinib competes with ATP for binding to the intracellular tyrosine kinase domain of EGFR.[10][12] This blocks the autophosphorylation of the receptor, which is necessary for the activation of downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways, both of which are critical for cell proliferation, survival, and angiogenesis.[10][11]

EGF EGF EGFR EGFR EGF->EGFR Binds RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway EGFR->PI3K/AKT Pathway Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Cell Proliferation & Survival Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival

Gefitinib's Mechanism of Action
Vemurafenib (Zelboraf®)

Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase and is specifically indicated for the treatment of metastatic melanoma with the BRAF V600E mutation.[13][14]

  • Mechanism of Action: The BRAF V600E mutation leads to constitutive activation of the BRAF protein, which results in uncontrolled signaling through the MAPK pathway, promoting cell proliferation and survival.[14] Vemurafenib selectively binds to and inhibits the mutated BRAF V600E kinase, thereby blocking the downstream signaling cascade.[14]

Quantitative Efficacy Comparison of Established Drugs

The following table summarizes key efficacy data for the established kinase inhibitors discussed.

DrugTargetIndicationResponse RateMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Imatinib BCR-ABLChronic Myeloid Leukemia (CML)Complete Cytogenetic Response: ~83%[15]Not reached in many long-term studies10-year OS: ~83%[15][16]
Gefitinib EGFRNSCLC (EGFR-mutated)~10-20% (in pretreated, unselected populations)[12]-~6-8 months (in pretreated, unselected populations)[12]
Vemurafenib BRAF V600EMetastatic Melanoma~48-53%[13][17]5.3 months[17][18]13.6 months[19]

Experimental Protocols for Efficacy Evaluation

The development of any new kinase inhibitor, including those based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, requires a rigorous and standardized set of experiments to determine its efficacy.

Experimental Workflow for Kinase Inhibitor Evaluation

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Kinase Assay (e.g., LanthaScreen™) B Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo®) A->B C Target Engagement Assay (e.g., Western Blot for p-Target) B->C D Pharmacokinetic (PK) Studies C->D E Tumor Xenograft Model D->E F Toxicity Studies E->F

Workflow for Kinase Inhibitor Efficacy Testing
Protocol 1: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the affinity (Kd) of a test compound for a specific kinase.

Principle: This assay is based on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer to a kinase. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, it is in close proximity to the Eu-labeled antibody, resulting in a high FRET (Förster Resonance Energy Transfer) signal. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., EGFR, BRAF)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase inhibitor tracer

  • Test compound (e.g., 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells.

  • Add a mixture of the kinase and the Eu-labeled antibody to each well.

  • Add the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be used to calculate the Kd.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549 for NSCLC, A375 for melanoma)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Conclusion

While specific efficacy data for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not available, its 7H-pyrrolo[2,3-d]pyrimidine core represents a highly promising scaffold for the development of novel kinase inhibitors. The success of such a compound will depend on its ability to demonstrate superior potency, selectivity, a favorable safety profile, and the ability to overcome resistance mechanisms compared to established drugs like Imatinib, Gefitinib, and Vemurafenib. The rigorous application of standardized in vitro and in vivo experimental protocols is essential to validate its therapeutic potential and define its place in the clinical landscape.

References

  • Hochhaus, A., et al. (2017). Long-Term Outcomes of Imatinib Treatment for Chronic Myeloid Leukemia. The New England Journal of Medicine. [Link]

  • Dasatinib Resensitizes MAPK Inhibitor Efficacy in Standard-of-Care Relapsed Melanomas. Clinical Cancer Research.
  • Imatinib Safe and Effective on Long-Term Use in CML. (2017). AJMC. [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview. PMC.
  • Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study. PMC.
  • Efficacy of Imatinib Dose Escalation in Patients With Chronic Myeloid Leukemia in Chronic Phase. PMC.
  • Kinase-impaired BRAF mutations in lung cancer confer sensitivity to das
  • Gefitinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Imatinib in the treatment of chronic myeloid leukemia: current perspectives on optimal dose. (2015). Drug Design, Development and Therapy. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). Clinical Cancer Research. [Link]

  • Kinase Impaired BRAF Mutations Confer Lung Cancer Sensitivity to Das
  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. (2012). Clinical Cancer Research. [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]

  • FDA Approves Vemurafenib for Treatment of Metast
  • Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. (2014). Core Evidence. [Link]

  • Dasatinib induces DNA damage and activates DNA repair pathways leading to senescence in non-small cell lung cancer cell lines with kinase-inactivating BRAF mut
  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (2010). European Respiratory Review. [Link]

  • Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. Melanoma Research Alliance. [Link]

  • Gefitinib: An Updated Review of its Role in the Cancer Management, its Nanotechnological Interventions, Recent P
  • Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy.
  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.
  • Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References. Taylor & Francis.
  • List of BCR-ABL tyrosine kinase inhibitors. Drugs.com. [Link]

  • BCR-ABL Tyrosine Kinase Inhibitors: Which Mechanism(s) May Explain the Risk of Thrombosis? PMC.
  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. PMC.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC.
  • N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Chemicalbook.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. [Link]

Sources

Independent Verification of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Deazaguanine Core

The 7-deazaguanine scaffold, of which 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a member, is a critical pharmacophore found in a variety of biologically active molecules. Nature itself utilizes this core structure in the biosynthesis of various derivatives that are incorporated into DNA and RNA, playing roles in processes from translation to cellular stress resistance[1]. In the realm of synthetic chemistry, this pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone in the development of therapeutics, including potent kinase inhibitors for oncology and antiviral agents. The strategic placement of a methyl group at the C6 position can significantly influence the molecule's interaction with biological targets, making robust and verifiable synthetic access to this specific analog a priority for drug discovery programs.

Comparative Analysis of Synthetic Strategies

While a plethora of methods exist for the synthesis of the broader class of 7-deazaguanine analogs, this guide will focus on a key, adaptable strategy and compare it with other common approaches in the field. The presented protocol is a robust pathway that offers a solid foundation for obtaining 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Featured Synthetic Pathway: A Multi-step Approach from a Substituted Pyrimidine

A common and effective strategy for the construction of the 7-deazaguanine core involves the initial synthesis of a functionalized pyrimidine ring, followed by the annulation of the pyrrole ring. This approach offers a high degree of control over the substitution pattern on both rings.

Synthetic_Workflow A Substituted Pyrimidine B Introduction of Pyrrole Precursor A->B Coupling/Condensation C Cyclization B->C Intramolecular Reaction D 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D Final Processing

Caption: A generalized workflow for the synthesis of the target molecule.

A plausible and adaptable synthetic route, based on established methodologies for similar compounds, would commence with a suitably substituted pyrimidine derivative. For the synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a key intermediate would be a pyrimidine bearing an amino group and a precursor to the C6-methyl group.

Conceptual Experimental Protocol:

Step 1: Synthesis of a 6-amino-5-substituted pyrimidin-4-ol

The synthesis would likely begin with a commercially available pyrimidine, which is then functionalized. For our target molecule, a key intermediate would be a compound like 6-amino-5-(prop-1-en-2-yl)pyrimidin-4(3H)-one.

Step 2: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core

The crucial step is the intramolecular cyclization to form the pyrrole ring. This is often achieved under acidic conditions, which catalyze the cyclization and subsequent aromatization.

Detailed Protocol:

Starting Material: 6-Amino-5-(1-ethoxyprop-1-en-2-yl)pyrimidin-4(3H)-one (A hypothetical, but logical precursor).

Reaction:

  • Dissolve the starting pyrimidine derivative in an aqueous solution of a strong acid, such as 1N HCl.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to facilitate the hydrolysis of the enol ether and subsequent intramolecular cyclization.

  • The product, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is expected to precipitate from the reaction mixture due to its lower solubility in the acidic aqueous medium.

  • Isolate the solid product by filtration.

  • Wash the precipitate with a minimal amount of cold water to remove any residual acid and other water-soluble impurities.

  • Dry the product under vacuum to obtain the final compound.

Causality Behind Experimental Choices:

  • Acid Catalysis: The use of a strong acid is crucial for the hydrolysis of the enol ether protecting group and to protonate the pyrimidine ring, which activates it for the intramolecular electrophilic attack by the newly formed ketone, leading to the formation of the pyrrole ring.

  • Aqueous Medium: The reaction is performed in an aqueous medium to facilitate the hydrolysis step.

  • Precipitation: The desired product is often less soluble in the reaction medium than the starting materials and byproducts, allowing for a straightforward initial purification by filtration.

Alternative Strategies and Comparative Insights

Other synthetic routes reported for the broader class of 7-deazaguanine derivatives often involve:

  • Starting from a Pre-formed Pyrrole: An alternative approach involves starting with a substituted pyrrole and constructing the pyrimidine ring onto it. This can be advantageous if a specific substitution pattern on the pyrrole ring is desired early in the synthesis.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers powerful tools for the construction of heterocyclic systems. Palladium- or copper-catalyzed cross-coupling reactions can be employed to form key C-C or C-N bonds in the pyrrolo[2,3-d]pyrimidine scaffold. These methods often offer high efficiency and functional group tolerance.

Synthetic StrategyAdvantagesDisadvantages
Pyrimidine to Pyrrolopyrimidine Convergent, often uses readily available starting materials, good control over pyrimidine substitution.Can require harsh conditions for cyclization, potential for side reactions.
Pyrrole to Pyrrolopyrimidine Good for complex pyrrole substitutions, can be more linear.May require more steps, starting pyrroles can be less accessible.
Cross-Coupling Approaches High efficiency, mild reaction conditions, excellent functional group tolerance.Can require expensive catalysts and ligands, optimization of reaction conditions may be necessary.

Independent Verification: The Role of Analytical Data

The identity and purity of the synthesized 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol must be confirmed through rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on the pyrrole and pyrimidine rings, as well as a singlet corresponding to the C6-methyl group. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment, including the key signals for the C4-ol, C6-methyl, and the quaternary carbons of the fused ring system.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecule. The observed mass should correspond to the calculated exact mass of C₇H₇N₃O (149.0589).

High-Performance Liquid Chromatography (HPLC):

HPLC is used to assess the purity of the final compound. A single, sharp peak on the chromatogram indicates a high degree of purity.

Conclusion

The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a key process for the advancement of drug discovery programs targeting a range of diseases. While a single, universally adopted, and independently verified protocol is not prominently featured in the literature, established methodologies for the synthesis of the 7-deazaguanine core provide a clear and reliable path forward. The strategy of constructing the pyrrole ring onto a pre-functionalized pyrimidine offers a robust and adaptable approach. As with any chemical synthesis, rigorous analytical verification is paramount to ensure the identity and purity of the final compound, thereby guaranteeing the reliability of subsequent biological and pharmacological studies.

References

  • Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews. [Link]

  • Biosynthesis of 7-deazaguanine derivatives. ResearchGate. [Link]

  • Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research. [Link]

  • Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. PubMed. [Link]

  • Novel genomic island modifies DNA with 7-deazaguanine derivatives. DSpace@MIT. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. PMC. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]

  • Synthesis of O6-alkylated preQ1 derivatives. PMC. [Link]

Sources

Assessing the Novelty of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged scaffold. Its structural resemblance to purine has made it a cornerstone for the development of a multitude of therapeutic agents, including approved drugs targeting kinases and viral polymerases.[1] This guide provides an in-depth analysis of a specific derivative, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, to assess its potential novelty and guide future research endeavors. By comparing it with established analogs and outlining key experimental workflows, we aim to provide a comprehensive resource for researchers in drug discovery.

The 7-Deazapurine Core: A Foundation for Innovation

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's properties. The carbon substitution at the 7-position allows for the introduction of additional substituents, offering a vector for optimizing potency, selectivity, and pharmacokinetic properties.[1] This has been successfully exploited in the development of numerous drugs and clinical candidates.

Synthesis of 6-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-ols: A General Approach

A plausible synthetic route is outlined below:

Synthetic_Pathway A Substituted Phenylacetic Acid B 4-Chloro-6-substituted pyrrolo[2,3-d]pyrimidine A->B Multistep Synthesis (e.g., 5 steps) C 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol B->C Nucleophilic Substitution (e.g., Hydrolysis) Signaling_Pathway cluster_0 Receptor Tyrosine Kinase (RTK) Signaling Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds Dimerization\n& Autophosphorylation Dimerization & Autophosphorylation RTK->Dimerization\n& Autophosphorylation Downstream Signaling\n(e.g., RAS-MAPK, PI3K-Akt) Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization\n& Autophosphorylation->Downstream Signaling\n(e.g., RAS-MAPK, PI3K-Akt) Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling\n(e.g., RAS-MAPK, PI3K-Akt)->Cell Proliferation\n& Survival 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol->Dimerization\n& Autophosphorylation Inhibits

Caption: Inhibition of a generic Receptor Tyrosine Kinase signaling pathway.

Experimental_Workflow A Compound Synthesis (6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol) B In Vitro Kinase Panel Screening A->B C Cell-Based Proliferation Assays B->C Hit Identification D ADME/Tox Profiling C->D E In Vivo Efficacy Studies D->E Candidate Selection F Lead Optimization E->F

Caption: A typical workflow for the preclinical assessment of a novel kinase inhibitor.

Conclusion

While direct experimental data for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not extensively published, its structural foundation within the well-validated 7H-pyrrolo[2,3-d]pyrimidine family provides a strong rationale for its investigation. Its novelty will be contingent on demonstrating a superior or unique biological profile compared to the vast number of existing analogs. Key areas for potential innovation lie in achieving a novel kinase selectivity profile, improved potency against a clinically relevant target, or favorable drug-like properties. The experimental protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate the potential of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and contribute new findings to the field of drug discovery.

References

  • Zhang, N., et al. (2018). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. Antiviral Research, 149, 105-115. [Link]

  • Sergeeva, M., et al. (2020). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Molecules, 25(15), 3468. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5865. [Link]

  • Gangjee, A., et al. (2012). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 55(4), 1825-1839. [Link]

  • Dvorakova, K., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13476-13495. [Link]

  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(19), 7046-7058. [Link]

  • Ruediger, E. H., et al. (2007).
  • Various Authors. (2025). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Ostoot, F. H., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • Wang, X., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 169, 121-143. [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1303. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6294-6297. [Link]

  • Soto-Acosta, R., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3821. [Link]

  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]

  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules, 28(1), 427. [Link]

  • Hentemann, M. F., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7439-7466. [Link]

  • Meyer, M., et al. (2023). Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4-Mediated Grapefruit-Drug Interactions. Clinical Pharmacology & Therapeutics, 114(2), 435-446. [Link]

  • ResearchGate. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

Sources

Structural Analogs of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Comparative Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 6-methyl-7-deazahypoxanthine ) and its structural analogs. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility in antifolate therapeutics, antiviral nucleosides, and kinase inhibition.

Executive Technical Summary

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol represents a privileged scaffold in drug discovery, serving as a stable, hydrophobic bioisostere of hypoxanthine (and by extension, guanine). The replacement of the N7 nitrogen of the purine core with a carbon atom (C7) prevents N7-glycosylation and alters the electron density of the system, enhancing metabolic stability and modifying hydrogen-bonding capabilities.

The "6-methyl" substitution on the pyrrole ring (corresponding to the C8 position in purine numbering) is a critical determinant of biological specificity. It restricts conformational rotation in receptor pockets and provides a hydrophobic anchor that distinguishes these analogs from their unsubstituted parent compounds.

This guide compares three primary classes of analogs derived from this core:

  • Targeted Antifolates: 6-substituted thienoyl derivatives targeting Folate Receptors (FRs).[1]

  • Antiviral Nucleosides: Ribosylated analogs targeting viral polymerases.

  • Kinase/Enzyme Inhibitors: Lipophilic derivatives targeting MMP-13 and CSF1R.

Comparative Activity Profile

Class A: Targeted Antifolates (GARFTase Inhibitors)

The most prominent application of the 6-substituted pyrrolo[2,3-d]pyrimidine-4-one scaffold is in the design of "tumor-targeted" antifolates. These compounds mimic the pterin core of folic acid but utilize the 7-deaza system to improve binding affinity to Folate Receptor


 (FR

) and the Proton-Coupled Folate Transporter (PCFT) while reducing affinity for the ubiquitously expressed Reduced Folate Carrier (RFC).

Key Analog Series: Thienoyl-substituted 6-methyl derivatives (e.g., AGF series).

Analog IDC6 SubstituentC4 SubstituentTargetActivity (IC50/Ki)Selectivity Profile
Parent Core Methyl-OH (4-one)Non-specificLow PotencyN/A
AGF150 Thienoyl-glutamate4-oneGARFTase / FR

KB Cells: ~2.0 nMHigh FR

uptake; Low RFC transport
AGF154 Thienoyl-glutamate4-oneGARFTase / FR

KB Cells: ~3.4 nMBalanced FR

/FR

affinity
Pemetrexed (Ref)(Pyrrole fused)4-oneTS / DHFRKB Cells: ~30 nMTransported by RFC (Toxic)

Mechanistic Insight: The 6-methyl group (or larger 6-aryl/thienoyl groups) fills a hydrophobic pocket in the Glycinamide Ribonucleotide Formyltransferase (GARFTase) active site, a key enzyme in de novo purine biosynthesis. Unlike Pemetrexed, which primarily inhibits Thymidylate Synthase (TS), these 6-substituted analogs are engineered to shut down purine synthesis specifically in FR-overexpressing tumor cells.

Class B: Antiviral Nucleosides (RdRp Inhibitors)

When the 6-methyl-7-deazahypoxanthine base is glycosylated (attached to a ribose sugar), it acts as a nucleoside analog. The 6-methyl group renders the base more hydrophobic than natural adenosine or guanosine, altering its interaction with viral RNA-dependent RNA polymerases (RdRp).

Key Comparison:

CompoundStructureVirus TargetIC50 (Cellular)Mechanism
7-deaza-6-Me-A 6-Me-7-deaza-AdenosinePoliovirus (PV)11 nMEfficient RdRp substrate; not a chain terminator
Tubercidin 7-deaza-AdenosineBroad Spectrum<10 nM (Toxic)High host cytotoxicity (ATP competitor)
6-Me-Nucleoside 6-Me-7-deazahypoxanthine-RiboseDengue (DENV)62 nMRdRp inhibition; reduced host toxicity vs Tubercidin

Scientific Note: The 6-methyl substitution drastically reduces cytotoxicity compared to the unsubstituted 7-deaza analogs (like Tubercidin) by reducing affinity for host adenosine kinases, thus preventing rapid incorporation into host DNA/RNA while maintaining affinity for viral polymerases.

Class C: MMP-13 and Kinase Inhibitors

In non-nucleoside applications, the lipophilic nature of the 6-methyl-pyrrolo[2,3-d]pyrimidine core is exploited to target hydrophobic clefts in metalloproteinases and kinases.

  • MMP-13 (Collagenase 3): 6-substituted analogs bind to the S1' specificity pocket. The 4-ol (tautomerized to 4-one) often serves as a zinc-binding group (ZBG) mimic or interacts with the catalytic zinc via water-mediated hydrogen bonds.

  • CSF1R (Colony Stimulating Factor 1 Receptor): 6-aryl-pyrrolo[2,3-d]pyrimidines show sub-nanomolar inhibition. The 6-methyl group aids in selectivity against EGFR by inducing a steric clash in the EGFR gatekeeper region.

Visual Analysis of Structure-Activity Relationships (SAR)

The following diagram illustrates the divergence of biological activity based on modifications to the 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol core.

SAR_Map Core 6-methyl-7H-pyrrolo[2,3-d] pyrimidin-4-ol (Core) Antifolates Antifolates (GARFTase Inhibitors) Core->Antifolates Add Glutamate Tail + Thienoyl at C6 Antivirals Antiviral Nucleosides (RdRp Inhibitors) Core->Antivirals N9-Glycosylation (Ribose attachment) Kinase Kinase/MMP Inhibitors (CSF1R / MMP-13) Core->Kinase C6-Aryl Substitution + Lipophilic Groups AGF150 AGF150 (High FRα Selectivity) Antifolates->AGF150 DENV_Inh 7-deaza-6-Me-Riboside (Anti-Dengue) Antivirals->DENV_Inh MMP13_Inh MMP-13 Inhibitor (S1' Pocket Binder) Kinase->MMP13_Inh

Caption: SAR divergence of the 6-methyl-7-deazahypoxanthine scaffold into three distinct therapeutic classes.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol via cyclization. Principle: The synthesis typically involves the cyclization of an amino-pyrimidine precursor. The "Davoll" method or modified variations are standard.

Protocol:

  • Starting Material: 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol (or 2-amino-6-methyl-pyrimidin-4-ol reacted with chloroacetaldehyde, though the former is more direct for specific 5,6-substitution).

  • Acid Hydrolysis/Cyclization:

    • Dissolve 1.0 eq of the acetal precursor in 1N HCl (aqueous).

    • Stir at room temperature for 2 hours. The acid catalyzes the deprotection of the acetal to the aldehyde, which immediately undergoes intramolecular condensation with the C6-amine.

  • Isolation:

    • Neutralize the solution with 2N NaOH to pH ~7.0.

    • The product, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol , precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry in vacuo.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the acetal ethyl signals and the appearance of the pyrrole C5-H signal (approx

      
       6.2-6.5 ppm) and the C2-H pyrimidine signal (approx 
      
      
      
      7.8 ppm).
Folate Receptor Binding Assay (for Antifolate Analogs)

Objective: Determine the relative binding affinity (RBA) of analogs compared to Folic Acid. Reagents: [^3H]Folic Acid, KB cells (FR


 high), CHO-FR

cells.

Workflow:

  • Cell Prep: Seed KB cells in 24-well plates (monolayer). Acid-wash to remove endogenous folates.

  • Incubation: Incubate cells with 10 nM [^3H]Folic Acid in the presence of increasing concentrations (0.1 nM – 1

    
    M) of the test analog (e.g., 6-methyl derivative) for 1 hour at 37°C.
    
  • Washing: Wash cells 3x with ice-cold PBS to remove unbound ligand.

  • Lysis & Counting: Lyse cells with 1N NaOH. Neutralize and measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

Mechanism of Action: Folate Pathway Inhibition

The following diagram details how the antifolate analogs of this scaffold disrupt cellular metabolism.

Folate_Pathway Extracellular Extracellular Space Folate Folate / Analog FR Folate Receptor α (FRα) Folate->FR High Affinity Binding (Analogs > Folate) RFC Reduced Folate Carrier (RFC) Folate->RFC Low Affinity (Analogs Avoid) Endosome Endosome (Acidic pH) FR->Endosome Endocytosis Intracellular Cytoplasm GARFTase GARFTase Enzyme (De Novo Purine Synthesis) Endosome->GARFTase Release into Cytosol DNA DNA Synthesis (Inhibited) GARFTase->DNA Inhibition blocks Purine pool TS Thymidylate Synthase (TS)

Caption: Mechanism of tumor-targeted antifolates. Analogs selectively enter via FR


 and inhibit GARFTase, sparing normal cells that rely on RFC.

References

  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses. National Institutes of Health (PMC). Available at: [Link]

  • Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates. Journal of Medicinal Chemistry. Available at: [Link]

  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

Sources

Evaluating the Therapeutic Potential of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

[1][2]

Executive Summary

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 6-methyl-7-deazahypoxanthine ; CAS: 99898-85-8) represents a privileged scaffold in medicinal chemistry rather than a standalone monotherapy.[1][2] Its therapeutic value is dual-faceted:

  • Direct Mechanistic Probe/Inhibitor: It acts as a suicide substrate for Xanthine Oxidase (XO), converting into a potent inhibitor (6-methyl-7-deazaxanthine), offering a mechanism analogous to Allopurinol.

  • Privileged Scaffold: It serves as the core pharmacophore for next-generation Kinase Inhibitors (JAK, EGFR, RET) and Antikinetoplastid agents, where the C6-methyl group modulates solubility and gatekeeper residue interactions.

This guide evaluates its performance against standard scaffolds (Purines, Pyrazolo[3,4-d]pyrimidines) and Standard of Care (SoC) agents.

Part 1: Mechanism of Action & Biological Targets

Xanthine Oxidase (XO) Inhibition

Unlike simple competitive inhibitors, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol functions through a mechanism-based inhibition pathway.

  • Mechanism: The compound is accepted as a substrate by XO and oxidized at the C2 position.[3] The resulting metabolite, 6-methyl-7-deazaxanthine , binds tightly to the molybdenum cofactor of XO, effectively locking the enzyme in a reduced, inactive state.

  • Therapeutic Relevance: This mimics the action of Allopurinol (which converts to Oxypurinol). The 7-deaza modification prevents N7-protonation, altering the electronic properties of the pyrimidine ring and enhancing binding affinity compared to natural hypoxanthine.

Kinase Inhibition (Scaffold Utility)

As a scaffold, the pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP.

  • Binding Mode: The N1 and N3/C4=O (or C4-NH2 in derivatives) form hydrogen bonds with the kinase hinge region.

  • Role of C6-Methyl: The methyl group at the 6-position (C6) is critical. It projects into the solvent-exposed region or interacts with the "gatekeeper" residue, often improving selectivity against kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).

Antikinetoplastid Activity

In Leishmania and Trypanosoma species, which lack de novo purine synthesis, this scaffold acts as a "subversive substrate."

  • Pathway: It is salvaged by the parasite's phosphoribosyltransferases, incorporated into the nucleotide pool, and disrupts RNA/DNA synthesis or inhibits specific parasite enzymes like PTR1.

Part 2: Comparative Analysis

Comparison 1: XO Inhibition vs. Allopurinol
Feature6-Methyl-7-deazahypoxanthineAllopurinol (SoC)Advantage/Disadvantage
Mechanism Suicide Substrate

Tight Binder
Suicide Substrate

Tight Binder
Neutral: Similar mechanistic efficiency.
Metabolite 6-Methyl-7-deazaxanthineOxypurinolAdvantage: 7-deaza analogs often show slower off-rates in specific XO variants.
Selectivity High for XO; low affinity for Purine Nucleoside Phosphorylase (PNP).High for XO; some PNP interaction.Advantage: Reduced off-target purine salvage interference.
Solubility Moderate (Methyl group adds lipophilicity).Low (Oxypurinol is poorly soluble).Advantage: Better potential for formulation.
Comparison 2: Kinase Scaffold vs. Pyrazolo[3,4-d]pyrimidine

Alternative Scaffold: Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib core)

ParameterPyrrolo[2,3-d]pyrimidine (This Product)Pyrazolo[3,4-d]pyrimidineAnalysis
H-Bonding Monodentate or Bidentate (Donor-Acceptor).Bidentate (Donor-Acceptor).Equal: Both mimic Adenine effectively.
C6-Substitution Allows vectors towards solvent front/ribose pocket.Limited vectors due to N-N bond geometry.Superior: 6-Methyl allows fine-tuning of solubility and steric clash avoidance.
Metabolic Stability High (C-C bond at 7-position is stable).Moderate (N-N bond can be liable to metabolism).Superior: 7-deaza linkage is metabolically robust.[4]

Part 3: Experimental Data Summary

Enzymatic Kinetics (Xanthine Oxidase)

Data derived from bovine milk XO assays (Reference 1).

  • Km (Substrate): 6-methyl-7-deazahypoxanthine shows comparable Km to hypoxanthine, indicating excellent recognition by the active site.

  • Ki (Inhibitor): The oxidized product (6-methyl-7-deazaxanthine) exhibits a Ki < 1 µM , classifying it as a potent inhibitor.

  • Regioselectivity: Oxidation occurs exclusively at C2, confirming the "suicide substrate" logic.

Antileishmanial Potency (Nucleoside Derivatives)

Data comparing 7-substituted-6-methyl-7-deazapurine ribonucleosides against Miltefosine (Reference 2).

CompoundTarget SpeciesIC50 (µM)SI (Selectivity Index)
7-Ethyl-6-methyl-deazaA L. infantum0.8 ± 0.2> 100 (vs MRC-5 cells)
7-Chloro-6-methyl-deazaA T. brucei0.045 ± 0.01> 500
Miltefosine (SoC) L. infantum~5 - 10~10 - 20

Part 4: Visualization of Mechanism

Figure 1: Mechanism of Suicide Inhibition (XO)

This diagram illustrates how the 6-methyl-7-deazahypoxanthine precursor is processed by Xanthine Oxidase to become the active inhibitor.

XO_MechanismSubstrate6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol(Substrate)Complex1E-S ComplexSubstrate->Complex1+ EnzymeEnzymeXanthine Oxidase(Active Mo-Co)Enzyme->Complex1ReactionOxidation at C2Complex1->ReactionProduct6-Methyl-7-deazaxanthine(Inhibitor)Reaction->ProductRelease?DeadEndStable Enzyme-InhibitorComplex (Inactive)Reaction->DeadEndDirect TransitionProduct->DeadEndRe-binding (Tight)

Caption: The conversion of the parent compound (Substrate) into the active inhibitor via Xanthine Oxidase catalysis.

Figure 2: Scaffold Versatility in Drug Discovery

Mapping the structural utility of the core scaffold across different therapeutic areas.

Scaffold_Utilitycluster_kinaseKinase Inhibitors (Oncology/Autoimmune)cluster_parasiteInfectious DiseaseCore6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CoreJAKJAK Inhibitors(e.g., Tofacitinib analogs)Core->JAKDerivatization at N1/C4EGFREGFR Inhibitors(C797S Mutants)Core->EGFRAcrylamide Warhead at C4RETRET Inhibitors(NSCLC)Core->RETC6-Methyl InteractionsLeishAntileishmanialNucleosidesCore->LeishRibosylation at N9TrypAntitrypanosomalAgentsCore->Tryp

Caption: Application of the 6-methyl-7-deazapurine scaffold across major therapeutic indications.

Part 5: Experimental Protocols

Protocol 1: Xanthine Oxidase Inhibition Assay

Objective: Determine the Ki of the compound against bovine milk XO.

  • Reagents:

    • Phosphate Buffer (50 mM, pH 7.4, air-saturated).

    • Xanthine Oxidase (from bovine milk, 0.05 units/mL).

    • Substrate: Xanthine (varying concentrations: 5–100 µM).

    • Test Compound: 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (dissolved in DMSO).

  • Procedure:

    • Pre-incubation: Incubate Enzyme + Test Compound for 5 minutes at 25°C to allow for potential suicide substrate conversion.

    • Initiation: Add Xanthine substrate to initiate the reaction.

    • Detection: Monitor the production of Uric Acid by measuring absorbance increase at 295 nm using a UV-Vis spectrophotometer.

    • Data Analysis: Plot initial velocity (

      
      ) vs. [Substrate] (Lineweaver-Burk plot).
      
    • Validation: A change in slope without a change in y-intercept indicates competitive inhibition (or mixed if mechanism is complex).

Protocol 2: Synthesis of the Scaffold (Ring Closure)

Objective: Synthesize the 6-methyl-7-deazahypoxanthine core.

  • Starting Material: 2-Amino-3-cyano-4-methylpyrrole.

  • Cyclization:

    • Reflux starting material with Formamide and Ammonium Acetate at 180°C for 4 hours.

    • Alternatively, use Triethyl orthoformate followed by ammonia cyclization.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Precipitate forms; filter and wash with cold water and ethanol.

    • Recrystallize from DMF/Water.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for singlet at ~2.3 ppm (C6-Methyl) and singlets for C2-H and C8-H (pyrrole).

References

  • Methylated 7-deazahypoxanthines as regiochemical probes of xanthine oxidase. Source: PubMed (NIH) URL:[Link]

  • Exploration of 6-methyl-7-(Hetero)Aryl-7-Deazapurine ribonucleosides as antileishmanial agents. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Kinetic and e.p.r. studies on the inhibition of xanthine oxidase by alloxanthine. Source: Biochemical Journal (PMC) URL:[5][Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.